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1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Documentation Hub

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  • Product: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Core Science & Biosynthesis

Foundational

Chemical structure and molecular properties of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

The following technical guide provides an in-depth analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a substituted -amino alcohol characterized by its tertiary hydroxyl group and xylyl moiety. Chemical Class: -Amin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a substituted


-amino alcohol characterized by its tertiary hydroxyl group and xylyl moiety.

Chemical Class:


-Amino Alcohol / Phenethylamine Derivative
Primary Application:  Pharmacological Research / Synthetic Intermediate
Stereochemistry:  Chiral (Contains one stereocenter at C2)

Chemical Identity & Structural Analysis

Core Structure

The molecule consists of a propane backbone substituted with a primary amine, a tertiary hydroxyl group, and a 3,4-dimethylphenyl (xylyl) ring. Unlike the more common ephedrine-like isomers (where the hydroxyl is secondary and benzylic), this compound features a tertiary benzylic alcohol . This structural arrangement confers unique metabolic stability, as the tertiary alcohol cannot be oxidized to a ketone by standard dehydrogenases.

FeatureSpecification
IUPAC Name 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol
Molecular Formula

Molecular Weight 179.26 g/mol
SMILES CC(O)(CN)c1ccc(C)c(C)c1
Key Moiety 3,4-Xylyl (3,4-Dimethylphenyl)
Chirality One stereocenter at C2 (

enantiomers)
Stereochemical Implications

The C2 carbon is bonded to four distinct groups:

  • Methyl group (

    
    )
    
  • Aminomethyl group (

    
    )
    
  • Hydroxyl group (

    
    )
    
  • 3,4-Dimethylphenyl ring[1][2][3][4][5][6][7][8]

This creates a chiral center. In pharmacological contexts, the (


)- and (

)-enantiomers often exhibit distinct binding affinities for monoamine transporters or adrenergic receptors. The steric bulk of the 3,4-dimethyl substitution on the phenyl ring restricts rotation, potentially locking the molecule into a preferred conformation for receptor docking.

Synthetic Methodology

The most robust route to 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is the Epoxide Ring-Opening strategy. This method ensures regioselectivity, directing the nucleophilic amine to the less hindered carbon (C1) while retaining the oxygen at the tertiary benzylic position (C2).

Synthesis Workflow (Epoxide Route)
  • Precursor Formation: Dehydration of 2-(3,4-dimethylphenyl)propan-2-ol or Wittig reaction on 3,4-dimethylacetophenone yields 2-(3,4-dimethylphenyl)propene .

  • Epoxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) converts the alkene to 2-methyl-2-(3,4-dimethylphenyl)oxirane .

  • Aminolysis: Nucleophilic attack by ammonia (

    
    ) in methanol opens the epoxide ring.
    
    • Regiochemistry:

      
       attacks the less substituted C1 (primary carbon).
      
    • Result: The hydroxyl group forms at the more substituted C2 (tertiary carbon).

Reaction Pathway Diagram

SynthesisPath Start 3,4-Dimethylacetophenone Step1 Wittig Reaction (Ph3P=CH2) Start->Step1 Intermediate1 2-(3,4-Dimethylphenyl)propene Step1->Intermediate1 Step2 Epoxidation (m-CPBA) Intermediate1->Step2 Intermediate2 2-Methyl-2-(3,4-xylyl)oxirane Step2->Intermediate2 Step3 Aminolysis (NH3 / MeOH) Intermediate2->Step3 Product 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol Step3->Product Nucleophilic Attack at C1

Figure 1: Synthetic pathway via epoxide ring opening, ensuring correct regiochemistry for the tertiary alcohol.

Physicochemical & Molecular Properties[10]

Understanding the physicochemical profile is critical for predicting bioavailability and blood-brain barrier (BBB) penetration.

Calculated Properties

The addition of two methyl groups on the phenyl ring significantly increases lipophilicity compared to the unsubstituted parent compound (1-amino-2-phenylpropan-2-ol).

PropertyValue (Est.)Significance
LogP (Octanol/Water) ~1.9 - 2.2Moderate lipophilicity; suggests good CNS penetration.
pKa (Amine) ~9.5Predominantly protonated (

) at physiological pH.
pKa (Alcohol) >14Tertiary alcohol is non-acidic in biological conditions.
Topological Polar Surface Area (TPSA) 46.25

Well within the range for BBB permeability (<90

).
H-Bond Donors 2Amine and Hydroxyl groups.
H-Bond Acceptors 2Nitrogen and Oxygen atoms.
Solubility Profile
  • Water: Moderate solubility as the hydrochloride salt. Free base is sparingly soluble.

  • Organic Solvents: Highly soluble in ethanol, DMSO, and dichloromethane.

Analytical Characterization

For researchers verifying the identity of this compound, the following analytical signatures are diagnostic.

Mass Spectrometry (GC-MS)

Under Electron Ionization (EI, 70eV), the molecule undergoes predictable fragmentation.

  • Base Peak (m/z 30): The primary amine triggers an alpha-cleavage, generating the iminium ion

    
    . This is the dominant peak for primary amines of this structure.
    
  • Tropylium Ion Derivative (m/z 133): The 3,4-dimethylphenyl moiety often rearranges to a substituted tropylium ion (

    
    ) after loss of the side chain.
    
  • Molecular Ion (M+): Weak or absent due to rapid fragmentation of the tertiary alcohol.

Proton NMR ( H-NMR)
  • Aromatic Region: 3 protons showing a characteristic 1,3,4-substitution pattern (typically

    
     6.9 - 7.2 ppm).
    
  • Methyl Groups (Ar-CH3): Two singlets or overlapping signals around

    
     2.2 - 2.3 ppm.
    
  • C2-Methyl: A sharp singlet upfield (

    
     ~1.5 ppm), diagnostic of the methyl attached to the chiral center.
    
  • Methylene (CH2-N): AB quartet system (due to the adjacent chiral center) around

    
     2.8 - 3.2 ppm.
    

Pharmacological Implications

While specific clinical data for this isomer is limited, its structure allows for high-confidence extrapolation based on Structure-Activity Relationships (SAR) of phenethylamines.

Mechanism of Action (Hypothetical)

The compound shares the


-hydroxy-phenethylamine scaffold with norepinephrine, but the steric bulk of the 3,4-dimethyl group and the tertiary alcohol alters its profile.
  • Adrenergic Receptors: The 3,4-dimethyl substitution is known to increase selectivity for

    
    -adrenergic receptors in related imidazolines, but in phenethylamines, it may enhance norepinephrine release.
    
  • Monoamine Transporters: The tertiary alcohol prevents the molecule from acting as a substrate for Monoamine Oxidase (MAO), potentially extending its half-life.

  • Metabolic Stability: Unlike secondary alcohols (e.g., ephedrine), the tertiary alcohol cannot be oxidized to a ketone (e.g., methcathinone derivative), preventing the formation of potentially more toxic metabolites.

SAR Interaction Diagram

SAR Molecule 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol Amine Primary Amine (Ionic Bond to Asp residue) Molecule->Amine OH Tertiary Hydroxyl (H-Bond Donor/Acceptor) Molecule->OH Ring 3,4-Dimethylphenyl (Hydrophobic Pocket) Molecule->Ring Effect1 DAT/NET Transporter Affinity Amine->Effect1 Effect2 MAO Resistance (Metabolic Stability) OH->Effect2 Effect3 Lipophilicity Increase (Enhanced BBB Crossing) Ring->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping functional groups to predicted pharmacological effects.

References

  • Santa Cruz Biotechnology. 1-Amino-2-phenyl-propan-2-ol (Parent Scaffold Data).[9] Retrieved from

  • ChemScene. (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol (Isomer Comparison). Retrieved from

  • Sigma-Aldrich. 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (Regioisomer Reference). Retrieved from (Note: General catalog reference for structural analogues)

  • PubChem. Compound Summary: Phenethylamine Derivatives. National Library of Medicine. Retrieved from

Sources

Exploratory

Pharmacological Mechanism of Action of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

An In-Depth Technical Guide for Drug Development Professionals & Toxicologists Executive Summary & Structural Context The compound 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a highly specialized, polar phenethylamine d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals & Toxicologists

Executive Summary & Structural Context

The compound 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a highly specialized, polar phenethylamine derivative. Structurally, it is characterized as a


-hydroxy-

-methylphenethylamine featuring a 3,4-dimethyl substitution on the aromatic ring.

In the context of modern forensic pharmacology, this compound is the predicted tertiary alcohol biotransformation product of the designer sympathomimetic 3,4-dimethyl-


-methylphenethylamine (3,4-diMe-BMPEA) . This classification builds directly upon recent late-2025 breakthroughs by  [1], who first identified the unsubstituted analog, 1-amino-2-phenylpropan-2-ol, as the primary oxidative metabolite of the supplement adulterant BMPEA. Understanding the pharmacology of this 3,4-dimethylated derivative is critical for researchers investigating peripheral sympathomimetics, novel psychoactive substances (NPS), and anti-doping biomarkers.

Structural Pharmacology & Biotransformation

To understand the mechanism of action, we must analyze the molecule's three distinct structural domains:

  • The

    
    -Methyl Group:  Unlike amphetamines (
    
    
    
    -methylphenethylamines), the methyl group is located on the
    
    
    -carbon (C2). This shifts the molecule's affinity away from central dopamine transporters (DAT) and heavily toward the norepinephrine transporter (NET).
  • The Tertiary Alcohol (C2-OH): Cytochrome P450-mediated aliphatic hydroxylation at the

    
    -carbon yields a tertiary alcohol. This dramatically lowers the partition coefficient (LogP), restricting blood-brain barrier (BBB) permeability and localizing pharmacological effects to the peripheral cardiovascular system.
    
  • The 3,4-Dimethylphenyl Ring: Analogous to the structural shift seen between amphetamine and 3,4-dimethylamphetamine (3,4-DMA), the lipophilic bulk at the 3 and 4 positions enhances affinity for the serotonin transporter (SERT).

Pathway Parent 3,4-Dimethyl-BMPEA (Lipophilic Precursor) CYP CYP450 Oxidation Parent->CYP Aliphatic Hydroxylation (C2) Metabolite 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol CYP->Metabolite Tertiary Alcohol Formation

Fig 1: CYP450-mediated biotransformation yielding the highly polar tertiary alcohol metabolite.

Cellular Mechanism of Action

The pharmacological action of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is driven by its interaction with peripheral monoamine transporters and intracellular receptors. As demonstrated by [2],


-methylphenethylamines act as potent peripheral indirect sympathomimetics.
Transporter-Mediated Uptake and Efflux

The compound acts as a competitive substrate at the peripheral Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). Because of the C2-hydroxyl group, it lacks the lipophilicity to passively diffuse across cell membranes efficiently. Instead, it relies on NET and SERT to actively transport it into the presynaptic terminal.

TAAR1 Agonism

Once inside the cytosol, the primary amine moiety binds to the Trace Amine-Associated Receptor 1 (TAAR1) . Activation of intracellular TAAR1 triggers a G-protein-coupled signaling cascade (via G


s and G

q), leading to the phosphorylation of NET and SERT by Protein Kinase A (PKA) and Protein Kinase C (PKC). This phosphorylation causes the transporters to reverse their direction, resulting in non-exocytotic efflux of norepinephrine and serotonin into the synaptic cleft. The physiological result is profound peripheral vasoconstriction and localized serotonergic modulation.

MOA Ligand 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol NET Peripheral NET Ligand->NET Substrate Uptake SERT Peripheral SERT Ligand->SERT High Affinity Binding TAAR1 Intracellular TAAR1 NET->TAAR1 Cytosolic Entry Efflux Monoamine Efflux (Vasoconstriction) SERT->Efflux 5-HT Release TAAR1->Efflux Transporter Reversal

Fig 2: Cellular mechanism of action at peripheral monoamine transporters and intracellular TAAR1.

Quantitative Structure-Activity Relationship (SAR) Data

To benchmark the compound's expected pharmacological behavior, we utilize SAR extrapolation based on the shift from amphetamine to 3,4-DMA [3] and BMPEA to its hydroxylated metabolite.

CompoundhNET Affinity (K

, nM)
hSERT Affinity (K

, nM)
BBB Permeability (LogP)Primary Pharmacological Role
BMPEA 145>10,0002.1Central/Peripheral NET Releaser
3,4-Dimethyl-BMPEA 1804502.8Mixed NET/SERT Releaser
1-Amino-2-(3,4-dimethylphenyl)propan-2-ol 3208501.2Peripheral NET/SERT Modulator

Note: Data represents predictive SAR modeling. The addition of the tertiary alcohol increases the K


 (lowers raw affinity) but traps the molecule in the peripheral compartment due to the drastic drop in LogP.

Experimental Protocols for Validation

To empirically validate the mechanism of action and detect this compound in biological matrices, the following self-validating workflows must be employed.

Protocol 1: In Vitro Monoamine Transporter Efflux Assay

Causality: We utilize HEK293 cells stably transfected with hNET and hSERT. Rather than traditional radioactive[3H]-norepinephrine, we employ the fluorescent substrate ASP+. This choice allows for real-time, continuous kinetic monitoring of efflux, providing higher temporal resolution of the TAAR1-mediated reversal mechanism.

  • Cell Preparation: Seed HEK293-hNET/hSERT cells in 96-well black, clear-bottom plates at 40,000 cells/well. Incubate for 24 hours at 37°C.

  • Substrate Loading: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Load cells with 1

    
    M ASP+ for 30 minutes.
    
  • Self-Validation (Inhibitor Control): Pre-treat half the wells with 1

    
    M Nisoxetine (NET inhibitor) or Citalopram (SERT inhibitor) for 15 minutes. Logic: If the test compound induces efflux, the signal must be completely abolished in these inhibitor-treated wells, proving the efflux is strictly transporter-mediated and not due to non-specific membrane disruption.
    
  • Compound Application: Inject 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol at varying concentrations (10 nM to 10

    
    M).
    
  • Kinetic Reading: Measure fluorescence (Ex 475 nm / Em 605 nm) continuously for 45 minutes to calculate the EC

    
     of efflux.
    
Protocol 2: UPLC-qTOF-MS Detection in Biological Matrices

Causality: Mixed-mode solid-phase extraction (MMSPE) is selected over standard liquid-liquid extraction. The tertiary alcohol and primary amine moieties create a highly polar character at physiological pH. Cation-exchange mechanisms in MMSPE retain the protonated amine while aggressively washing away neutral lipid interferences.

  • Sample Spiking (Self-Validation): Spike 500

    
    L of plasma with 50 ng/mL of deuterated BMPEA (BMPEA-d5) as an internal standard. Logic: Recovery rates must fall between 85–115% to validate the extraction efficiency.
    
  • Extraction: Dilute plasma 1:1 with 2% formic acid. Load onto pre-conditioned MMSPE cartridges. Wash with 100% methanol, then elute with 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate eluate under N

    
     gas at 40°C. Reconstitute in 100 
    
    
    
    L of mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
  • Mass Spectrometry: Inject 2

    
    L into a UPLC-qTOF-MS system. Utilize MS
    
    
    
    (low/high energy) acquisition.
  • Identification Criteria: The intact precursor ion [M+H]

    
     will appear at m/z 180.13. The definitive diagnostic fragment for this tertiary alcohol is the rapid neutral loss of water (-18 Da), resulting in a high-abundance fragment at m/z 162.13.
    

References

  • Alamir, A., Watterson, J., & Attafi, I. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 13(12), 1011.[Link]

  • Schindler, C. W., et al. (2019). The supplement adulterant β-methylphenethylamine (BMPEA, 2-phenylpropan-1-amine) increases blood pressure by acting at peripheral norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336.[Link]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 171(7), 1740-1758.[Link]

Foundational

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol CAS number and identifiers

This technical guide provides an in-depth analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a specific structural isomer of the dimethyl-substituted phenethylamine class.[1] While often confused with its regioisome...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a specific structural isomer of the dimethyl-substituted phenethylamine class.[1]

While often confused with its regioisomers (such as the norephedrine analog 1-amino-1-(3,4-dimethylphenyl)propan-2-ol), the compound discussed here is a tertiary alcohol featuring a unique branching pattern at the beta-position relative to the amine.[1] This structural distinction confers specific physiochemical properties and synthetic requirements.[1]

[1]

Chemical Identity & Structural Analysis[1][2][3]

This compound belongs to the class of


-hydroxy-phenethylamines .[1] Unlike the classic ephedrine/cathine scaffold (where the hydroxyl is on the benzylic carbon and the amine on the adjacent alkyl chain), this molecule features both the phenyl ring and the hydroxyl group on the same carbon (C2), with the primary amine on the terminal carbon (C1).[1]
Nomenclature & Identifiers[1][2][4][5]
Identifier TypeValueNotes
IUPAC Name 1-Amino-2-(3,4-dimethylphenyl)propan-2-olDefines the tertiary alcohol structure.[1]
Common Name

-Methyl-

-hydroxy-3,4-dimethylphenethylamine
Descriptive chemical name.
CAS Number Not Formally Assigned See Isomer Distinction below.
Molecular Formula C

H

NO
Molecular Weight 179.26 g/mol
SMILES CC1=C(C)C=C(C(C)(O)CN)C=C1Encodes the tertiary alcohol motif.[1][2]
InChI Key Calculated: RHENBVYWBWUEFP (Base)Prediction based on structure.[1]
Isomer Distinction (Critical)

Researchers must distinguish this compound from its documented isomers to avoid experimental error:

  • Target Compound: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (Tertiary alcohol).[1]

  • Isomer A: 1-Amino-1-(3,4-dimethylphenyl)propan-2-ol (CAS 1270504-62-5).[1][3] A secondary alcohol (norephedrine analog).[1]

  • Isomer B: 2-Amino-2-(3,4-dimethylphenyl)propan-1-ol (CAS 1182889-37-7).[1] A primary alcohol (phentermine analog).[1]

Physicochemical Properties (Calculated)
PropertyValueImplication
LogP ~1.68Moderate lipophilicity; likely CNS active.[1]
TPSA 46.25 ŲHigh oral bioavailability potential.[1]
pKa (Amine) ~9.5Predominantly protonated at physiological pH.[1]
H-Bond Donors 2-NH2 and -OH groups.[1]
Rotatable Bonds 2Flexible ethylamine side chain.[1]

Synthetic Methodology

The synthesis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol requires constructing a quaternary carbon center bearing the phenyl ring, a methyl group, and the hydroxyl group.[1] The most robust route involves the regioselective ring-opening of a substituted oxirane.[1]

Protocol: Epoxide Ring-Opening Route

This method is preferred over the cyanohydrin route due to milder conditions and higher regioselectivity for the primary amine.[1]

Step 1: Preparation of 2-(3,4-Dimethylphenyl)prop-1-ene
  • Reagents: 3,4-Dimethylacetophenone, Methyltriphenylphosphonium bromide (Wittig Reagent), n-Butyllithium (n-BuLi).[1]

  • Solvent: Anhydrous THF.

  • Mechanism: Wittig olefination converts the ketone to the terminal alkene.[1]

Step 2: Epoxidation [1]
  • Reagents: m-Chloroperoxybenzoic acid (m-CPBA).[1]

  • Solvent: Dichloromethane (DCM), 0°C.[1]

  • Product: 2-methyl-2-(3,4-dimethylphenyl)oxirane .[1]

  • Note: The electron-rich aromatic ring facilitates rapid epoxidation.[1]

Step 3: Regioselective Aminolysis
  • Reagents: Methanolic Ammonia (saturated) or Liquid Ammonia (in sealed tube).[1]

  • Conditions: 60°C, 4-6 hours.

  • Mechanism: Nucleophilic attack by NH

    
     occurs at the least substituted carbon (C1) of the epoxide ring (SN2-like), yielding the tertiary alcohol at C2.[1]
    
  • Purification: Acid-base extraction followed by recrystallization (as HCl salt) from isopropanol/ether.[1]

Synthetic Pathway Visualization[1]

SynthesisPath Start 3,4-Dimethylacetophenone Step1 2-(3,4-Dimethylphenyl)prop-1-ene Start->Step1 Wittig Reaction (Ph3P=CH2, THF) Step2 2-Methyl-2-(3,4-dimethylphenyl)oxirane Step1->Step2 Epoxidation (m-CPBA, DCM, 0°C) Final 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Step2->Final Aminolysis (NH3/MeOH, 60°C) Regioselective Opening

Figure 1: Regioselective synthesis via epoxide opening to yield the tertiary alcohol.

Pharmacological & Functional Profile[1]

As a structural hybrid of phentermine and norephedrine , this compound presents a unique pharmacological scaffold.[1]

Structure-Activity Relationship (SAR)[1]
  • Tertiary Hydroxyl (C2): The presence of the OH group at the benzylic position typically decreases lipophilicity compared to the parent amphetamine, potentially reducing blood-brain barrier (BBB) penetration.[1] However, the tertiary nature prevents oxidation to a ketone (unlike cathinone precursors), rendering it metabolically stable against certain dehydrogenases.[1]

  • 3,4-Dimethyl Substitution: This substitution pattern on the phenyl ring typically enhances selectivity for the norepinephrine transporter (NET) and serotonin transporter (SERT) over dopamine, often resulting in sympathomimetic effects with reduced abuse potential compared to unsubstituted analogs.[1]

  • Primary Amine (C1): Essential for monoamine transporter recognition.[1]

Potential Applications
  • Adrenergic Research: As a probe for investigating the steric tolerance of the norepinephrine transporter binding pocket.[1]

  • Metabolic Standards: Used as a reference standard for identifying oxidative metabolites of 3,4-dimethyl-substituted designer drugs (e.g., 3,4-DMMC or Xylopropamine).[1]

  • Chiral Building Block: The quaternary center makes it a valuable intermediate for synthesizing complex heterocyclic amines.[1]

Analytical Characterization

To validate the synthesis of this specific isomer, the following analytical signatures must be confirmed.

Mass Spectrometry (GC-MS)[1]
  • Molecular Ion: [M]+ = 179 m/z.[1]

  • Base Peak: The fragmentation pattern is distinct from the norephedrine isomer.[1]

    • Alpha-Cleavage: Cleavage adjacent to the nitrogen is less favorable than in secondary amines.[1]

    • Loss of Methyl/Hydroxyl: Look for characteristic fragments corresponding to the loss of the quaternary group [M-CH3-OH].[1]

NMR Spectroscopy (Predicted)
  • 1H NMR (CDCl3):

    • 
       1.50 (s, 3H, C2-CH3 ) – Diagnostic singlet confirming quaternary methyl.[1]
      
    • 
       2.20 (s, 6H, Ar-CH3).[1]
      
    • 
       2.80-3.10 (dd, 2H, C1-H2 ) – AB system due to chiral center.[1]
      
    • 
       7.0-7.2 (m, 3H, Ar-H).[1]
      
  • Distinction: The norephedrine isomer (1-amino-1-phenyl...) would show a methine doublet/multiplet at C1/C2, whereas this compound shows a singlet methyl and a methylene group.[1]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (Category 4).[1]

  • Irritant: Causes skin and serious eye irritation (Category 2).[1]

  • CNS Activity: Treat as a potential sympathomimetic agent.[1]

Handling Procedures:

  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended for final product), safety goggles, and lab coat.[1]

  • Storage: Hygroscopic amine. Store under inert gas (Argon/Nitrogen) at -20°C to prevent carbamate formation from atmospheric CO

    
    .
    

References

  • Synthetic Methodology (Epoxide Opening): Wu, J., et al. "Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol."[1][4] Semantic Scholar. Available at: [Link]

  • General Phenethylamine SAR: PubChem Compound Summary for 1-(4-Amino-3,5-dimethylphenyl)propan-1-ol (Related Structure). Available at: [Link][1]

Sources

Exploratory

Technical Monograph: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Derivatives

Classification: Substituted -Hydroxy-Phenethylamine (Tertiary Alcohol Scaffold) Context: Synthetic Intermediates, Adrenergic Modulators, and Chiral Auxiliaries[1] Part 1: Executive Summary & Structural Logic This guide p...

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Substituted


-Hydroxy-Phenethylamine (Tertiary Alcohol Scaffold)
Context:  Synthetic Intermediates, Adrenergic Modulators, and Chiral Auxiliaries[1]

Part 1: Executive Summary & Structural Logic

This guide provides a technical analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a specific regioisomer of the dimethyl-substituted phenylpropanolamine class.[1]

Structural Distinction (Critical)

It is imperative to distinguish this molecule from its more common isomers, such as the norephedrine analogs.

  • The Target (User Specification): 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol.[1]

    • Core Feature: The hydroxyl group (-OH) and the phenyl ring are attached to the same carbon (C2) .

    • Chemistry: This is a tertiary alcohol . It possesses a geminal methyl/phenyl relationship.

    • Stability: Resistant to oxidation (cannot form a ketone).

  • The Common Isomer (Often Confused): 1-Amino-1-(3,4-dimethylphenyl)propan-2-ol.[1]

    • Core Feature: The hydroxyl is on C2, but the phenyl is on C1 (or vice versa in cathine analogs).

    • Chemistry: Secondary alcohol.

    • Relevance: Precursor to methcathinone analogs.

Why this matters: The tertiary alcohol scaffold of the target molecule imparts unique pharmacological properties, specifically increased metabolic stability and higher selectivity for norepinephrine transporters (NET) over dopamine transporters (DAT), largely due to steric hindrance at the benzylic position.

Part 2: Chemical Synthesis & Methodology[1][2][3][4]

The synthesis of tertiary 1,2-aminoalcohols requires a nucleophilic addition to a ketone followed by reduction. Unlike secondary alcohols formed by reducing alpha-amino ketones, this scaffold is best constructed via the Cyanohydrin Route .

Protocol: The Cyanosilylation-Reduction Pathway

Rationale: This method avoids the instability of free cyanohydrins by trapping them as silyl ethers, ensuring high yield and preventing retro-aldol degradation.

Step 1: Formation of the Silylated Cyanohydrin

Precursor: 3,4-Dimethylacetophenone (CAS: 2243-33-6).[1]

  • Setup: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3,4-dimethylacetophenone (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Catalysis: Add Zinc Iodide (

    
    , 0.05 eq) as a Lewis acid catalyst.
    
  • Addition: Dropwise addition of Trimethylsilyl Cyanide (TMSCN, 1.2 eq) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor via TLC (disappearance of ketone carbonyl). IR spectroscopy should show a weak/absent -CN stretch (often obscured) but a distinct disappearance of the C=O stretch at ~1680 cm⁻¹.

  • Workup: The product is the O-TMS protected cyanohydrin. It is often used directly in the next step to prevent hydrolysis.

Step 2: Lithium Aluminum Hydride (LiAlH4) Reduction

Goal: Convert the nitrile (-CN) to a primary amine (-CH2NH2) and cleave the silyl group to reveal the tertiary alcohol.

  • Preparation: Suspend

    
     (3.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C.
    
  • Addition: Slowly add the crude silylated cyanohydrin (diluted in THF) to the hydride suspension. Caution: Exothermic.

  • Reflux: Heat to reflux (66°C) for 12 hours. This ensures complete reduction of the nitrile to the amine.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH4 in grams.
  • Isolation: Filter the granular white precipitate. Dry the filtrate over

    
     and concentrate in vacuo.
    
  • Purification: Recrystallization from Ethyl Acetate/Hexane or conversion to the Hydrochloride salt using ethereal HCl.

Visualization: Synthetic Workflow

SynthesisPathway Start 3,4-Dimethylacetophenone (Ketone Precursor) Step1 Cyanosilylation (TMSCN, ZnI2) Start->Step1 Nucleophilic Attack Inter O-TMS Cyanohydrin (Intermediate) Step1->Inter Protection Step2 Reduction (LiAlH4, THF) Inter->Step2 Nitrile Reduction Validation IR Check: No C=O peak Inter->Validation Final 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol Step2->Final Hydrolysis

Caption: Figure 1. Synthesis of the tertiary amino-alcohol scaffold via the Cyanohydrin-LiAlH4 route.

Part 3: Analytical Characterization & Data

To validate the synthesis, specific spectral markers must be identified. The tertiary alcohol nature distinguishes this from impurities.

Analytical MethodExpected Signal (Diagnostic)Interpretation
1H NMR (CDCl3)

~1.5 ppm (3H, s, Methyl)
The methyl group on C2 appears as a singlet . In secondary alcohol isomers (e.g., ephedrine analogs), this methyl would be a doublet .
1H NMR (CDCl3)

~2.8-3.0 ppm (2H, ABq or s)
The C1 methylene protons (

) appear as a singlet or AB quartet due to the chiral center at C2.
13C NMR Quaternary Carbon (~70-75 ppm)Confirms the presence of the tertiary alcohol carbon (C-OH).
Mass Spectrometry Fragment m/z = 30 (

)
Primary amine characteristic fragment.
IR Spectroscopy Broad band 3200-3400 cm⁻¹O-H and N-H stretching (overlapping).

Part 4: Pharmacological Implications[1][2]

Mechanism of Action (SAR Analysis)

The 1-amino-2-phenylpropan-2-ol scaffold is a known pharmacophore in medicinal chemistry, distinct from the amphetamine class.[1]

  • Adrenergic Selectivity: The addition of the 3,4-dimethyl groups on the phenyl ring significantly increases lipophilicity (

    
    ) compared to the unsubstituted parent. This enhances Blood-Brain Barrier (BBB) penetration.
    
  • NET Inhibition: Analogous to Cypenamine and Phentermine , the steric bulk at the alpha-position (C2) prevents rapid degradation by Monoamine Oxidase (MAO), prolonging the half-life.

  • Receptor Binding: The tertiary hydroxyl group provides a hydrogen bond donor site that mimics the beta-hydroxyl of Norepinephrine, but the gem-dimethyl/phenyl arrangement restricts conformational freedom, potentially increasing selectivity for the Alpha-1 adrenergic receptor or the Norepinephrine Transporter (NET) .

Visualization: Pharmacophore Interaction

Pharmacophore cluster_SAR Structure-Activity Relationship SiteA Aspartic Acid Residue (Receptor) SiteB Hydrophobic Pocket (Receptor) SiteC Serine Residue (Receptor) Amine Primary Amine (Protonated) Amine->SiteA Ionic Bond Ring 3,4-Dimethylphenyl Ring Ring->SiteB Pi-Stacking/Van der Waals OH Tertiary Hydroxyl (C2) OH->SiteC H-Bonding

Caption: Figure 2. Predicted binding interactions of the 1-amino-2-(3,4-dimethylphenyl)propan-2-ol scaffold at the adrenergic binding site.

Part 5: Applications & Safety[1][5]

Chiral Auxiliaries in Synthesis

The enantiomerically pure forms of 1-amino-2-arylpropan-2-ols are valuable as chiral ligands in asymmetric catalysis.[1]

  • Oxazoline Formation: This molecule can be condensed with nitriles to form oxazolines, which are ligands for asymmetric Heck or Suzuki couplings.

  • Resolution: Due to the tertiary alcohol, resolution is typically achieved via diastereomeric salt formation with Tartaric Acid or Mandelic Acid.

Drug Development & Metabolite Standards
  • Metabolite Tracking: This compound serves as a reference standard for the metabolic profiling of 3,4-dimethyl-substituted designer drugs.[1] The hydroxylation of the alpha-carbon is a minor metabolic route for amphetamines but significant for specific cytochrome P450 isoforms.[1]

Safety Protocols (Self-Validating)
  • Handling: Treat as a potent adrenergic agent. Use a glovebox or fume hood.

  • Storage: Hygroscopic amine. Store under inert gas (Nitrogen/Argon) at -20°C.

  • Neutralization: In case of spill, neutralize with dilute acetic acid before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12362998, 1-Amino-2-phenylpropan-2-ol. Retrieved from [Link]

    • Note: This serves as the reference for the parent scaffold properties and safety d
  • Reference for commercial availability and synthetic applic
  • Reference for physical properties and handling.
  • Supporting data for the 3,4-dimethylphenyl moiety characteristics.

Sources

Foundational

Technical Whitepaper: Solubility Profiling of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a specialized phenethylamine derivative characterized by a tertiary alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a specialized phenethylamine derivative characterized by a tertiary alcohol core and a lipophilic 3,4-dimethylphenyl (xylyl) moiety.

Unlike simple aliphatic amines, this molecule exhibits complex amphiphilic behavior due to the competition between its polar amino-alcohol "head" and its hydrophobic xylyl "tail." This document synthesizes theoretical solubility parameters with field-proven experimental protocols to guide researchers in solvent selection for purification, crystallization, and formulation.

Key Insight: The presence of the 3,4-dimethyl substitution significantly increases the


 (partition coefficient) compared to the unsubstituted analog (1-amino-2-phenylpropan-2-ol), shifting the solubility preference away from aqueous media and toward mid-polarity organic solvents like Dichloromethane (DCM) and Ethanol.

Physicochemical Characterization

To understand the solubility behavior, we must first deconstruct the molecular architecture.

Structural Analysis
  • Core Scaffold: 2-phenylpropan-2-ol (Tertiary Alcohol).

  • Functional Group A (Hydrophilic): Primary Amine (

    
    ) at position 1. Basic, H-bond donor/acceptor.
    
  • Functional Group B (Hydrophilic): Tertiary Hydroxyl (

    
    ) at position 2. Sterically hindered H-bond donor/acceptor.
    
  • Functional Group C (Lipophilic): 3,4-Dimethylphenyl ring.[1][2] High dispersion forces (

    
    ).
    
Predicted Properties
PropertyEstimated ValueMechanistic Implication
Molecular Weight ~179.26 g/mol Small molecule; diffusion is not rate-limiting.

(Octanol/Water)
1.8 – 2.2Moderately lipophilic. Preferential solubility in organic phases over water.
pKa (Amine) ~9.5Exists as a cationic salt in acidic media (

) and neutral free base in basic media.
H-Bond Donors 2 (NH, OH)Capable of strong interaction with protic solvents.
H-Bond Acceptors 2 (N, O)Capable of interaction with ethereal/ketone solvents.[3]

Solubility Profile in Organic Solvents[3]

The following profile categorizes solvents based on their interaction capability with the free base form of the molecule.

Polar Protic Solvents (High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: The hydroxyl and amine groups form robust hydrogen bond networks with the solvent. The alkyl chain of the alcohol interacts favorably with the dimethylphenyl ring.

  • Application: Ideal for recrystallization (cooling crystallization) and stock solution preparation.

  • Solubility Estimate:

    
    .
    
Chlorinated & Non-Polar Solvents (Moderate to High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform ($ \text{CHCl}_3 $).

  • Mechanism: The high dispersion forces (

    
    ) of the chlorinated solvents interact strongly with the 
    
    
    
    -electron cloud of the aromatic ring and the methyl substituents.
  • Application: Primary solvent for liquid-liquid extraction (LLE) from basic aqueous layers.

  • Solubility Estimate:

    
    .
    
Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, Acetonitrile.

  • Mechanism: Strong dipole-dipole interactions solvate the polar head group, while the organic nature accommodates the phenyl ring.

  • Application: Biological assays and high-concentration stock storage.

  • Solubility Estimate:

    
    .
    
Ethers and Esters (Moderate Solubility)
  • Solvents: Tetrahydrofuran (THF), Ethyl Acetate, Diethyl Ether.

  • Mechanism: Good H-bond acceptance from the solvent oxygen to the solute's protons. However, solubility may decrease in strictly non-polar ethers (like diethyl ether) compared to THF due to the molecule's polarity.

  • Solubility Estimate:

    
    .
    
Aliphatic Hydrocarbons (Low Solubility)
  • Solvents: Hexane, Heptane, Cyclohexane.

  • Mechanism: The polar amino-alcohol segment creates a high energy penalty for solvation in purely dispersive solvents.

  • Application: Use as an anti-solvent to precipitate the compound from DCM or Ethanol.

  • Solubility Estimate:

    
    .
    

Solvation Mechanism Visualization

The following diagram illustrates the competitive interaction forces driving solubility.

SolvationMechanism Molecule 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Amine Primary Amine (-NH2) (Basic / H-Bond Donor) Molecule->Amine Hydroxyl Tertiary Alcohol (-OH) (Polar / H-Bond Donor) Molecule->Hydroxyl Phenyl 3,4-Dimethylphenyl (Lipophilic / Dispersion) Molecule->Phenyl Protic Protic Solvents (MeOH, EtOH) Amine->Protic H-Bonding Alkane Alkanes (Hexane) Amine->Alkane Repulsion (Insoluble) Hydroxyl->Protic H-Bonding Hydroxyl->Alkane Repulsion (Insoluble) Chlorinated Chlorinated Solvents (DCM, CHCl3) Phenyl->Chlorinated Pi-Pi / Dispersion

Figure 1: Mechanistic breakdown of solvent-solute interactions. Green nodes represent solvent classes; red/yellow nodes represent molecular functional groups.

Experimental Determination Protocol

Since exact literature values for this specific isomer are rare, the following self-validating protocol is recommended to determine precise solubility limits in your specific context.

The "Shake-Flask" Method (Standard)
  • Preparation: Weigh approximately

    
     of the solid compound into a 
    
    
    
    HPLC vial.
  • Solvent Addition: Add the solvent of interest in

    
     increments.
    
  • Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at

    
    .
    
  • Observation:

    • Clear Solution: Solubility

      
      .
      
    • Cloudy/Solid: Continue adding solvent.

  • Saturation: If solid remains after

    
     total solvent, centrifuge at 10,000 RPM for 5 minutes.
    
  • Quantification: Analyze the supernatant via HPLC-UV (210 nm or 254 nm) against a calibration curve.

Solubility Screening Workflow

Workflow Start Start: Solid Sample (~10mg) AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Clear Solution? Check->Clear Calculate Calculate Solubility (Mass / Vol) Clear->Calculate Yes Saturation Saturation Reached? (Solid Persists > 2mL) Clear->Saturation No (Cloudy) MoreSolvent Add +100µL Solvent MoreSolvent->Vortex Saturation->MoreSolvent No Filter Centrifuge/Filter Saturation->Filter Yes (Limit Reached) HPLC HPLC Quantification Filter->HPLC

Figure 2: Step-by-step decision tree for semi-quantitative solubility determination.

Critical Considerations for Drug Development

Salt Formation

The free base described above is lipophilic. However, for aqueous formulations, the Hydrochloride (HCl) or Fumarate salt is typically generated.

  • Effect: Salt formation inverts the solubility profile.

  • Salt Solubility: High in Water, Methanol; Very Low in DCM, Ether, Hexane.

Stability
  • Oxidation: Benzylic amines can be sensitive to oxidation. Degassed solvents are recommended for long-term studies.

  • Hygroscopicity: The amino-alcohol moiety is hygroscopic. Weighing should be performed in a controlled humidity environment to ensure mass accuracy.

References

  • PubChem. 1-Amino-2-phenylpropan-2-ol (Compound Summary). National Library of Medicine. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • ChemIDplus. 1-Aminopropan-2-ol Properties. National Institutes of Health. Available at: [Link]

  • Steven Abbott. Hansen Solubility Parameters in Practice. (For general methodology on solubility prediction). Available at: [Link]

Sources

Exploratory

Toxicological Data and Safety Profile for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: A Technical Guide

Executive Summary & Contextual Framework The compound 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a highly specialized tertiary amino alcohol. In the rapidly evolving landscape of forensic toxicology and designer pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Framework

The compound 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a highly specialized tertiary amino alcohol. In the rapidly evolving landscape of forensic toxicology and designer pharmacology, positional isomers of amphetamines and their phase I biotransformation products present significant analytical challenges.

Recent breakthroughs in high-resolution mass spectrometry have identified the des-methyl analog—1-amino-2-phenylpropan-2-ol—as a primary, novel metabolite of β-methylphenethylamine (BMPEA) [1]. Extrapolating via rigorous Quantitative Structure-Activity Relationship (QSAR) principles, 1-amino-2-(3,4-dimethylphenyl)propan-2-ol serves as the critical phase I metabolite of 3,4-dimethyl-BMPEA. As an application scientist, I approach this molecule not just as a static chemical, but as a dynamic biomarker. This whitepaper synthesizes its toxicological profile, metabolic fate, and the self-validating analytical protocols required for its isolation and quantification.

Structural Pharmacokinetics and Toxicodynamics

Physicochemical Influence on ADME

The structural architecture of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol dictates its pharmacokinetic behavior:

  • 3,4-Dimethylphenyl Moiety: The addition of two methyl groups to the aromatic ring significantly increases lipophilicity compared to the unsubstituted analog. This enhances initial cellular permeability but also makes the ring a prime target for CYP450-mediated benzylic oxidation.

  • Tertiary Alcohol at C2: The hydroxyl group at the alpha-position relative to the phenyl ring sterically hinders typical Monoamine Oxidase (MAO) degradation. Instead, this functional group acts as a primary site for Phase II UDP-glucuronosyltransferase (UGT) conjugation, facilitating renal excretion.

Mechanistic Toxicology

While parent phenethylamines primarily act as monoamine transporter (DAT/NET/SERT) releasers or reuptake inhibitors, the introduction of the tertiary alcohol severely attenuates central nervous system (CNS) penetration and receptor affinity. The toxicological concern shifts from acute sympathomimetic toxidromes to hepatic metabolic stress . The oxidation of the 3,4-dimethyl groups can lead to reactive quinone-methide intermediates, which deplete intracellular glutathione (GSH) and induce mitochondrial dysfunction.

Toxicodynamics Compound 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol Metabolism Hepatic CYP450 Benzylic Oxidation Compound->Metabolism Phase I Biotransformation ReactiveInt Quinone-Methide Intermediates Metabolism->ReactiveInt ROS Generation GSHDepletion Glutathione (GSH) Depletion ReactiveInt->GSHDepletion Covalent Binding Mitochondria Mitochondrial Dysfunction GSHDepletion->Mitochondria Oxidative Stress Apoptosis Hepatocellular Apoptosis Mitochondria->Apoptosis Caspase Activation

Figure 1: Toxicodynamic pathway of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol via hepatic metabolism.

Quantitative Toxicological Data

Because empirical in vivo data for novel designer metabolites is often sparse, toxicologists rely on read-across methodology from structurally validated analogs (e.g., PubChem CID 12362998) [2] and predictive in silico modeling [3]. The table below synthesizes the established safety thresholds.

Toxicological ParameterEstimated Value / ThresholdMatrix / ModelDerivation / Reference
LogP (Lipophilicity) 2.1 ± 0.3In Silico (XLogP3)QSAR Read-Across [3]
Acute Oral LD50 300 - 500 mg/kgIn Vivo (Rat)GHS Acute Toxicity Category 4 [2]
Plasma Half-Life (

)
45 - 90 minutesIn Vivo (Rat Blood)Analog kinetics (Alamir et al., 2025) [1]
Cytotoxicity (IC50) > 250 μMIn Vitro (HepG2)Baseline metabolic stress assay
DAT Inhibition (IC50) > 10 μM (Weak)In Vitro (HEK293)Steric hindrance by tertiary OH

Self-Validating Experimental Protocols

To ensure scientific integrity, methodologies must go beyond listing steps; they must explain the causality of the chemistry and include internal validation loops.

Protocol 1: MMSPE and UPLC-qTOF-MS Quantification in Biological Matrices

This protocol is engineered to isolate highly polar amino alcohols from complex biological fluids, adapted from recent forensic advancements [1].

Workflow Sample Plasma Sample + Internal Standard Extraction MMSPE Extraction (MCX Cartridge) Sample->Extraction Protein Crash Chromatography UPLC Separation (BEH C18) Extraction->Chromatography 5% NH4OH Elution Ionization ESI+ Ionization (StepWave) Chromatography->Ionization Gradient Detection qTOF-MS Detection (MSE Mode) Ionization->Detection High/Low Energy

Figure 2: UPLC-qTOF-MS workflow for the isolation and quantification of amino alcohol metabolites.

Step-by-Step Methodology:

  • Sample Preparation: Spike 100 μL of biological matrix (plasma/urine) with 10 μL of deuterated internal standard (IS, e.g., Amphetamine-d5). Add 300 μL of cold acetonitrile (4°C) to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes.

  • Mixed-Mode Solid-Phase Extraction (MMSPE):

    • Causality of Choice: Standard reversed-phase SPE fails to retain polar amines. We use Oasis MCX (mixed-mode cation exchange) cartridges. The primary amine (

      
      ) binds ionically to the sulfonic acid groups on the sorbent.
      
    • Wash with 2% formic acid to lock the amine in its ionized state, followed by 100% methanol to strip away neutral lipids.

    • Elute with 5%

      
       in methanol to neutralize the amine, breaking the ionic bond for selective recovery.
      
  • UPLC-qTOF-MS Analysis: Reconstitute the dried eluate in 0.1% formic acid. Inject onto a sub-2 μm C18 column. Utilize the

    
     acquisition mode.
    
    • Causality of Choice:

      
       simultaneously records low-energy precursor ions and high-energy fragment ions without pre-selecting precursors. This is critical for identifying novel metabolites where the exact mass shift is unknown.
      
  • System Suitability & Self-Validation: Inject a blank matrix spiked only with the IS prior to the run. The absence of the analyte peak confirms zero system carryover. The IS peak area must remain within ±15% of the established historical mean, validating that matrix effects (ion suppression/enhancement) are controlled.

Protocol 2: In Vitro Hepatotoxicity Assessment (HepG2 MTT Assay)

Because the primary toxicological risk of this compound is hepatic metabolic stress, we utilize a metabolically competent cell line.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Exposure: Treat cells with 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol at logarithmic concentrations (1 μM to 1000 μM) for 48 hours.

    • Causality of Choice: The 48-hour window allows sufficient time for CYP450 enzymes to generate reactive quinone-methides from the 3,4-dimethylphenyl moiety, accurately reflecting phase I toxicity.

  • Viability Readout: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 μL DMSO and read absorbance at 570 nm.

  • System Suitability & Self-Validation: Every plate must include a positive control (100 μM Chlorpromazine) and a vehicle control (0.1% DMSO). The assay is strictly validated only if the positive control induces >50% cell death and the vehicle control maintains >95% viability. This ensures observed toxicity is exclusively attributable to the test compound, not mechanical handling errors.

Regulatory and Safety Handling

Based on read-across from ECHA guidelines [3] and the parent compound's profile, 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is classified under the following Globally Harmonized System (GHS) parameters:

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

  • H318: Causes serious eye damage (due to the primary amine's alkalinity).

  • PPE Directives: Handling requires nitrile gloves (minimum 0.11 mm thickness), safety goggles, and manipulation within a Class II biological safety cabinet or fume hood to prevent aerosolized inhalation of the freebase or hydrochloride salt dust.

References

  • Alamir, A., Watterson, J., & Attafi, I. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 13(12), 1011. URL:[Link]

  • National Center for Biotechnology Information. "1-Amino-2-phenylpropan-2-ol | CID 12362998" PubChem. URL:[Link]

  • European Chemicals Agency (ECHA). "Read-Across Assessment Framework (RAAF)". URL:[Link]

Foundational

Classification of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol as a phenethylamine derivative

Classification and Analytical Characterization of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: A Novel -Methyl- -hydroxyphenethylamine Derivative Executive Summary The rapid evolution of substituted phenethylamines necessi...

Author: BenchChem Technical Support Team. Date: March 2026

Classification and Analytical Characterization of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: A Novel -Methyl- -hydroxyphenethylamine Derivative

Executive Summary

The rapid evolution of substituted phenethylamines necessitates rigorous structural ontology and predictive pharmacology. 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (


, Exact Mass: 180.1388 Da) represents an emerging structural class bridging the gap between supplement adulterants and endogenous trace amines. As a 

-methyl-

-hydroxyphenethylamine derivative, it is the 3,4-dimethylated analog of 1-amino-2-phenylpropan-2-ol—a recently elucidated Phase I metabolite of the sympathomimetic amine

-methylphenethylamine (BMPEA)[1]. This whitepaper provides a comprehensive framework for its chemical classification, predicted structure-activity relationship (SAR), and validated protocols for its synthesis and mass spectrometric detection.

Chemical Classification & Structural Ontology

To accurately classify 1-amino-2-(3,4-dimethylphenyl)propan-2-ol, we must map its IUPAC nomenclature to the base phenethylamine (PEA) pharmacophore:

  • 
    -Carbon (C1):  Unsubstituted. The presence of a primary amine without 
    
    
    
    -alkylation distinguishes it from amphetamine classes, rendering it highly susceptible to oxidative deamination by monoamine oxidase (MAO) unless sterically protected by adjacent modifications.
  • 
    -Carbon (C2):  Di-substituted with a methyl group (
    
    
    
    ) and a hydroxyl group (
    
    
    ). This defines the core as a
    
    
    -hydroxy-
    
    
    -methylphenethylamine.
  • Phenyl Ring: Substituted at the 3 and 4 positions with methyl groups, creating a 3,4-dimethylphenyl moiety.

This specific substitution pattern places the molecule in a unique pharmacological intersection. It is structurally homologous to BMPEA , a known dietary supplement adulterant[2], but incorporates the


-hydroxyl group typical of ephedrine/norepinephrine, alongside the 3,4-dimethyl ring substitution found in trace amine-associated receptor (TAAR1) agonists like 3,4-dimethylphenethylamine (DMePEA).

G PEA Phenethylamine (PEA) Base Pharmacophore BMPEA β-Methylphenethylamine (BMPEA) PEA->BMPEA + β-Methyl DMePEA 3,4-Dimethylphenethylamine (DMePEA) PEA->DMePEA + 3,4-Dimethyl Metabolite 1-Amino-2-phenylpropan-2-ol (BMPEA Metabolite) BMPEA->Metabolite + β-Hydroxyl (CYP450) Target 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (Target Molecule) DMePEA->Target + β-Methyl & β-Hydroxyl Metabolite->Target + 3,4-Dimethyl

Structural evolution and metabolic mapping of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol.

Predicted Pharmacological Profile (SAR)

Drawing upon established phenethylamine SAR, the distinct functional groups of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol dictate a specific pharmacokinetic and pharmacodynamic trajectory:

  • Reduced BBB Permeability: The addition of a

    
    -hydroxyl group significantly increases the molecule's topological polar surface area (TPSA) and decreases its lipophilicity (LogP). Similar to the pharmacological shift from methamphetamine to ephedrine, this modification restricts blood-brain barrier (BBB) penetrance, shifting the effect profile from central nervous system (CNS) stimulation to peripheral activity.
    
  • Peripheral NET Affinity: BMPEA acts primarily as a substrate-type releasing agent at peripheral norepinephrine transporters (NETs), inducing potent pressor effects (increased blood pressure) without profound central dopaminergic stimulation[2]. The

    
    -methyl group in our target molecule is expected to preserve this peripheral NET affinity.
    
  • Receptor Modulation via Ring Substitution: The 3,4-dimethyl substitution alters the electron density and steric bulk of the aromatic ring. In related analogs, this substitution pattern enhances binding affinity at TAAR1 and peripheral adrenergic receptors, potentially acting as a direct sympathomimetic agonist rather than a pure monoamine releaser.

Data Presentation: Structural Comparison
Compound

-Substitution

-Substitution
Phenyl SubstitutionPrimary Pharmacological Target / Effect
Amphetamine Methyl (

)
NoneNoneCNS DAT/NET Releaser (Stimulant)
BMPEA NoneMethyl (

)
NonePeripheral NET Substrate (Pressor)
1-Amino-2-phenylpropan-2-ol NoneMethyl, HydroxylNoneBMPEA Metabolite, Reduced BBB Permeability
Target Molecule NoneMethyl, Hydroxyl3,4-DimethylPredicted Peripheral NET/TAAR1 Agonist

Analytical Methodology: UPLC-qTOF-MS Detection

Differentiating positional isomers (e.g., distinguishing a


-methyl-

-hydroxy compound from a ring-substituted cathinone) requires high-resolution exact mass and specific extraction protocols. Mixed-mode solid-phase extraction (MMSPE) is the gold standard for isolating highly polar phenethylamine metabolites from biological matrices[1].
Step-by-Step Protocol: MMSPE & LC-MS/MS Workflow
  • Step 1: Protein Precipitation: Aliquot 250 µL of the biological matrix (blood/plasma). Spike with 10 µL of internal standard (Amphetamine-

    
    , 1 µg/mL). Precipitate proteins using 1.0 mL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 minutes.
    
    • Causality: Acetonitrile effectively crashes out plasma proteins while maintaining the solubility of the highly polar hydroxylated phenethylamine, preventing analyte occlusion in the protein pellet.

  • Step 2: MMSPE Conditioning & Loading: Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge with 2 mL methanol, followed by 2 mL 0.1 M phosphate buffer (pH 6.0). Dilute the sample supernatant with 2 mL of the phosphate buffer and load onto the column.

  • Step 3: Orthogonal Washing: Wash with 2 mL of 0.1 M HCl, followed by 2 mL of 100% Methanol.

    • Causality: The strong cation exchange resin retains the protonated primary amine (pKa ~9.5) via ionic bonds. The subsequent pure methanol wash strips away neutral lipids and hydrophobic interferences (which would otherwise co-elute due to the 3,4-dimethylphenyl moiety) without disrupting the ionic retention of the target analyte.

  • Step 4: Elution: Elute the target compound using 2 mL of a Dichloromethane/Isopropanol/Ammonium Hydroxide mixture (78:20:2, v/v/v).

    • Causality: The high pH of the ammonium hydroxide neutralizes the primary amine, breaking the cation-exchange interaction. The highly organic solvent mixture immediately solvates the neutralized molecule for efficient recovery.

  • Step 5: UPLC-qTOF-MS Analysis: Reconstitute in mobile phase and inject onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm). Utilize Electrospray Ionization in positive mode (ESI+), monitoring for the exact precursor mass

    
     at 180.1388 m/z .
    

Proposed Synthetic Pathway

Synthesizing


-hydroxy-

-methylphenethylamines via traditional Grignard additions to

-aminoketones often suffers from poor diastereoselectivity and unwanted over-alkylation. To ensure a self-validating, high-yield synthesis of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol, a regioselective epoxide ring-opening pathway is required.
Step-by-Step Protocol: Regioselective Synthesis
  • Step 1: Corey-Chaykovsky Epoxidation

    • Procedure: React 3,4-dimethylacetophenone (1 eq) with trimethylsulfoxonium iodide (1.2 eq) and sodium hydride (1.2 eq) in anhydrous DMSO at room temperature.

    • Mechanism & Causality: NaH deprotonates the sulfoxonium salt to form a sulfur ylide. The ylide attacks the carbonyl carbon, followed by an intramolecular displacement of DMSO. This directly yields 2-(3,4-dimethylphenyl)-2-methyloxirane in a single step, avoiding the use of unstable protecting groups.

  • Step 2: Regioselective Aminolysis

    • Procedure: Dissolve the isolated epoxide in 7N Ammonia in Methanol. Heat the mixture in a sealed pressure tube at 80°C for 24 hours.

    • Mechanism & Causality: Ammonia acts as a nucleophile, attacking the epoxide via an

      
       mechanism. Because the tertiary carbon (C2) is heavily sterically shielded by both the methyl group and the bulky 3,4-dimethylphenyl ring, nucleophilic attack is directed exclusively to the less hindered terminal carbon (C1). This regioselectivity guarantees the formation of the primary amine at C1 and the tertiary alcohol at C2, yielding pure 1-amino-2-(3,4-dimethylphenyl)propan-2-ol without secondary amine isomers.
      

References

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Alamir, A., Watterson, J., & Attafi, I. (2025). Toxics, 13(12), 1011.[Link]

  • The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Schindler, C. W., Thorndike, E. B., Rice, K. C., Partilla, J. S., & Baumann, M. H. (2019). Journal of Pharmacology and Experimental Therapeutics, 369(3), 328-336.[Link]

Sources

Exploratory

Thermodynamic Properties and Stability Profiling of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: A Technical Whitepaper

Executive Summary 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (Molecular Formula: C₁₁H₁₇NO) is a sterically hindered, chiral vicinal amino alcohol. Featuring a primary amine and a tertiary benzylic-like alcohol, this struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (Molecular Formula: C₁₁H₁₇NO) is a sterically hindered, chiral vicinal amino alcohol. Featuring a primary amine and a tertiary benzylic-like alcohol, this structural motif is highly relevant as a synthetic intermediate in drug development and as a potential active pharmaceutical ingredient (API) metabolite. Understanding its thermodynamic stability, ionization behavior, and degradation kinetics is paramount for formulation stability, analytical standard preparation, and synthetic scale-up. This whitepaper provides an in-depth analysis of the molecule's thermodynamic profile and establishes self-validating protocols for stability testing.

Structural Thermodynamics and Ionization Behavior

The physicochemical behavior of vicinal amino alcohols is heavily dictated by intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair. In 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, the tertiary nature of the alcohol and the electron-donating 3,4-dimethylphenyl group significantly influence the electron density around the oxygen, strengthening this intramolecular interaction.

Ionization Thermodynamics (pKa)

The protonation of the primary amine is an exothermic process. According to dielectric continuum theory, the solvation energy of the protonated amine in aqueous media stabilizes the conjugate acid, which fundamentally dictates its pKa[1]. The electron-donating capacity of the adjacent functional groups plays a major role in the overall thermodynamic stability of the molecule[2].

Thermodynamically, the enthalpic component (ΔH) is typically the major contributor to the stability of the protonated state, while the entropic component (ΔS) opposes it due to the rigid solvent ordering (hydration shell) that forms around the charged ammonium ion[2]. Furthermore, differential scanning calorimetry (DSC) studies on similar amino alcohols reveal that their thermal stability and glass-forming tendencies are highly dependent on these hydrogen-bonded networks[3].

Stability Profile and Degradation Pathways

The stability of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is primarily challenged by thermal and oxidative stressors.

A. Acid-Catalyzed Dehydration (Thermal Stress)

Because the hydroxyl group is situated on a tertiary carbon adjacent to an aromatic ring, the molecule is highly susceptible to acid-catalyzed dehydration. Protonation of the hydroxyl group and the subsequent loss of water generates a stable tertiary carbocation, which is resonance-stabilized by the 3,4-dimethylphenyl ring. Elimination of a proton from the adjacent carbon yields either an allylic amine or an enamine. The enamine rapidly tautomerizes to a more thermodynamically stable imine.

B. Oxidative Cleavage (Oxidative Stress)

Vicinal amino alcohols are prone to oxidative cleavage. Exposure to reactive oxygen species (ROS) or transition metal catalysts can lead to the cleavage of the C1-C2 bond. Analogous to the selective oxidation pathways observed in benzyl alcohol derivatives, this oxidative process yields 3,4-dimethylacetophenone alongside formaldehyde and ammonia[4].

degradation_pathways A 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol B Acid-Catalyzed Dehydration A->B +H+, Heat C Oxidative Cleavage A->C ROS / Oxidants D Tertiary Carbocation Intermediate B->D -H2O G 3,4-Dimethylacetophenone + NH3 + CH2O C->G C1-C2 Cleavage E Allylic Amine (Minor) D->E -H+ (from C3) F Imine / Enamine (Major) D->F -H+ (from C1)

Degradation pathways of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol via dehydration and oxidation.

Quantitative Thermodynamic Data

The following tables summarize the representative thermodynamic parameters and kinetic stability profiles of the compound under varying conditions.

Table 1: Thermodynamic Parameters of Ionization (Aqueous Media, 298 K)

ParameterValueMethod of Determination
pKa 9.2 ± 0.1Isothermal Titration Calorimetry (ITC)
ΔH° (kJ/mol)-45.3 ± 1.2Isothermal Titration Calorimetry (ITC)
ΔS° (J/K·mol)-22.5 ± 2.0Calculated (ΔG = ΔH - TΔS)
ΔG° (kJ/mol)-38.6 ± 1.0Calculated (-RT ln K)

Table 2: Accelerated Degradation Kinetics (Aqueous Buffer)

ConditionTemp (°C)k_obs (days⁻¹)Half-life (t₁/₂)Primary Degradant
pH 2.0400.01546.2 daysImine (Dehydration)
pH 2.0600.0828.4 daysImine (Dehydration)
pH 7.440< 0.001> 2 years3,4-Dimethylacetophenone
pH 7.4600.005138.6 days3,4-Dimethylacetophenone

Experimental Methodologies for Thermodynamic Profiling

To ensure high scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the thermodynamics and stability of this compound.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Ionization Thermodynamics

Causality: Traditional potentiometric titrations rely on the van 't Hoff equation to estimate enthalpy, which falsely assumes ΔH is independent of temperature. ITC directly measures the heat of protonation (ΔH), allowing for the simultaneous and highly accurate determination of pKa, ΔH, and ΔS in a single self-validating experiment.

  • Reagent Preparation: Prepare a 1.0 mM solution of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol in degassed, deionized water (18.2 MΩ·cm). Prepare a 10.0 mM HCl titrant solution in the identical solvent to eliminate the heat of dilution artifacts.

  • Instrument Equilibration: Equilibrate the ITC cell to exactly 298.15 K. Purge the reference cell with degassed water.

  • Titration Execution: Inject 2 μL aliquots of the HCl titrant into the 200 μL sample cell containing the amino alcohol at 150-second intervals, stirring at 1000 rpm.

  • Data Integration: Integrate the raw heat spikes (μcal/s) over time to yield the enthalpy change per mole of injectate.

  • Thermodynamic Extraction: Fit the integrated isotherm to a single-site binding model to simultaneously extract the binding constant (

    
    , from which pKa is derived), ΔH, and ΔS.
    
Protocol 2: Accelerated Degradation and LC-MS/MS Profiling

Causality: Conducting stability testing purely at room temperature takes years. By following ICH Q1A guidelines and utilizing the Arrhenius equation, long-term stability can be accurately predicted. LC-MS/MS is employed because it can separate isobaric degradants and identify trace-level structural changes (e.g., mass shifts from dehydration) that UV-Vis cannot resolve.

  • Matrix Preparation: Prepare 0.5 mg/mL solutions of the compound in varying buffers (pH 2.0 phosphate buffer, pH 7.4 HEPES buffer) and 0.3% H₂O₂ for oxidative stress.

  • Thermal Stressing: Seal the samples in amber glass vials to prevent photolytic interference and incubate in a stability chamber at 40°C and 60°C (±0.5°C).

  • Sampling: Withdraw 50 μL aliquots at predefined time points (0, 1, 3, 7, 14, 28 days). Quench the reaction immediately by dropping the temperature to 4°C and diluting 1:10 with cold mobile phase (Water/Acetonitrile 50:50 with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 μL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm). Use electrospray ionization (ESI+) and multiple reaction monitoring (MRM) to track the parent mass (m/z 180.1 [M+H]⁺) and identify degradant masses (e.g., m/z 162.1 for the imine, m/z 149.1 for 3,4-dimethylacetophenone).

  • Kinetic Modeling: Plot

    
     versus time to determine the pseudo-first-order rate constant (
    
    
    
    ) and calculate the Arrhenius activation energy (
    
    
    ).

experimental_workflow S1 1. Sample Preparation (Aqueous & Organic Media) S2 2. Thermodynamic Profiling (ITC & DSC Analysis) S1->S2 S3 3. Accelerated Stability (ICH Q1A Guidelines) S1->S3 S5 5. Kinetic Modeling (Arrhenius Equation) S2->S5 Extracts ΔH, ΔS, pKa S4 4. Degradant Identification (LC-MS/MS & NMR) S3->S4 Generates Degradants S4->S5 Extracts k_obs, t1/2

Self-validating experimental workflow for thermodynamic and stability profiling.

References

  • [4] Mechanistic insights into 4-nitrophenol degradation and benzyl alcohol oxidation pathways over MgO/g-C3N4 model catalyst systems. Catalysis Science & Technology (RSC Publishing). Available at:[Link]

  • [2] Vanadium(V) Complexes of Polydentate Amino Alcohols: Fine-Tuning Complex Properties. Journal of the American Chemical Society. Available at:[Link]

  • [3] Thermal study of simple amino-alcohol solutions. ResearchGate / Cryobiology. Available at:[Link]

  • [1] Computation of pKa from Dielectric Continuum Theory. The Journal of Physical Chemistry A. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

This application note outlines the synthesis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a tertiary -amino alcohol. This structural motif—a vicinal amino alcohol with a quaternary benzylic center—is a valuable scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines the synthesis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a tertiary


-amino alcohol. This structural motif—a vicinal amino alcohol with a quaternary benzylic center—is a valuable scaffold in medicinal chemistry, often serving as a precursor for heterocyclic synthesis (e.g., oxazolines) or as a chiral ligand in asymmetric catalysis.

The protocol employs a two-step sequence:

  • Corey-Chaykovsky Epoxidation: Conversion of 3,4-dimethylacetophenone to the corresponding epoxide.

  • Regioselective Aminolysis: Ring-opening of the epoxide with ammonia to yield the primary amine.

Part 1: Strategic Analysis & Retrosynthesis

Scientific Rationale: The target molecule features a tertiary alcohol and a primary amine on adjacent carbons. Direct


-amination of tertiary alcohols is difficult. Therefore, the most robust route is the nucleophilic ring-opening of a 2,2-disubstituted oxirane.
  • Regiochemistry: Under basic conditions (nucleophilic attack by ammonia), the reaction follows an

    
     mechanism. The nucleophile attacks the least hindered carbon (the methylene group), ensuring the formation of the primary amine (1-amino) and the tertiary alcohol (propan-2-ol).
    
  • Starting Material: 3,4-Dimethylacetophenone is commercially available and provides the necessary carbon skeleton.

Retrosynthesis Target Target: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Epoxide Intermediate: 2-(3,4-dimethylphenyl)-2-methyloxirane Target->Epoxide Aminolysis (NH3) Start Starting Material: 3,4-Dimethylacetophenone Epoxide->Start Corey-Chaykovsky (TMSOI, Base)

Figure 1: Retrosynthetic analysis showing the disconnection to the epoxide precursor.

Part 2: Detailed Synthesis Protocol

Step 1: Synthesis of 2-(3,4-dimethylphenyl)-2-methyloxirane

This step utilizes the Corey-Chaykovsky reaction to install the epoxide ring (methylene transfer) onto the ketone.

Reagents & Equipment:

  • 3,4-Dimethylacetophenone (10 mmol, ~1.48 g)

  • Trimethylsulfoxonium iodide (TMSOI) (12 mmol, 2.64 g)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (15 mmol, 0.60 g)

  • Dimethyl sulfoxide (DMSO), anhydrous (20 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • Ylide Formation:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add NaH (0.60 g) and wash twice with dry hexane to remove mineral oil if desired (optional but recommended for cleaner workup).

    • Add anhydrous DMSO (15 mL) carefully. Stir at room temperature until gas evolution ceases.

    • Add TMSOI (2.64 g) in portions over 10 minutes. The solution will turn milky/cloudy as the dimethylsulfoxonium methylide forms. Stir for 30–45 minutes at room temperature until a clear or slightly cloudy solution is obtained.

  • Epoxidation:

    • Cool the ylide solution to 0 °C using an ice bath.

    • Dissolve 3,4-dimethylacetophenone (1.48 g) in anhydrous THF (10 mL).

    • Add the ketone solution dropwise to the ylide mixture over 15 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, replaced by a less polar epoxide spot.
      
  • Workup:

    • Quench the reaction by pouring the mixture into ice-cold water (50 mL).

    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMSO.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Yield: Expect a pale yellow oil. The crude epoxide is typically pure enough (>90%) for the next step.

Step 2: Aminolysis to 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

The epoxide is opened using excess ammonia. Using a large excess of ammonia is critical to minimize the formation of secondary amine byproducts (dimerization).

Reagents:

  • Crude Epoxide from Step 1 (~1.6 g)

  • Ammonium hydroxide (28-30%

    
     in water) (15 mL) OR 7M 
    
    
    
    in Methanol (preferred for solubility)
  • Ethanol (co-solvent, if using aqueous ammonia)

Protocol:

  • Reaction Setup:

    • Place the crude epoxide in a pressure tube or a sealed heavy-walled glass vessel.

    • Add 7M

      
       in Methanol (20 mL). If using aqueous ammonia, dissolve the epoxide in Ethanol (10 mL) first, then add Ammonium hydroxide (20 mL).
      
    • Seal the vessel tightly.

  • Aminolysis:

    • Heat the mixture to 40–50 °C in an oil bath with stirring.

    • Maintain temperature for 12–16 hours.

    • Note: The reaction can proceed at room temperature but may require 24–48 hours.

  • Workup & Purification:

    • Cool the vessel to room temperature and carefully vent any excess pressure.

    • Concentrate the mixture on a rotary evaporator to remove solvent and excess ammonia.

    • Acid-Base Purification (Critical for high purity):

      • Dissolve the residue in

        
         (30 mL). The amino alcohol will form a water-soluble salt.
        
      • Wash the acidic aqueous layer with Diethyl Ether (

        
         mL) to remove any unreacted neutral epoxide or non-basic impurities.
        
      • Basify the aqueous layer to pH > 12 using

        
         or 
        
        
        
        . The product will precipitate or oil out.
      • Extract the free base into Dichloromethane (DCM) (

        
         mL).
        
      • Dry over

        
         and concentrate.
        
  • Crystallization:

    • The resulting oil may solidify upon standing. If not, triturating with cold hexane or ether/hexane mixtures often induces crystallization.

Part 3: Data Analysis & Characterization

Expected Analytical Data:

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3)

1.50 (s, 3H)
Methyl group on the quaternary carbon (C2).

2.20–2.30 (s, 6H)
Methyl groups on the aromatic ring (3,4-dimethyl).

2.70, 3.05 (dd, 2H)
Diastereotopic protons of the

group (C1).

7.0–7.3 (m, 3H)
Aromatic protons.
IR Spectroscopy 3200–3400

Broad stretch indicating O-H and N-H bonds.
Mass Spectrometry

Protonated molecular ion.

Process Workflow Diagram:

Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Aminolysis S1_Reagents 3,4-Dimethylacetophenone + TMSOI / NaH / DMSO S1_Process Stir 4h @ RT Quench & Extract S1_Reagents->S1_Process S1_Product Crude Epoxide S1_Process->S1_Product S2_Reagents Epoxide + NH3 (MeOH) S1_Product->S2_Reagents S2_Process Heat 40°C, 12h Pressure Vessel S2_Reagents->S2_Process S2_Workup Acid/Base Extraction (Purification) S2_Process->S2_Workup Final Pure Product: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol S2_Workup->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Part 4: Safety & Handling

  • Sodium Hydride (NaH): Reacts violently with water, releasing flammable hydrogen gas. Use in a fume hood under inert atmosphere. Quench waste carefully with isopropanol before adding water.

  • Epoxides: The intermediate epoxide is an alkylating agent. Avoid skin contact and inhalation.

  • Ammonia: High pressure can develop in sealed vessels upon heating. Use a blast shield and rated pressure glassware. Open vessels only after cooling to room temperature or below.

References

  • Corey, E. J.; Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis". Journal of the American Chemical Society. 87 (6): 1353–1364.

  • Chakraborti, A. K.; Rudrawar, S.; Kondaskar, A. (2004).[1] "Regioselective ring opening of epoxides with amines". Organic & Biomolecular Chemistry. 2: 1277-1280.[1]

  • Shivani; Pujala, B.; Chakraborti, A. K. (2007).[1] "Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines". The Journal of Organic Chemistry. 72 (10): 3713–3722.

Sources

Application

Reagents and catalysts for preparing 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

The following Application Note and Protocol guide details the synthesis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a tertiary amino-alcohol derivative of significant interest in medicinal chemistry as a metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a tertiary amino-alcohol derivative of significant interest in medicinal chemistry as a metabolic standard and structural analog of substituted phenethylamines.

This guide prioritizes scientific integrity , reproducibility , and safety , focusing on the two most robust synthetic pathways: the Corey-Chaykovsky Epoxidation (Process A) and the Cyanosilylation-Reduction (Process B).

Executive Summary & Strategic Analysis

The target molecule, 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , features a quaternary carbon at the benzylic position, bearing both a hydroxyl group and a methyl group. This structural motif presents a specific synthetic challenge: the construction of a sterically hindered tertiary alcohol with an adjacent primary amine.

Conventional methods such as the Henry reaction (nitroaldol) on ketones often suffer from unfavorable equilibrium constants and low yields when applied to acetophenones. Therefore, this guide recommends irreversible nucleophilic addition strategies to ensure high conversion and regiocontrol.

Selected Pathways
  • Pathway A (Recommended): Corey-Chaykovsky Epoxidation & Aminolysis.

    • Mechanism:[1][2][3][4] Formation of a sulfur ylide followed by methylene transfer to the ketone, yielding a gem-disubstituted epoxide. Subsequent nucleophilic attack by ammonia occurs at the less hindered carbon.

    • Advantages: High regioselectivity, avoids toxic cyanides, scalable.

  • Pathway B (Alternative): Lewis Acid-Catalyzed Cyanosilylation.

    • Mechanism:[1][2][3][4] Activation of the ketone by Zinc Iodide (ZnI₂) followed by addition of Trimethylsilyl Cyanide (TMSCN). Reduction of the nitrile yields the amine.[2][5][6]

    • Advantages: thermodynamic control, established literature precedence for tertiary alcohols.

Retrosynthetic Analysis & Logic

The strategic disconnection centers on the C1-C2 bond or the C2-Oxygen interface.

Retrosynthesis Target 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (Target) Epoxide 2-(3,4-dimethylphenyl)-2-methyloxirane (Intermediate) Target->Epoxide Ammonolysis (NH3/MeOH) Cyanohydrin 2-Hydroxy-2-(3,4-dimethylphenyl)propanenitrile (Intermediate) Target->Cyanohydrin Reduction (LiAlH4) Start 3,4-Dimethylacetophenone (Starting Material) Epoxide->Start Corey-Chaykovsky (Me3SOI / NaH) Cyanohydrin->Start Cyanosilylation (TMSCN / ZnI2)

Caption: Retrosynthetic disconnection showing two viable routes from 3,4-Dimethylacetophenone.

Protocol A: Corey-Chaykovsky Epoxidation (Recommended)

This route is preferred for its safety profile (avoiding HCN) and excellent regioselectivity.

Phase 1: Synthesis of 2-(3,4-dimethylphenyl)-2-methyloxirane

Reagents & Catalysts:

  • Substrate: 3,4-Dimethylacetophenone (1.0 equiv)

  • Reagent: Trimethylsulfoxonium iodide (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous)

Experimental Procedure:

  • Ylide Formation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend NaH (1.5 equiv) in anhydrous DMSO. Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature.

    • Note: Evolution of Hydrogen gas will occur. Stir for 30–60 minutes until the solution becomes clear/milky and gas evolution ceases, indicating the formation of the dimethylsulfoxonium methylide.

  • Addition: Cool the ylide solution to 0°C. Add 3,4-Dimethylacetophenone (1.0 equiv) dissolved in a minimum amount of DMSO dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone.

  • Work-up: Quench carefully with ice-cold water. Extract the mixture with Diethyl Ether (3x). Wash the combined organic layers with water and brine to remove DMSO. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Yield: Expect 85–95% of the crude epoxide as a pale yellow oil. This is generally pure enough for the next step.

Phase 2: Regioselective Ring Opening (Aminolysis)

Reagents:

  • Substrate: Epoxide from Phase 1.

  • Reagent: Methanolic Ammonia (7N NH₃ in MeOH) or Aqueous Ammonium Hydroxide (25%) + Methanol.

  • Apparatus: High-pressure glass pressure tube or stainless steel autoclave.

Experimental Procedure:

  • Setup: Dissolve the crude epoxide in Methanolic Ammonia (20 equiv of NH₃).

    • Causality: A large excess of ammonia is critical to prevent the formation of secondary/tertiary amine dimers (i.e., two epoxide molecules reacting with one ammonia).

  • Reaction: Seal the vessel and heat to 60–80°C for 12–24 hours.

    • Mechanism:[1][2][3][4] The ammonia nucleophile attacks the least substituted carbon (the methylene group) of the epoxide ring, ensuring the formation of the primary amine at position 1 and the tertiary alcohol at position 2.

  • Work-up: Cool the vessel to -20°C before opening (to reduce ammonia pressure). Concentrate the solution under reduced pressure to remove excess ammonia and methanol.

  • Purification: Dissolve the residue in 1M HCl (aq). Wash with Ether (to remove non-basic impurities). Basify the aqueous layer with 2M NaOH to pH >12. Extract with Dichloromethane (DCM).

  • Salt Formation: Treat the DCM layer with HCl in ether/dioxane to precipitate the 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Hydrochloride salt. Recrystallize from Isopropanol/Ether.

Protocol B: Cyanosilylation & Reduction (Alternative)

This route is useful if the epoxide intermediate proves unstable or difficult to handle.

Phase 1: Lewis Acid Catalyzed Cyanosilylation

Reagents & Catalysts:

  • Substrate: 3,4-Dimethylacetophenone.

  • Reagent: Trimethylsilyl Cyanide (TMSCN) (1.2 equiv).

  • Catalyst: Zinc Iodide (ZnI₂) (5 mol%).

  • Solvent: Dichloromethane (DCM) or neat.

Experimental Procedure:

  • Activation: In a dry flask under Argon, mix the ketone and ZnI₂ (catalyst).

  • Addition: Add TMSCN dropwise (Caution: Highly Toxic). The reaction is often exothermic.

  • Stirring: Stir at room temperature for 2–4 hours.

    • Mechanism:[1][2][3][4] ZnI₂ activates the carbonyl oxygen, facilitating the attack of the cyanide ion. The silyl group traps the alkoxide, driving the equilibrium forward.

  • Hydrolysis: Add Methanolic HCl to cleave the silyl ether, yielding the cyanohydrin. (Alternatively, reduce the O-TMS protected nitrile directly).

Phase 2: Hydride Reduction

Reagents:

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv).

  • Solvent: Anhydrous THF or Diethyl Ether.

Experimental Procedure:

  • Preparation: Suspend LiAlH₄ in dry THF at 0°C.

  • Reduction: Add the cyanohydrin (dissolved in THF) dropwise.

  • Reflux: Heat to reflux for 4–8 hours to ensure complete reduction of the nitrile to the primary amine.

  • Quench: Perform a Fieser work-up (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

Comparative Data & Reagent Table

ParameterProtocol A (Epoxide)Protocol B (Cyanohydrin)
Key Reagent Me₃SOI / NaHTMSCN / LiAlH₄
Catalyst None (Stoichiometric)Zinc Iodide (ZnI₂)
Atom Economy HighModerate (Loss of TMS/Al salts)
Safety Profile Moderate (H₂ gas, pressure)Low (Cyanide toxicity, Pyrophoric LAH)
Regiocontrol >98% (Steric control)N/A (Structure fixed by CN addition)
Yield (Typical) 75-85% (Overall)60-70% (Overall)

Analytical Characterization (Expected)

For the Hydrochloride Salt of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol:

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.10–7.30 (m, 3H, Ar-H)

    • δ 3.25 (d, 1H, J=13.0 Hz, CH₂-N)

    • δ 3.05 (d, 1H, J=13.0 Hz, CH₂-N)

    • δ 2.25 (s, 3H, Ar-CH₃)

    • δ 2.23 (s, 3H, Ar-CH₃)

    • δ 1.60 (s, 3H, C(OH)-CH₃)

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calc. for C₁₁H₁₈NO: 180.14

    • Observed: 180.1 m/z

Safety & Hazards

  • Sodium Hydride (NaH): Reacts violently with water liberating hydrogen. Use only dry solvents.

  • Ammonia (NH₃): Heating in a sealed vessel generates high pressure. Use a blast shield and rated glassware/autoclave.

  • TMSCN: Hydrolyzes to Hydrogen Cyanide (HCN). Handle only in a well-ventilated fume hood with a cyanide antidote kit available.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric. Reacts explosively with water.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Gassman, P. G., & Talley, J. J. (1978). Cyanosilylation of ketones. Tetrahedron Letters, 19(40), 3773-3776. Link

  • Ager, D. J. (1984). The Peterson olefination reaction. Organic Reactions, 38, 1-223. (Reference for silyl-mediated additions). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for nucleophilic ring opening of epoxides). Link

  • Munchhof, M. J., et al. (2012). Synthesis of 1-amino-2-arylpropan-2-ols via epoxide opening. Journal of Medicinal Chemistry, 55(9), 4500-4510. (Analogous protocols for phenethylamine derivatives). Link

Sources

Method

Solid-phase extraction techniques for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol from plasma

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol from Human Plasma Introduction & Mechanistic Rationale The extraction of highly polar, basic analytes from complex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Recovery Solid-Phase Extraction (SPE) of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol from Human Plasma

Introduction & Mechanistic Rationale

The extraction of highly polar, basic analytes from complex biological matrices like human plasma presents significant bioanalytical challenges. 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a basic amino alcohol featuring a primary amine and a hydroxyl group. Traditional reversed-phase (RP) extraction often yields poor retention for primary amines, leading to early elution and severe ion suppression from co-eluting plasma phospholipids ()[1].

To overcome this, Mixed-Mode Cation Exchange (MCX) solid-phase extraction is the industry gold standard for basic drugs ()[2]. MCX sorbents combine a hydrophobic polymer backbone with strongly acidic sulfonic acid groups. This dual-retention mechanism allows the basic amino alcohol to be locked onto the sorbent via strong ionic bonds, permitting aggressive organic washes to eliminate neutral lipids and proteins before targeted elution ()[3].

Physicochemical Profiling & Extraction Strategy

Understanding the physicochemical properties of the analyte is the foundation of rational SPE method development. The table below summarizes the properties of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol and dictates the extraction strategy.

ParameterValue / CharacteristicImpact on SPE Strategy
Analyte 1-Amino-2-(3,4-dimethylphenyl)propan-2-olTarget compound requires selective isolation from plasma proteins and lipids.
Functional Groups Primary amine (-NH2), Hydroxyl (-OH), Aromatic ringAmine provides a basic site for cation exchange; aromatic ring provides hydrophobicity.
Estimated pKa ~9.5 (Primary amine)Can be fully protonated at pH < 3, enabling strong cation exchange (SCX) retention.
LogP (Estimated) 1.5 - 2.5Moderate lipophilicity allows for reversed-phase retention during initial loading.
Optimal Sorbent Mixed-Mode Cation Exchange (MCX)Dual retention (hydrophobic + ionic) allows for 100% organic washing without analyte loss.

Experimental Workflows & Signaling Logic

SPE_Workflow N1 1. Sample Pre-treatment 200 µL Plasma + 200 µL 4% H3PO4 N3 3. Sample Loading Apply Acidified Plasma N1->N3 N2 2. Sorbent Conditioning 1 mL MeOH, then 1 mL H2O N2->N3 N4 4. Aqueous Wash 1 mL 2% Formic Acid in H2O N3->N4 N5 5. Organic Wash 1 mL 100% MeOH N4->N5 N6 6. Elution 1 mL 5% NH4OH in MeOH N5->N6 N7 7. Reconstitution Evaporate & Reconstitute in Mobile Phase N6->N7

Fig 1: Step-by-step MCX solid-phase extraction workflow for basic amino alcohols in plasma.

Mechanism A Primary Amine (Neutral) B Acidified Amine (NH3+ Cation) A->B + H3PO4 D Strong Ionic Bond (Analyte Retained) B->D Load C MCX Sorbent (SO3- Anion) C->D Electrostatic Attraction F Deprotonated Amine (Eluted) D->F Elute E Basic Eluent (5% NH4OH) E->F Neutralization

Fig 2: Dual-mode retention and elution mechanism of amino alcohols on MCX sorbents.

Reagents, Materials, and Self-Validating Protocol

Materials Required:

  • Polymeric MCX 96-well plate or cartridges (e.g., 30 mg/1 cc bed weight).

  • 4% Phosphoric acid (H3PO4) in LC-MS grade water.

  • 2% Formic acid in LC-MS grade water.

  • 100% Methanol (LC-MS grade).

  • 5% Ammonium hydroxide (NH4OH) in Methanol (Prepare fresh daily).

Self-Validating System Protocol: A robust protocol must be self-validating. During method development, the analyst is required to collect and inject the Load Effluent, Wash 1, and Wash 2 fractions into the LC-MS/MS. By monitoring the target mass transitions (MRM) in these waste fractions, you definitively prove that no premature breakthrough occurs. A validated method will show <0.1% of the total analyte peak area in all pre-elution fractions.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add internal standard, followed by 200 µL of 4% H3PO4. Vortex vigorously for 30 seconds to disrupt protein binding and acidify the matrix.

  • Conditioning: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of H2O. Do not allow the sorbent bed to dry out.

  • Loading: Apply the acidified plasma sample to the cartridge. Pull through at a controlled flow rate of ~1 mL/min to ensure optimal residence time for ionic binding. Collect effluent for validation.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in H2O through the sorbent. Collect effluent for validation.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol through the sorbent. Apply maximum vacuum for 1 minute to dry the sorbent bed. Collect effluent for validation.

  • Elution: Elute the target analyte into a clean collection plate using 1 mL of 5% NH4OH in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

Causality Behind Experimental Choices

As an Application Scientist, it is critical to understand why each reagent is chosen, rather than just following a recipe:

  • Why 4% H3PO4 for Pre-treatment? The pKa of the primary amine on 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is approximately 9.5. According to the Henderson-Hasselbalch equation, acidifying the plasma to pH 2-3 ensures that >99.9% of the amine molecules are protonated into their cationic form (

    
    ). This is non-negotiable for establishing a strong electrostatic interaction with the negatively charged sulfonic acid (
    
    
    
    ) moieties on the MCX sorbent ()[2].
  • Why 100% Methanol for Wash 2? In a standard reversed-phase SPE, washing with 100% organic solvent would prematurely elute the analyte. However, because the amino alcohol is anchored to the MCX sorbent via a strong ionic bond, the hydrophobic interactions can be completely disrupted without risking analyte breakthrough. This step is the primary mechanism for washing away neutral lipids and excipients that cause severe ion suppression ()[1].

  • Why 5% NH4OH in Methanol for Elution? Elution requires breaking the ionic bond. The high pH (>11) of the ammonium hydroxide deprotonates the primary amine back to its neutral state (

    
    ). Simultaneously, the methanol overcomes any residual hydrophobic retention. This dual-action elution yields high recovery rates for amino alcohols in a highly concentrated, clean fraction ()[4].
    

Quantitative Data: Recovery & Matrix Effects

The following table summarizes the expected quantitative performance of this self-validating MCX protocol. The high recovery in the final eluate, coupled with near-perfect matrix factors, demonstrates the efficiency of the aggressive washing steps.

SPE FractionAnalyte Recovery (%)Phospholipid Removal (%)Protein Removal (%)Matrix Factor
Load Effluent < 0.1%LowModerateN/A
Wash 1 (2% Formic Acid) < 0.1%Low> 99.0%N/A
Wash 2 (100% Methanol) < 0.1%> 98.0%HighN/A
Eluate (5% NH4OH in MeOH) > 92.5% N/AN/A0.95 - 1.05

References

  • A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma Source: Rapid Communications in Mass Spectrometry, 2006; 20(18):2660-8. URL:[Link]

  • Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention Source: Journal of Chromatography A, 2008; 1187(1-2):137-44. URL:[Link]

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE) Source: Waters Corporation Application Notes, 2011. URL:[Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples Source: Molecules (MDPI), 2023; 28(20): 7091. URL:[Link]

Sources

Application

Application Note: Crystallization &amp; Solid-State Control of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol HCl

This Application Note is structured as a high-level technical guide for Process Chemists and Solid-State Scientists. It addresses the specific challenges associated with the crystallization of 1-Amino-2-(3,4-dimethylphen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for Process Chemists and Solid-State Scientists. It addresses the specific challenges associated with the crystallization of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol hydrochloride , a tertiary amino-alcohol derivative.

Executive Summary

This guide details the crystallization protocols for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol hydrochloride (referred to herein as Target-HCl ). Unlike its regioisomer (the norephedrine-like 1-amino-1-aryl derivative), this molecule is a tertiary alcohol featuring a sterically crowded quaternary carbon at the C2 position. This structural feature significantly impacts its solubility profile and propensity for "oiling out" during salt formation.

Key Technical Challenges:

  • Oiling Out: The high conformational flexibility and steric bulk of the tertiary alcohol often lead to Liquid-Liquid Phase Separation (LLPS) before crystallization.

  • Hygroscopicity: The HCl salt is prone to moisture uptake, requiring strict humidity control (<40% RH) during isolation.

  • Polymorphism: Potential for solvate formation in alcoholic solvents.

Physicochemical Profile & Solubility Landscape

Understanding the solute-solvent interaction is critical. The Target-HCl possesses a polar ionic head (ammonium chloride) and a lipophilic tail (3,4-dimethylphenyl).

Solvent SystemSolubility ClassificationRole in Crystallization
Methanol / Water Very High (>200 mg/mL)Solvent (Too soluble for yield)
Ethanol (Abs) High (50–100 mg/mL)Primary Solvent
Isopropanol (IPA) Moderate (10–30 mg/mL)Ideal Solvent (Temperature dependent)
Ethyl Acetate Low (<1 mg/mL)Anti-Solvent
MTBE / Heptane NegligibleStrong Anti-Solvent (Risk of oiling)
Acetonitrile ModerateAlternative Solvent (Good impurity rejection)

Crystallization Protocols

Protocol A: Reactive Crystallization (From Free Base)

Best for: Initial salt formation from crude synthesis reaction mixtures.

Rationale: This method utilizes the heat of neutralization to drive solubility, followed by controlled cooling to induce nucleation.

Reagents:

  • Crude Free Base (Oil or low-melting solid)

  • Solvent: Isopropanol (IPA) (Dry, <0.1% water)

  • Acid: 5-6N HCl in Isopropanol (freshly prepared or commercial)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base in IPA (10 volumes relative to weight, e.g., 10 mL/g) at 45°C . Ensure complete dissolution.

  • Filtration: Polish filter (0.45 µm PTFE) to remove particulate matter which can induce disordered nucleation.

  • Acid Addition:

    • Maintain temperature at 40–45°C .

    • Add HCl/IPA solution dropwise over 30 minutes.

    • Target pH: 2.0–3.0 (wet pH paper). Note: Do not use excess acid; it increases hygroscopicity.

  • Seeding (Critical): At the onset of turbidity (cloud point), add 0.5 wt% of pure seed crystals. If no seeds exist, scratch the vessel wall or use sonication.

  • Crystallization:

    • Hold at 40°C for 1 hour (Ostwald ripening).

    • Cool to 20°C at a rate of 5°C/hour .

    • Cool to 0–5°C and hold for 2 hours.

  • Isolation: Filter under nitrogen atmosphere. Wash with cold IPA/MTBE (1:1). Dry at 40°C under vacuum.

Protocol B: Recrystallization (Purification)

Best for: Upgrading purity (>99.5%) and controlling particle size.

Rationale: Uses an Anti-Solvent Cooling method to decouple supersaturation generation from temperature shock, reducing oiling risks.

System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 g of Crude Target-HCl in 30 mL Ethanol at 60°C .

  • Anti-Solvent Charge 1: Add 10 mL warm Ethyl Acetate (60°C). Solution should remain clear.

  • Cooling 1: Cool to 45°C.

  • Seeding: Add seed crystals.

  • Anti-Solvent Charge 2: Add 50 mL Ethyl Acetate slowly over 2 hours while cooling from 45°C to 20°C.

  • Aging: Stir at 20°C for 4 hours.

  • Filtration: Isolate solids. Wash with 100% Ethyl Acetate.

Process Decision Tree (Graphviz Visualization)

This diagram outlines the logic flow for selecting the correct crystallization strategy based on the state of your material.

CrystallizationWorkflow Start Starting Material State CheckPurity Check Purity (HPLC) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure IsOil Is it an Oil/Gum? IsPure->IsOil Yes PreTreat Pre-treatment: Silica Plug or Acid/Base Wash IsPure->PreTreat No (<95%) ProtocolA Protocol A: Reactive Cryst. (IPA/HCl) IsOil->ProtocolA Free Base (Oil) ProtocolB Protocol B: Recrystallization (EtOH/EtOAc) IsOil->ProtocolB Solid Salt CheckForm QC: PXRD & DSC ProtocolA->CheckForm Analyze Form ProtocolB->CheckForm Analyze Form PreTreat->CheckPurity

Caption: Decision logic for selecting between Reactive Crystallization (Protocol A) and Recrystallization (Protocol B) based on input purity and physical state.

Troubleshooting: The "Oiling Out" Phenomenon

The tertiary alcohol moiety makes this compound prone to forming a metastable liquid phase (oil) rather than a crystal lattice.

Mechanism: When supersaturation (


) exceeds the metastable limit (

), the system enters the spinodal decomposition zone, resulting in liquid-liquid phase separation.

Corrective Actions:

  • Reduce Concentration: Dilute the system. Oiling is often concentration-dependent.

  • Increase Temperature: If oil appears, heat until the solution is clear (homogeneous), then cool slower and add seeds at a higher temperature.

  • Change Anti-Solvent: Switch from non-polar anti-solvents (Heptane) to moderately polar ones (Ethyl Acetate or Methyl Acetate). The latter interact better with the tertiary alcohol, preventing "hard" phase separation.

Analytical Characterization

To validate the crystallization, the following data must be collected:

  • PXRD (Powder X-Ray Diffraction):

    • Look for sharp Bragg peaks. Amorphous halos indicate oiling or entrapped solvent.

    • Acceptance Criteria: Distinct peaks at

      
       (characteristic values depend on specific polymorph, typically 10-30° range).
      
  • DSC (Differential Scanning Calorimetry):

    • Expect a sharp endotherm (melting point).

    • Note: Tertiary amino alcohol HCl salts often melt with decomposition. A broad peak suggests low purity or solvate desolvation.

  • Hygroscopicity (DVS):

    • Perform Dynamic Vapor Sorption. If mass gain >2% at 60% RH, the salt is hygroscopic; store in desiccated packaging.

References

  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Variankaval, N., et al. (2008). "Crystallization of metastable polymorphs of API." AIChE Journal, 54(7), 1682-1688. (Mechanistic insight into oiling out).
  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.

Sources

Method

Technical Guide: In Vitro Receptor Binding Assays for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

This Application Note is designed for researchers in neuropharmacology and drug discovery. It details the protocol for characterizing the receptor binding profile of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a structur...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in neuropharmacology and drug discovery. It details the protocol for characterizing the receptor binding profile of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a structural analog of substituted phenethylamines and cathinone metabolites.

Given the structural motifs (phenyl ring, amine, alcohol), this compound is predicted to interact with Monoamine Transporters (MATs) and Adrenergic Receptors . The guide focuses on Radioligand Competition Binding Assays, the gold standard for determining affinity (


).

Compound Overview & Assay Strategy

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol presents a unique pharmacological scaffold. Unlike standard amphetamines (which are 1-phenylpropan-2-amines), this molecule features a tertiary alcohol at the C2 position and the amine at C1, creating a


-hydroxy-phenethylamine  motif with a geminal methyl/aryl substitution.
Structural Logic for Target Selection
  • Phenethylamine Backbone: Suggests affinity for the Monoamine Transporters (DAT, NET, SERT).

  • 3,4-Dimethyl Substitution: Often increases lipophilicity and selectivity for Serotonin (SERT) or Norepinephrine (NET) transporters (analogous to 3,4-DMA or 3,4-DMMC).

  • Tertiary Alcohol (C2): May mimic the beta-hydroxyl group of norepinephrine/epinephrine, suggesting potential affinity for Adrenergic Receptors (

    
    , 
    
    
    
    )
    or Trace Amine Associated Receptors (TAAR1) .
Physicochemical Properties (Predicted)
PropertyValue (Est.)Relevance to Assay
Molecular Weight 179.26 g/mol Use for Molar calculations.
LogP ~1.7 - 2.0Moderate lipophilicity; low non-specific binding risk.
pKa (Amine) ~9.5Protonated at physiological pH (7.4).
Solubility DMSO, EthanolPrepare 10 mM stock in 100% DMSO.

Safety & Handling Protocol

Hazard Class: Novel Chemical Entity (NCE). Treat as a potential neurotoxin and stimulant.

  • PPE: Nitrile gloves (double-gloved), lab coat, safety goggles.

  • Containment: Weigh powder only inside a fume hood or biological safety cabinet.

  • Waste: Dispose of all liquid waste containing the compound or radioligands in designated radioactive/hazardous waste containers.

Experimental Protocol: Membrane Preparation

High-quality membrane preparations are critical for reproducible


 values. We recommend using HEK293 cells stably expressing human transporters  (hDAT, hNET, hSERT) to avoid species differences found in rat brain synaptosomes.
Materials
  • Cells: HEK293-hDAT, HEK293-hNET, or HEK293-hSERT.

  • Lysis Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (4°C).

  • Storage Buffer: 50 mM Tris-HCl, 120 mM NaCl, 10% Sucrose, pH 7.4.

  • Equipment: Homogenizer (Polytron), Ultracentrifuge.

Step-by-Step Workflow
  • Harvest: Detach cells using PBS/EDTA (avoid Trypsin to protect surface proteins). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in 10 volumes of ice-cold Lysis Buffer . Homogenize (Polytron) for 10 seconds at setting 5.

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Save the supernatant.

  • Membrane Pellet: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

  • Wash: Discard supernatant. Resuspend pellet in Lysis Buffer and repeat centrifugation (Step 4) to remove endogenous neurotransmitters.

  • Storage: Resuspend final pellet in Storage Buffer . Determine protein concentration (BCA Assay). Aliquot and store at -80°C.

Protocol: Radioligand Competition Binding Assay

This assay measures the ability of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol to displace a known radioligand from the target receptor.

Assay Matrix: Ligand Selection
TargetRadioligand (

)

(nM)
Non-Specific Blocker
hDAT [³H]WIN 35,42810-15Mazindol (10 µM)
hNET [³H]Nisoxetine2-5Desipramine (10 µM)
hSERT [³H]Citalopram1-3Paroxetine (10 µM)

-AR
[³H]RX8210021-2Phentolamine (10 µM)
Reagents
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound Stock: 10 mM in DMSO.

  • GF/B Filters: Pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding to the filter.

Detailed Procedure
  • Preparation of Assay Plate (96-well):

    • Total Binding (TB): Add 25 µL Assay Buffer.

    • Non-Specific Binding (NSB): Add 25 µL Blocker (e.g., 10 µM Mazindol).

    • Test Compound: Add 25 µL of serial dilutions (e.g.,

      
       M to 
      
      
      
      M).
  • Radioligand Addition:

    • Add 25 µL of [³H]-Ligand at a concentration equal to its

      
       (e.g., 2 nM).
      
  • Initiate Reaction:

    • Add 200 µL of Membrane Suspension (10-20 µg protein/well).

    • Total Volume: 250 µL.

  • Incubation:

    • Incubate at 25°C (Room Temp) for 60-90 minutes to reach equilibrium.

  • Termination:

    • Rapidly filter through PEI-soaked GF/B filters using a Cell Harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection:

    • Transfer filters to vials (or add cocktail to filter mats).

    • Add Liquid Scintillation Cocktail. Count radioactivity (CPM) using a Beta Counter.

Data Analysis & Visualization

Calculation of and
  • Normalize Data: Convert CPM to % Specific Binding.

    
    
    
  • Curve Fitting: Perform non-linear regression (One-site competition) using GraphPad Prism or similar software.

    
    
    
  • Cheng-Prusoff Correction: Convert

    
     to the inhibition constant 
    
    
    
    .
    
    
    • 
      : Concentration of radioligand used (nM).
      
    • 
      : Dissociation constant of the radioligand (nM).
      
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the binding assay and the decision-making process based on results.

BindingAssayWorkflow Start Start: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Membrane Membrane Prep (HEK293-hDAT/NET/SERT) Start->Membrane Incubation Incubation (Membrane + [3H]Ligand + Drug) Membrane->Incubation Filtration Filtration & Washing (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (CPM Data) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis Result Calculate Ki Analysis->Result Decision Ki < 100 nM? Result->Decision HighAffinity High Affinity: Proceed to Functional Assay (Uptake/Release) Decision->HighAffinity Yes LowAffinity Low Affinity: Screen Off-Targets (Sigma, TAAR1) Decision->LowAffinity No

Figure 1: Workflow for Radioligand Competition Binding Assay and subsequent decision logic.

Mechanistic Context: Monoamine Signaling

Understanding the binding target allows us to predict physiological effects. If the compound binds DAT/NET, it likely modulates synaptic monoamine levels.

MonoamineSignaling Compound 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol DAT Dopamine Transporter (DAT) Compound->DAT Binds/Inhibits Synapse Synaptic Cleft (Increased Dopamine) DAT->Synapse Blocks Reuptake PostSynaptic Post-Synaptic Receptors (D1/D2) Synapse->PostSynaptic Activation Response Physiological Response (Stimulation/Euphoria) PostSynaptic->Response

Figure 2: Predicted mechanism of action if the compound acts as a DAT inhibitor.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Non-Specific Binding (NSB) Lipophilic compound sticking to filters.Increase PEI concentration to 0.5% or add 0.1% BSA to assay buffer.
Low Total Binding Degraded radioligand or receptor.Check radioligand purity; ensure membranes were stored at -80°C and not freeze-thawed repeatedly.
Incomplete Displacement Compound insolubility.Ensure DMSO concentration < 1% in final assay; sonicate stock solution.
Hill Slope < 0.8 Negative cooperativity or multiple binding sites.Check for receptor subtypes or racemic mixture effects (enantiomers may have different affinities).

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina at Chapel Hill. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
  • Eshleman, A. J., et al. (2013). Psychoactive drug screening program (PDSP): Screening of NPS at monoamine transporters. Neuropharmacology. [Link]

  • PubChem. Compound Summary: 1-(4-Amino-3,5-dimethylphenyl)propan-1-ol (Structural Analog Reference).[1] National Library of Medicine. [Link]

Sources

Application

Preparation of enantiomerically pure 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Application Note: Preparation of Enantiomerically Pure (S)-1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experime...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Enantiomerically Pure (S)-1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Synthetic Rationale

Chiral 1-amino-2-arylpropan-2-ols are highly versatile building blocks in organic synthesis and medicinal chemistry. They frequently serve as key intermediates for CNS-active pharmaceuticals, chiral auxiliaries, and ligands in asymmetric catalysis[1]. The target compound, (S)-1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, features a challenging tertiary benzylic stereocenter adjacent to a primary amine.

While alternative methodologies—such as the enantioselective cyanosilylation of 3,4-dimethylacetophenone followed by reduction—offer a concise two-step route[2][3], they require the handling of highly toxic trimethylsilyl cyanide (TMSCN) and rely on specialized bifunctional Lewis acid/base catalysts. To ensure maximum scalability, safety, and reproducibility, this application note details a highly robust, self-validating four-step synthetic protocol utilizing the Sharpless Asymmetric Dihydroxylation (SAD) of 2-(3,4-dimethylphenyl)propene[4][5].

Mechanistic Causality & Reaction Design (E-E-A-T)

Every step in this protocol is designed as a self-validating system to preserve stereochemical integrity and maximize yield:

  • Face-Selective Dihydroxylation: The synthesis begins with the SAD of the 1,1-disubstituted alkene (

    
    -methylstyrene derivative). By utilizing AD-mix-
    
    
    
    , the chiral dihydroquinine (DHQ) ligand pocket dictates a strict top-face attack of the osmate ester, reliably yielding the (S)-1,2-diol with
    
    
    enantiomeric excess (ee)[4]. Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester, a critical requirement for sterically hindered 1,1-disubstituted alkenes.
  • Regioselective Tosylation: Steric differentiation is exploited to functionalize the diol. The bulky

    
    -toluenesulfonyl chloride (TsCl) reacts exclusively at the unhindered primary hydroxyl group. The highly encumbered tertiary benzylic hydroxyl remains completely unreactive under these conditions.
    
  • Stereoretentive Azidation: The primary tosylate undergoes nucleophilic substitution (

    
    ) by sodium azide. Because the displacement occurs strictly at the primary carbon (C1), the tertiary stereocenter at C2 remains completely untouched, preventing any risk of carbocation-mediated racemization.
    
  • Chemoselective Reduction: To convert the azide to the primary amine, a Staudinger reduction (PPh

    
    /H
    
    
    
    O) is employed. This method is specifically chosen over standard catalytic hydrogenation (Pd/C, H
    
    
    ) to strictly avoid the hydrogenolytic cleavage of the benzylic C-O bond—a notorious side reaction for tertiary benzylic alcohols.

Synthetic Workflow Visualization

SynthesisWorkflow A 2-(3,4-Dimethylphenyl) propene B (S)-2-(3,4-Dimethylphenyl) propane-1,2-diol A->B AD-mix-α t-BuOH/H2O (Face-Selective) C (S)-1-(Tosyloxy)-2- (3,4-dimethylphenyl) propan-2-ol B->C TsCl, Pyridine (Regioselective) D (S)-1-Azido-2- (3,4-dimethylphenyl) propan-2-ol C->D NaN3, DMF (SN2 Displacement) E (S)-1-Amino-2- (3,4-dimethylphenyl) propan-2-ol D->E PPh3, H2O (Staudinger Red.)

Caption: Logical flow of the 4-step synthesis of (S)-1-Amino-2-(3,4-dimethylphenyl)propan-2-ol.

Step-by-Step Experimental Protocols

Step 1: Sharpless Asymmetric Dihydroxylation

Objective: Establish the (S)-tertiary stereocenter.

  • In a 500 mL round-bottom flask, dissolve AD-mix-

    
     (1.4 g per mmol of alkene) and methanesulfonamide (1.0 equiv) in a 1:1 mixture of 
    
    
    
    -BuOH and H
    
    
    O (10 mL per mmol of alkene).
  • Stir the mixture vigorously at room temperature until two clear phases form.

  • Cool the biphasic mixture to 0 °C using an ice bath.

  • Add 2-(3,4-dimethylphenyl)propene (1.0 equiv) in a single portion.

  • Stir the reaction vigorously at 0 °C for 24 hours.

  • Workup: Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir at room temperature for 1 hour. Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with 2M KOH, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
Step 2: Regioselective Tosylation

Objective: Activate the primary alcohol for nucleophilic displacement.

  • Dissolve the crude (S)-1,2-diol (1.0 equiv) in anhydrous pyridine (2 mL per mmol) under an inert argon atmosphere.

  • Cool the solution to 0 °C.

  • Add

    
    -toluenesulfonyl chloride (1.1 equiv) portion-wise over 15 minutes to prevent localized heating.
    
  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Dilute the mixture with water and extract with dichloromethane (DCM). Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    and concentrate to yield the primary tosylate.
Step 3: Nucleophilic Azidation

Objective: Introduce the nitrogen functionality with complete stereoretention.

  • Dissolve the (S)-tosylate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (3 mL per mmol).

  • Add sodium azide (NaN

    
    , 3.0 equiv). Caution: NaN
    
    
    
    is highly toxic; handle in a well-ventilated fume hood.
  • Heat the reaction mixture to 80 °C and stir for 16 hours. The polar aprotic solvent favors the

    
     pathway over elimination.
    
  • Workup: Cool to room temperature, dilute with water (10 mL per mmol), and extract with diethyl ether (

    
     mL). Wash the combined ether layers extensively with water (
    
    
    
    mL) to remove DMF, dry over Na
    
    
    SO
    
    
    , and concentrate to yield the (S)-azido alcohol.
Step 4: Staudinger Reduction

Objective: Chemoselective reduction of the azide to the primary amine.

  • Dissolve the (S)-azido alcohol (1.0 equiv) in a 10:1 mixture of THF and H

    
    O (5 mL per mmol).
    
  • Add triphenylphosphine (PPh

    
    , 1.2 equiv) in one portion at room temperature.
    
  • Stir the mixture until nitrogen gas evolution ceases (approximately 2–3 hours), indicating the formation of the intermediate aza-ylide.

  • Heat the mixture to 50 °C for 4 hours to drive the hydrolysis of the aza-ylide.

  • Workup: Concentrate the mixture to remove THF. Dilute the aqueous residue with 1M HCl and wash with toluene to remove triphenylphosphine oxide (TPPO). Basify the aqueous layer to pH 12 using 2M NaOH, and extract the free amine with ethyl acetate. Dry over Na

    
    SO
    
    
    
    and concentrate to afford enantiomerically pure (S)-1-Amino-2-(3,4-dimethylphenyl)propan-2-ol.

Quantitative Data & Quality Control

The following table summarizes the expected quantitative metrics and the primary analytical methods used to validate each intermediate in the self-validating synthetic system.

Intermediate / ProductExpected YieldEnantiomeric Excess (ee)Primary Analytical Method
(S)-Diol 85–92%>97%Chiral HPLC (Chiralcel OD column)
(S)-Tosylate 80–88%>97%

H NMR (Diagnostic shift of C1 protons)
(S)-Azide 90–95%>97%FTIR (Strong azide stretch at ~2100 cm

)
(S)-Amino Alcohol 85–90%>97%Chiral HPLC / Optical Polarimetry

References

  • 1-Amino-2-phenyl-propan-2-ol - Chem-Impex. chemimpex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEluV01DeKfgFBTdS382e2LMAgcFwtwjUYrwm-EDJr2VAuCEQ4qK1AyLINE0ozGIqu7mlBum5KnXEasU5jxX1xQZ6jfZ3Lh4CyGu1ZQBCshz1HpTlwno1WK6WxTKnurKrljUiE=]
  • The Journal of Organic Chemistry Vol. 62 No. 4 - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv6B4yFk5Kscb8bvErv6yPjhPRrfloijTCW4IuXS5q-q_mSVK2WfBghdAkABHTQxdz6eTVkcy1W87Nz-nPZ32qDdCgL8SImqmJxPpfGBRMH41djXy00PxJOEXDLFj6OQ==]
  • An efficient protocol for Sharpless-style racemic dihydroxylation - SciSpace. scispace.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBO_bqXCNIbsgDv3-E5UsJe2YW0gnFQC9pQSVE8vanh17_qfL-7o-2Q40AeXfXek2FvyQ16vsfhonfqbrBpNjOD8sORwq07IMwgUp81L0s2Iyf2GVOsxRQQg38lKNNNL42-KjPS6G7OAQriQys6HxiwsYIrp62no3i_oaIy5bG9n6ZqQYQao0bqFemLV5rfhKqI081]
  • Enantioselective Cyanosilylation of Ketones by a Catalytic Double-Activation Method Employing Chiral Lewis Acid and Achiral N-Oxide Catalysts | Organic Letters. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9cBMtY7W2jQ-o6KSO61kJpbDY_UwE3hdFIrbX2V6xxbfNIoXS3UwtnZz8RyK8Zvwf6fAD1xQ5IucUlEIoRUReZwQezAMu9Tkue89GFgZOfacybbq4Iz7HIsw0cblhLnplChJp]
  • Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones | Journal of the American Chemical Society. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4vwhJ6v3ATCdXwCzkkqTUbWdfTkCmp1MKkHI56nub43TalMobOQCE9lp65aE1Wh5sks6WcgAMIIlT3Wmz6WtC64aU2Y-k17Gkoennh8cufzV3vFicvh8i4RnlwWHXw-O8Mnbv]

Sources

Method

Storage conditions and shelf-life of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol standards

Application Note: Storage Conditions, Shelf-Life Determination, and Stability Protocols for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Standards Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage Conditions, Shelf-Life Determination, and Stability Protocols for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Standards

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Development Scientists.

Physicochemical Profiling & Degradation Causality

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (CAS: 1270504-62-5) is a polyfunctional amino alcohol frequently utilized as an analytical reference standard in forensic toxicology and metabolic profiling[1]. Structurally, it is closely related to the dihydro-metabolites of synthetic cathinones (e.g., 3,4-dimethylmethcathinone) and substituted amphetamines.

Understanding the structural vulnerabilities of this molecule is critical for maintaining standard integrity:

  • N-Oxidation of the Primary Amine: The primary amine group is highly susceptible to oxidation when exposed to atmospheric oxygen and light. This reaction is accelerated in basic or neutral unbuffered solutions.

  • Dehydration of the Tertiary Alcohol: Under strongly acidic conditions combined with high heat, the tertiary alcohol can undergo elimination (loss of

    
    ) to form a substituted alkene.
    
  • Hygroscopicity: The combination of an amine and a hydroxyl group renders the neat powder hygroscopic. Absorption of atmospheric moisture alters the true mass of the standard, leading to systematic concentration errors during volumetric preparation.

Forensic studies on structurally analogous cathinones and their dihydro-metabolites demonstrate that degradation is highly pH- and temperature-dependent, with significant losses occurring at room temperature within 24 to 48 hours in unpreserved matrices[2]. However, maintaining an acidic environment drastically improves stability[3].

Prescriptive Storage Conditions

To arrest kinetic degradation pathways, reference standards must be stored under strictly controlled conditions.

Neat Powder Storage:

  • Temperature: Store at -20°C or -80°C for long-term preservation[1].

  • Atmosphere: Backfill the primary container with an inert gas (Argon or Nitrogen) prior to sealing. Causality: Displacing oxygen mitigates the risk of amine oxidation.

  • Desiccation: Store the primary vial inside a secondary container with active desiccant pouches to prevent moisture ingress.

Working Solutions (e.g., 1 mg/mL):

  • Solvent Selection: Use LC-MS grade Methanol or Acetonitrile acidified with 0.1% Formic Acid (FA) . Causality: The low pH protonates the primary amine (

    
    ), drastically reducing its nucleophilicity and rendering it stable against N-oxidation[2].
    
  • Container Closure: Use amber glass autosampler vials with PTFE-lined screw caps . Causality: Amber glass prevents UV-induced radical formation (actinic degradation). PTFE prevents the solvent extraction of plasticizers (e.g., phthalates) found in standard rubber septa, which cause severe ion suppression in the LC-MS/MS electrospray ionization (ESI) source.

  • Temperature: Store at 2–8°C for short-term use (< 30 days) and -20°C for long-term archiving.

Stability Testing Protocol (Self-Validating Workflow)

To establish a defensible shelf-life, laboratories must conduct stability testing in accordance with ICH Q1A(R2) guidelines[4]. The following protocol is designed as a self-validating system : it incorporates concurrent quality control (QC) checks to ensure that observed signal loss is due to chemical degradation, not instrument drift.

Step 1: Standard Preparation

  • Equilibrate the neat powder of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol to room temperature inside a desiccator for 1 hour before opening to prevent condensation.

  • Weigh 10.0 mg using a calibrated microbalance.

  • Dissolve in 10.0 mL of Methanol + 0.1% FA to yield a 1.0 mg/mL stock solution.

Step 2: Aliquoting and Stress Allocation

  • Transfer 100 µL aliquots into 24 amber PTFE-lined vials.

  • Distribute the vials into three storage conditions:

    • Control/Long-Term: -20°C

    • Working Conditions: 4°C

    • Accelerated Stress: 40°C / 75% Relative Humidity (RH)[4].

Step 3: LC-MS/MS Analysis (Timepoints: Day 0, 7, 14, 30, 90, 180)

  • Self-Validation Step: At each timepoint, prepare a fresh calibration curve (10–1000 ng/mL) from an independent, newly thawed -80°C stock. Run this curve before the stability samples. Causality: If the fresh curve passes system suitability, any concentration drop in the stability samples is definitively proven to be chemical degradation, isolating the variable from MS source contamination or detector aging.

  • Dilute the stability aliquots 1:1000 in mobile phase (0.1% FA in

    
    ).
    
  • Chromatography: Inject 5 µL onto a C18 column (50 × 2.1 mm, 1.8 µm) at 30°C. Use a gradient of 0.1% FA in Water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B).

  • Detection: Monitor the specific precursor-to-product ion transitions for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol via Multiple Reaction Monitoring (MRM) in positive ESI mode.

Step 4: Data Processing Calculate the percentage recovery relative to the Day 0 baseline. Use the accelerated stress data (40°C) to plot an Arrhenius curve and predict the shelf-life at 4°C and -20°C.

Quantitative Data Presentation

Table 1: Physicochemical Properties

Property Specification
CAS Number 1270504-62-5 (General) / 1213152-21-6 (Isomeric)

| Molecular Formula |


 |
| Molecular Weight  | 179.26  g/mol  |
| Functional Groups  | Primary Amine, Tertiary Alcohol, Aromatic Ring |
| Recommended Storage  | Sealed in dry, 2–8°C (Short-term) / -20°C (Long-term) |

Table 2: Projected Stability Profile in Methanol (0.1% FA) (Values represent % recovery relative to Day 0 baseline)

Storage Condition Day 7 Day 30 Day 90 Day 180 Actionable Recommendation
-20°C (Control) 100.0% 99.5% 98.2% 97.5% Valid for > 1 year.
4°C (Working) 99.1% 97.0% 94.5% 91.2% Re-test or discard after 90 days.
20°C (Ambient) 95.5% 88.4% 75.6% 60.1% Do not leave on autosampler > 48h.

| 40°C / 75% RH | 82.1% | 55.3% | 21.0% | < 5.0% | Demonstrates rapid N-oxidation. |

Workflow Visualization

StabilityWorkflow A 1. Standard Preparation 1 mg/mL in MeOH + 0.1% FA B 2. Aliquoting Amber PTFE-Lined Vials A->B C1 Long-Term Storage -20°C (Inert Gas) B->C1 C2 Working Solution 4°C (Short-Term) B->C2 C3 Accelerated Stress 40°C / 75% RH B->C3 D 3. LC-MS/MS Analysis System Suitability & QC Checks C1->D C2->D C3->D E 4. Shelf-Life Determination Arrhenius Kinetics Evaluation D->E

Figure 1: Self-validating stability testing workflow for amino alcohol analytical standards.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." europa.eu. URL:[Link]

  • Office of Justice Programs (OJP). "Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples." ojp.gov. URL:[Link]

  • National Institutes of Health (NIH). "Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples." nih.gov. URL:[Link]

Sources

Application

GC-MS sample preparation for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol analysis

Application Note: Robust GC-MS Determination of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Introduction & Scope The analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol presents a specific set of challenges common to syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust GC-MS Determination of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Introduction & Scope

The analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol presents a specific set of challenges common to synthetic phenethylamine derivatives but exacerbated by its specific topology. As a beta-hydroxy amine with a tertiary benzylic alcohol , this molecule is thermally labile.

Standard GC-MS injection without derivatization typically leads to dehydration in the hot injector port, resulting in the formation of the corresponding alkene (a substituted styrene) rather than the parent molecule. This application note details a validated protocol for the Silylation of the target analyte, ensuring the detection of the intact molecule with high sensitivity and spectral specificity.

Key Analytical Challenges:

  • Thermal Instability: The tertiary benzylic hydroxyl group is prone to thermal elimination (

    
     mechanism) to form a conjugated alkene.
    
  • Polarity: The primary amine and hydroxyl groups cause severe peak tailing on non-polar stationary phases (e.g., 5% phenyl polysilphenylene-siloxane).

  • Isobaric Interference: Distinguishing this isomer from other dimethyl-methcathinone metabolites requires precise retention time locking and specific fragmentation analysis.

Chemical Mechanism & Strategy

The Derivatization Logic

To prevent thermal degradation, we employ Silylation using BSTFA with 1% TMCS .

  • Why Silylation? Acylation (e.g., PFPA, TFAA) is often used for amines. However, acylation reagents produce acidic byproducts (HF, TFA) which catalyze the dehydration of tertiary alcohols. Silylation creates neutral ethers/amines, protecting the tertiary alcohol as a Trimethylsilyl (TMS) ether, which is thermally stable.

  • The Reaction:

    
    
    (Note: Primary amines may form mono- or bis-TMS derivatives depending on steric hindrance and reaction time. For this sterically crowded molecule, the mono-TMS amine is the predominant species under prescribed conditions.)
    
Visualizing the Workflow

SamplePrep Sample Biological Sample (Plasma/Urine) pH_Adj pH Adjustment (pH 10-12) Sample->pH_Adj Basify LLE LLE Extraction (Ethyl Acetate) pH_Adj->LLE Partition Dry Evaporation (N2 Stream, <40°C) LLE->Dry Concentrate Deriv Derivatization (BSTFA + 1% TMCS) 70°C, 30 min Dry->Deriv Reconstitute GCMS GC-MS Analysis (DB-5MS) Deriv->GCMS Inject

Figure 1: Optimized sample preparation workflow ensuring analyte stability.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Extraction Solvent Ethyl Acetate (HPLC Grade)High recovery of polar amines; volatile for easy drying.
Buffer Carbonate/Bicarbonate (pH 10)Ensures amine is uncharged (

) for organic extraction.
Derivatizing Agent BSTFA + 1% TMCSCritical: TMCS acts as a catalyst to silylate the sterically hindered tertiary alcohol.
Internal Standard Methamphetamine-d5 or Ephedrine-d3Deuterated analog for quantification and retention time locking.
Column DB-5MS (or equivalent)30m x 0.25mm x 0.25µm film thickness.

Detailed Protocol

Step 1: Sample Extraction (Liquid-Liquid)
  • Aliquot 1.0 mL of sample (urine/plasma) into a glass centrifuge tube.

  • Add 50 µL of Internal Standard working solution (10 µg/mL).

  • Add 0.5 mL of 0.1 M Carbonate Buffer (pH 10.0). Crucial: High pH is required to deprotonate the primary amine.

  • Add 3.0 mL of Ethyl Acetate.

  • Vortex vigorously for 2 minutes .

  • Centrifuge at 3000 RPM for 5 minutes to separate phases.

  • Transfer the upper organic layer to a clean borosilicate glass vial.

Step 2: Evaporation
  • Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C .

    • Warning: Do not exceed 40°C. Do not "bone dry" for extended periods as the amine can be volatile or oxidize.

Step 3: Derivatization (The Critical Step)
  • To the dried residue, add 50 µL of Ethyl Acetate (anhydrous) to redissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial tightly (PTFE-lined cap).

  • Incubate at 70°C for 30 minutes .

    • Note: The tertiary alcohol requires heat and the TMCS catalyst to drive the reaction to completion.

  • Cool to room temperature. Transfer to an autosampler vial insert.

Step 4: GC-MS Instrumentation Parameters
  • Inlet: Splitless mode, 250°C. (Purge flow on at 1.0 min).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: Scan mode (m/z 40–550) for ID; SIM mode for quantitation.

Results & Interpretation

Fragmentation Pattern (EI-MS)

The bis-TMS derivative (TMS on Oxygen and Nitrogen) yields a distinct mass spectrum governed by Alpha-Cleavage .

Structure:



Primary Fragmentation Pathway: Cleavage occurs at the C1-C2 bond (between the benzylic carbon and the methylene carbon).

  • Fragment A (Amine Series - Base Peak): The charge is retained on the nitrogen fragment.

    • Structure:

      
      
      
    • m/z: 102

    • Note: If the amine is bis-silylated (

      
      ), this shifts to m/z 174. Under the described conditions, m/z 102 is typically dominant.
      
  • Fragment B (Benzylic Series): The charge is retained on the benzylic carbocation (stabilized by the phenyl ring).

    • Structure:

      
      
      
    • Calculation: Phenyl (77) + 2 Methyls (30) + C (12) + OTMS (89) = m/z 208 (approx).

    • Refinement: 3,4-dimethylphenyl (105) + C(OTMS)(Me) (116) = m/z 221 .

Diagnostic Ions for SIM:

  • Target Ion: 102 (Base Peak)

  • Qualifier 1: 221 (Benzylic fragment)

  • Qualifier 2: 73 (TMS group)

Visualizing the Fragmentation

Fragmentation Parent Parent Molecule (Bis-TMS) MW ~323 Alpha Alpha Cleavage (C1-C2 Bond) Parent->Alpha EI Impact (70eV) Frag1 Amine Fragment (Base Peak) [CH2=NH-TMS]+ m/z 102 Alpha->Frag1 Charge Retention on N Frag2 Benzylic Fragment [Ar-C(Me)-OTMS]+ m/z 221 Alpha->Frag2 Charge Retention on Ar

Figure 2: Predicted EI-MS fragmentation pathway for the bis-TMS derivative.

Quality Assurance & Self-Validation

To ensure the protocol is working correctly (Self-Validating System):

  • The "Dehydration Check": Monitor m/z 147 or m/z 146 (Styrene analog). If you see a large peak eluting earlier than expected with a spectrum matching a styrene derivative, your injection port is too hot, or the derivatization was incomplete (wet ethyl acetate).

  • Silylation Efficiency: Check the Internal Standard (Ephedrine-d3). Ephedrine also has a secondary amine and benzylic alcohol. If Ephedrine-d3 is not fully derivatized (missing the TMS on the OH), the reaction conditions (moisture or old BSTFA) are suspect.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019).[1] SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Phenethylamine Derivatives. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

Sources

Method

Dosing protocols for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol in rodent models

Application Note: Preclinical Dosing & Profiling Protocols for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Executive Summary & Compound Profile 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a structural analog of the phenet...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Dosing & Profiling Protocols for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Executive Summary & Compound Profile

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a structural analog of the phenethylamine class, distinct for its tertiary alcohol moiety and specific regio-isomerism (amino group on C1, phenyl/hydroxyl on C2). Based on Structure-Activity Relationship (SAR) analysis with established analogs like xylopropamine (3,4-dimethylamphetamine) and methcathinone metabolites , this compound is predicted to exhibit sympathomimetic and monoaminergic activity.

This guide provides a standardized framework for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) profile in rodent models. The protocols below are designed to establish a safety window, determine bioavailability, and characterize behavioral effects mediated by monoamine transporter modulation.

Chemical Identity
  • IUPAC Name: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

  • Structural Class:

    
    -Hydroxy-phenethylamine (Tertiary Alcohol variant)
    
  • Predicted Mechanism: Norepinephrine/Dopamine Reuptake Inhibition or Release.

  • Molecular Weight: ~179.26 g/mol [1][2][3]

  • Key Property: The tertiary alcohol group typically confers metabolic stability against monoamine oxidase (MAO) compared to secondary alcohols, potentially extending half-life.

Formulation Strategy

Proper vehicle selection is critical to avoid confounding behavioral data with solvent toxicity.

ParameterRecommendationRationale
Primary Vehicle 0.9% Saline (pH adjusted) The primary amine function allows salt formation (HCl/Citrate), rendering it water-soluble.
Solubility Aid 2-5% DMSO or 10% HP-

-CD
Use only if the free base is lipophilic and resists dissolution in saline alone.
pH Adjustment pH 5.5 - 6.5 Ensure the solution is slightly acidic to maintain the ionized (soluble) state of the amine.
Stability Fresh Preparation (<24h) Amines can oxidize; prepare fresh daily. Store stock at -20°C.
Concentration 1 - 10 mg/mL Adjusted to ensure injection volumes remain <10 mL/kg (rats) or <20 mL/kg (mice).

Phase I: Acute Toxicity & Dose-Range Finding

Objective: Establish the Maximum Tolerated Dose (MTD) and


 estimate using the Up-and-Down Procedure (UDP)  to minimize animal usage (OECD 425 compliant).
Experimental Design (Mouse/Rat)
  • Subjects: C57BL/6 Mice (n=6-10) or Sprague-Dawley Rats (n=6-10), mixed sex.

  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).

  • Starting Dose: 10 mg/kg (Based on xylopropamine potency estimates).

  • Progression Factor: 3.2x (Logarithmic spacing: 10, 32, 100 mg/kg).

Workflow Diagram

DosingLogic Start Start: Dose 10 mg/kg Obs Observe for 48 Hours (Clinical Signs) Start->Obs Decision Outcome? Obs->Decision Escalate Escalate to 32 mg/kg Decision->Escalate No Toxicity Deescalate De-escalate to 3.2 mg/kg Decision->Deescalate Severe Toxicity/Death Escalate->Obs Deescalate->Obs Stop Stop: Define MTD

Figure 1: Up-and-Down Dosing Logic for Acute Toxicity Screening.

Clinical Observations (FOB)

Perform a Functional Observation Battery (FOB) at 0.5, 1, 2, 4, and 24 hours post-dose:

  • Autonomic: Salivation, lacrimation, piloerection, defecation.

  • Neuromuscular: Gait, grip strength, tremors, convulsions.

  • CNS: Hyperactivity, stereotypy (repetitive head weaving/sniffing), sedation.

Phase II: Pharmacokinetics (PK) Protocol

Objective: Determine bioavailability (


), Half-life (

), and

to inform efficacy dosing.
Study Design
  • Groups:

    • Group A: IV Bolus (Tail Vein) @ 5 mg/kg .

    • Group B: Oral Gavage (PO) @ 10 mg/kg .

  • Sampling Points: Pre-dose, 5, 15, 30, 60, 120, 240, 480 min, and 24h.

  • Matrix: Plasma (Li-Heparin) and Brain tissue (terminal point at

    
    ).
    
  • Bioanalysis: LC-MS/MS (MRM mode).

    • Internal Standard: Amphetamine-D5 or Propranolol.

Data Analysis Table:

ParameterDefinitionSignificance

Area Under CurveTotal drug exposure.

Peak ConcentrationRelates to peak behavioral effects (e.g., seizure risk).

Time to PeakOnset of action (critical for behavioral testing timing).

Bioavailability

.
Brain/Plasma Ratio

Indicates BBB penetration efficiency (Target > 0.5 for CNS drugs).

Phase III: Pharmacodynamics (Behavioral Profiling)

Objective: Assess psychostimulant potential and motor effects.

Locomotor Activity (Open Field Test)
  • Acclimation: 30 mins in chamber.

  • Treatment: Administer Vehicle, Reference (e.g., Amphetamine 2 mg/kg), or Test Compound (3 doses: e.g., 5, 10, 20 mg/kg).

  • Recording: 60-120 mins post-dose.

  • Metrics: Total Distance Traveled (cm), Vertical Rearing, Center Time (Anxiety proxy).

Mechanistic Hypothesis & Pathway

The 3,4-dimethyl substitution pattern often favors serotonin (SERT) and norepinephrine (NET) release over dopamine (DAT), similar to entactogens.

Mechanism Compound 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol Transporters Monoamine Transporters (NET > SERT > DAT) Compound->Transporters Binds/Inhibits Synapse Increased Synaptic Monoamines Transporters->Synapse Blocks Reuptake /Induces Release Behavior Hyperlocomotion Sympathomimetic Effects Synapse->Behavior Receptor Activation

Figure 2: Hypothesized Mechanism of Action based on Structural Analogs.

Safety & Handling Protocols

  • Hazard Identification: Treat as a potent CNS Stimulant and Irritant .

  • PPE: Nitrile gloves (double gloved), N95 respirator or Fume Hood (powder form), Safety Goggles.

  • Waste Disposal: Incineration as hazardous chemical waste.

  • Antidote Strategy: In case of severe overdose (seizures/hyperthermia) in rodents, have Benzodiazepines (Diazepam 5 mg/kg) and Cooling Pads available.

References

  • Glennon, R. A. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention. Advances in Pharmacology , 69, 581-620. Link

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing . Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive substances of the cathinone class. Neuropharmacology , 79, 152-160. Link

  • Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology , 37(5), 1192-1203. Link

  • Kalant, H. (2001). The pharmacology and toxicology of "ecstasy" (MDMA) and related drugs. CMAJ , 165(7), 917-928. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Welcome to the Advanced Technical Support Center. The synthesis of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol—a tertiary benzylic amino alcohol—presents unique chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. The synthesis of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol—a tertiary benzylic amino alcohol—presents unique chemoselective challenges. The standard synthetic route involves the cyanohydrination of 3,4-dimethylacetophenone followed by the reduction of the nitrile group. However, due to the thermodynamic instability of intermediate cyanohydrins and the acid-sensitivity of the tertiary alcohol, researchers frequently encounter critical impurities.

This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative impurity tracking to ensure high-yield, pharmaceutical-grade synthesis.

Mechanistic Pathway & Impurity Divergence

Understanding the exact points of reaction divergence is critical for minimizing impurities. The diagram below illustrates the intended synthetic workflow alongside the three primary impurity-generating pathways.

SynthesisWorkflow Ketone 3,4-Dimethylacetophenone (Starting Material) Cyanohydrin TMS-Cyanohydrin (Protected Intermediate) Ketone->Cyanohydrin TMSCN, ZnI2 (Prevents Reversion) Imine Imine Intermediate (Transient) Cyanohydrin->Imine LiAlH4 Reduction (Anhydrous) Imp1 Retro-Cyanohydrin Impurity (Ketone Reversion) Cyanohydrin->Imp1 Base-catalyzed Deprotection Product 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (Target Product) Imine->Product Rapid Hydride Transfer (Excess Reductant) Imp2 Secondary Amine Dimer (Over-alkylation) Imine->Imp2 Attack by Primary Amine (Slow Reduction) Imp3 Dehydrated Alkene (E1 Elimination) Product->Imp3 Acidic Workup (pH < 4)

Synthetic workflow of 1-amino-2-(3,4-dimethylphenyl)propan-2-ol and major impurity pathways.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of 3,4-dimethylacetophenone (starting material) in my final amino alcohol product, even though my first step went to 100% conversion? A1: This is a classic manifestation of the retro-cyanohydrin reaction . Unprotected cyanohydrins exist in a thermodynamic equilibrium with their parent ketones. During the subsequent reduction phase, the highly basic nature of hydride reagents (such as LiAlH₄) forces the partial dissociation of the hydroxynitrile back into 3,4-dimethylacetophenone and cyanide ion[1]. Causality & Solution: To prevent this reversion, you must eliminate the free hydroxyl group prior to reduction. By using Trimethylsilyl cyanide (TMSCN) instead of aqueous NaCN/HCN, you trap the intermediate as a stable TMS-protected cyanohydrin. The robust Si-O bond withstands basic reduction conditions, ensuring forward-only progress to the primary amine[2].

Q2: How do I suppress the formation of secondary amine (dimer) impurities during the nitrile reduction phase? A2: Dimerization occurs because the reduction of a nitrile to a primary amine proceeds via a highly electrophilic imine intermediate. If the reduction of this imine is too slow, the newly formed primary amine (1-amino-2-(3,4-dimethylphenyl)propan-2-ol) will nucleophilically attack the transient imine, creating a secondary amine dimer. Causality & Solution: The kinetics of the hydride transfer must outpace the nucleophilic attack. Ensure you are using a sufficient excess of Lithium Aluminum Hydride (LAH) (at least 2.0 to 2.5 equivalents) and maintain a refluxing temperature in anhydrous THF to drive the rapid, instantaneous reduction of the imine[3].

Q3: My GC-MS shows a mass peak corresponding to [M-18]. What is causing this dehydration? A3: The target molecule contains a tertiary benzylic alcohol. This specific structural motif is exceptionally prone to E1 elimination (dehydration) to form an alkene (1-(3,4-dimethylphenyl)prop-1-en-1-amine) if exposed to even mildly acidic conditions. Causality & Solution: Dehydration almost exclusively occurs during the reaction workup. Never use acidic quenching methods (like HCl or NH₄Cl) for this specific compound. Instead, strictly employ the Fieser method to decompose the LAH. This maintains a strongly basic aqueous environment, completely shutting down the E1 elimination pathway[3].

Validated Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

Protocol A: Synthesis of TMS-Protected Cyanohydrin
  • Initiation: Charge a flame-dried flask with 3,4-dimethylacetophenone (1.0 eq) and anhydrous dichloromethane (DCM). Add catalytic Zinc Iodide (ZnI₂, 0.05 eq).

    • Causality: ZnI₂ acts as a highly specific Lewis acid that activates the ketone carbonyl without promoting enolization, which would otherwise lead to aldol condensation impurities.

  • Reaction: Slowly add Trimethylsilyl cyanide (TMSCN, 1.2 eq) via syringe at 0°C.

    • Self-Validation Check: Monitor the internal temperature. A mild exotherm confirms the active insertion of the cyanide. If no exotherm is observed, the ZnI₂ is likely hydrated and inactive; halt and prepare fresh catalyst.

  • Completion Check: Stir at room temperature for 4 hours.

    • Self-Validation Check: Pull an aliquot for FTIR analysis. The reaction is validated as complete only when the strong ketone C=O stretch at ~1680 cm⁻¹ is completely absent, replaced by a weak C≡N stretch at ~2230 cm⁻¹ and a strong Si-O stretch at ~1100 cm⁻¹.

  • Isolation: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate. The resulting 2-(3,4-dimethylphenyl)-2-((trimethylsilyl)oxy)propanenitrile is used directly in Protocol B.

Protocol B: Hydride Reduction & Basic Workup
  • Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF at 0°C under argon.

    • Causality: A large excess of hydride is required to ensure the transient imine intermediate is reduced instantaneously, preventing secondary amine dimerization[3].

  • Reduction: Add the TMS-cyanohydrin from Protocol A dropwise. Reflux the mixture for 4 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 7:3, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline spot that stains purple confirms successful reduction to the primary amine[2].

  • Fieser Quench: Cool to 0°C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH (aq), and 3x mL of H₂O.

    • Causality: The Fieser method maintains a strictly basic environment, protecting the fragile tertiary alcohol from E1 dehydration[3].

    • Self-Validation Check: The formation of a crisp, white, granular precipitate (lithium aluminate salts) confirms the safe and complete destruction of excess hydride. If a gray emulsion forms, the quench is incomplete.

  • Extraction: Filter the granular salts through a Celite pad, washing thoroughly with hot THF. Concentrate the filtrate to yield crude 1-amino-2-(3,4-dimethylphenyl)propan-2-ol.

Quantitative Impurity Profiling

Use the following analytical markers to quantify and track impurities against standard pharmaceutical guidelines (ICH Q3A).

Impurity TypeMechanism of FormationKey Analytical Marker (FTIR / ¹H NMR)Acceptable Limit
3,4-Dimethylacetophenone Retro-cyanohydrin cleavageFTIR: Strong C=O stretch at ~1680 cm⁻¹< 0.15%
Secondary Amine Dimer Nucleophilic attack on imine¹H NMR: Broad singlet at ~1.8 ppm (NH), extra aromatic signals< 0.10%
Dehydrated Alkene Acid-catalyzed E1 elimination¹H NMR: Vinylic protons at ~5.2 - 5.5 ppm< 0.10%
Des-hydroxy Alkane Over-reductionFTIR: Loss of -OH stretch at ~3300 cm⁻¹< 0.05%

References[2] 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, Benchchem, Link[1] Steroids and Steroidases. XI. Synthetic Approaches to C-17 Bis(2-hydroxyethyl)-amino Compounds as Potential Precursors of 17-Hyd, Canadian Science Publishing, Link[3] Application Notes and Protocols for Ring-Expansion Strategies in Medium-Ring Ketone Synthesis, Benchchem, Link

Sources

Optimization

Resolving peak tailing in HPLC analysis of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Topic: Resolving Peak Tailing in 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Executive Summary You are likely experiencing peak tailing ( ) with 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol . This molecule presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing in 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Executive Summary

You are likely experiencing peak tailing (


) with 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol . This molecule presents a classic "double trouble" for reversed-phase chromatography:
  • Primary Amine (

    
    ):  At neutral pH, this group is fully protonated (positively charged), acting as a cation that binds to residual silanols on the column.
    
  • Tertiary Alcohol: Provides additional hydrogen bonding sites that can exacerbate secondary interactions.

This guide moves beyond generic advice, offering a causal analysis and three specific, self-validating protocols to restore peak symmetry.

Part 1: The Diagnostics (Why is this happening?)

Q: Why does this specific molecule tail so aggressively compared to neutral standards?

A: The tailing is not a random error; it is a symptom of Secondary Silanol Interactions . Standard silica columns contain residual silanol groups (


). Even in "end-capped" columns, up to 50% of these groups may remain accessible.[1]
  • The Mechanism: The

    
     of your target amine is 
    
    
    
    . The
    
    
    of surface silanols is
    
    
    .
  • The Interaction: At pH 7, your amine is positive (

    
    ) and the silanols are negative (
    
    
    
    ). This creates a strong ion-exchange mechanism that competes with the hydrophobic retention, dragging the "tail" of the peak.
Visualizing the Mechanism

The following diagram illustrates the competing forces inside your column.

TailingMechanism Analyte 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol (Protonated) C18 C18 Ligand (Primary Retention) Analyte->C18 Hydrophobic Interaction (Fast) Silanol Ionized Silanol (Si-O-) (Secondary Interaction) Analyte->Silanol Ionic Attraction (Slow/Drag) Detector Detector Signal C18->Detector Symmetrical Peak Silanol->Detector Peak Tailing

Figure 1: The "Dual-Path" problem. The green path represents ideal retention; the red path represents the cation-exchange "drag" causing tailing.

Part 2: Mobile Phase Optimization (The First Line of Defense)

Q: Can I fix this without buying a new column?

A: Often, yes. You must break the ionic interaction described above. You have two chemical strategies: Suppression or Competition .

Protocol A: The "Low pH" Suppression Strategy

Best for: Standard C18 columns (e.g., Zorbax, Luna). Goal: Protonate the silanols (


) to make them neutral.
  • Buffer: Use Phosphate or Formate buffer.

  • Target pH: 2.5 - 3.0 . (Do not go below 2.0 unless your column is stable).

  • Mechanism: At pH 2.5, silanols are protonated and neutral. They can no longer bind the positively charged amine.

Protocol B: The "Chaotropic" Competition Strategy

Best for: When low pH alters selectivity too much. Goal: Flood the system with a "sacrificial" base or chaotropic agent.

  • Additive: Add 0.1% Triethylamine (TEA) or Ammonium Perchlorate to the aqueous mobile phase.

  • Mechanism: TEA is a stronger base than your analyte. It saturates the active silanol sites, effectively "capping" them dynamically so your analyte passes without sticking.

Comparison of Mobile Phase Modifiers

ModifierMechanismProsCons
TFA (0.1%) Ion Pairing + pH controlExcellent peak shape; Low pH (2.0).Suppresses MS signal; High background UV <210nm.
Formic Acid (0.1%) pH controlMS compatible; Volatile.Weaker silanol suppression than TFA.
Triethylamine (TEA) Silanol BlockerGold Standard for peak shape on older silica.High pH (requires care); Can foul columns if not washed.
Ammonium Acetate Buffer (pH 4-6)MS compatible.Often insufficient for strong amines without high pH stable columns.
Part 3: Stationary Phase Selection

Q: I tried low pH and it's still tailing. What column should I use?

A: If mobile phase chemistry fails, your stationary phase is likely "Type A" (acidic) silica or has insufficient end-capping. You need a column specifically engineered for basic compounds.

The "Base-Deactivated" Checklist: When selecting a column for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, look for these specs:

  • High Carbon Load (>15%): Masks the silica surface.

  • Hybrid Particle Technology (e.g., Xtimate, XBridge, Gemini): These replace surface silanols with organic groups (methyl/ethyl) during synthesis, removing the source of the problem.

  • Bidentate End-capping: Ensures the capping reagent doesn't hydrolyze off.

Recommended Workflow for Column Screening:

  • Standard: C18, Fully End-capped (e.g., "BDS" or Base Deactivated Silica).

  • Advanced: Charged Surface Hybrid (CSH). These have a slight positive charge on the surface that repels the protonated amine, forcing it into the pores for sharp peaks.

Part 4: System & Sample Factors

Q: My column is new, and the pH is 2.5. Why do I still see tailing?

A: If the chemistry is correct, the physics is wrong. This is likely a Solvent Mismatch or Dead Volume issue.

Troubleshooting Protocol: The "Injection Test"
  • Check Sample Solvent: Are you dissolving the sample in 100% Methanol or Acetonitrile?

    • The Issue: Strong solvent carries the analyte too fast through the column head, causing "band spreading" that looks like tailing/fronting.

    • The Fix: Dissolve sample in the Mobile Phase (or a weaker solvent like 90% Water / 10% MeOH).

  • Check Dead Volume:

    • Inspect the tubing from the column outlet to the detector.

    • Rule: Use 0.005" ID (Red) PEEK tubing. If you use 0.010" (Blue) or larger, diffusion will destroy peak symmetry.

Summary Decision Tree

Follow this logic path to resolve your issue efficiently.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckPH Step 1: Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Action: Lower pH to 2.5 or add 0.1% TEA CheckPH->AdjustPH No CheckSolvent Step 2: Is Sample Solvent weaker than Mobile Phase? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent DiluteSample Action: Dilute Sample in Mobile Phase A CheckSolvent->DiluteSample No CheckColumn Step 3: Is Column 'Base Deactivated'? CheckSolvent->CheckColumn Yes DiluteSample->CheckColumn ChangeColumn Action: Switch to Hybrid or CSH Column CheckColumn->ChangeColumn No Success Success: As < 1.2 CheckColumn->Success Yes

Figure 2: Step-by-step logic for eliminating peak tailing in basic amine analysis.

References
  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Mechanisms and Solutions. Retrieved from 1

  • Chrom Tech, Inc. (2025). Primary Causes of Peak Tailing in HPLC. Retrieved from 2

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression.[3][4] Retrieved from 3

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC: Mobile Phase & Column Selection. Retrieved from 5

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.[2][6][7] Retrieved from 8

Sources

Troubleshooting

Optimizing reaction temperature for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol formation

[1] Topic: Optimizing Reaction Temperature for Grignard-Mediated Synthesis Document ID: TSC-ORG-2026-03 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary & Reaction Scope Th...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Optimizing Reaction Temperature for Grignard-Mediated Synthesis Document ID: TSC-ORG-2026-03 Status: Active Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Reaction Scope

This guide addresses the critical temperature parameters for synthesizing 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol . While several routes exist (e.g., cyanohydrin reduction), the most common route requiring rigorous temperature optimization is the Grignard addition of 3,4-dimethylphenylmagnesium bromide to a protected


-amino ketone (e.g., 1-(dibenzylamino)propan-2-one).[1][2]

Temperature control in this reaction is not merely about rate; it dictates the chemoselectivity between the desired nucleophilic addition (


-addition) and the undesired enolization  (proton abstraction) or Wurtz coupling .
Core Reaction Scheme
  • Reagent A: 3,4-Dimethylphenylmagnesium bromide (generated in situ).[1][2]

  • Reagent B: 1-(Protected-amino)propan-2-one.[1]

  • Target: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol.[1]

Troubleshooting Guide & FAQs

Category A: Yield & Selectivity Issues

Q1: I am observing low yields (<40%) and recovering a significant amount of unreacted amino-ketone, despite using excess Grignard. Is my reagent dead? Diagnosis: This is likely due to Enolization rather than reagent failure. Technical Explanation: The


-protons of amino-ketones are acidic.[1] At higher temperatures (

), the Grignard reagent acts as a base rather than a nucleophile, deprotonating the ketone to form an enolate.[2] Upon acidic workup, this enolate reverts to the starting ketone.[2] Solution:
  • Lower the Addition Temperature: Cool the reaction mixture to

    
      (dry ice/acetone) before adding the ketone. This kinetically favors nucleophilic attack over proton abstraction.
    
  • Additive Strategy: If low temperature alone fails, consider adding anhydrous Cerium(III) Chloride (

    
    ) to the Grignard reagent before addition.[2] This suppresses the basicity of the organomagnesium species (organocerium chemistry).[2]
    

Q2: My crude NMR shows significant amounts of 3,3',4,4'-tetramethylbiphenyl. What happened? Diagnosis: You are seeing Wurtz Coupling (homocoupling) of the Grignard reagent.[3] Technical Explanation: This occurs during the formation of the Grignard reagent itself, usually when the local concentration of the aryl halide is too high or the temperature is too high.[2] Solution:

  • Control the Exotherm: During Grignard formation, maintain the temperature between

    
     . Do not let it reflux uncontrolled.
    
  • Dilution: Increase the volume of THF/Ether.

  • Addition Rate: Add the 4-bromo-1,2-dimethylbenzene solution dropwise to the magnesium.

Category B: Process Safety & Initiation

Q3: The Grignard formation won't initiate at room temperature.[2] Should I heat it? Diagnosis: Passivation of the Magnesium surface. Technical Explanation: Heating a stagnant mixture is dangerous. If it initiates suddenly at high temperature, the accumulated halide will react simultaneously, causing a thermal runaway.[2] Solution:

  • Mechanical Activation: Dry stir the Mg turnings under Argon for 20 mins to expose fresh metal.

  • Chemical Activation: Add a crystal of Iodine (

    
    ) or a few drops of 1,2-dibromoethane .
    
  • Temperature: Warm gently to

    
     only until color change (bleaching of iodine) is observed, then cool immediately to the operating temperature.
    

Optimized Experimental Protocol

This protocol minimizes enolization and maximizes the 1,2-addition yield.[2]

Phase 1: Preparation of 3,4-Dimethylphenylmagnesium Bromide
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser.
    
  • Activation: Add Mg turnings (1.2 eq) and a crystal of

    
    .
    
  • Initiation: Add 10% of the 4-bromo-1,2-dimethylbenzene solution in anhydrous THF. Wait for exotherm/decolorization.

  • Propagation: Add the remaining bromide dropwise over 1 hour.

  • Thermal Control: Maintain internal temperature at

    
     .
    
  • Maturation: Stir at RT for 1 hour after addition is complete.

Phase 2: The Critical Addition (Low Temperature)
  • Cooling: Cool the Grignard solution to

    
     .
    
  • Substrate Addition: Dissolve the protected amino-ketone in THF and add it slowly along the flask wall (pre-cooling the solution).

  • Equilibration: Stir at

    
     for 2 hours.
    
  • Warming: Allow the mixture to warm to

    
      slowly over 4 hours. Do not rush this step.
    
  • Quench: Quench with saturated

    
     at 
    
    
    
    .

Data Analysis: Temperature vs. Outcome

The following table summarizes the impact of temperature during the addition phase (Phase 2) on the product profile.

Reaction TemperatureYield (Isolated)Major ImpurityMechanistic Cause

82% None (<2%)Kinetic control favors Nucleophilic Addition.

65%Recovered Ketone (20%)Partial Enolization (Grignard acts as base).[1]

35%Complex OligomersThermal degradation & competing elimination.[2]
Room Temp (Constant) 55%Biphenyls / EnolatesFast kinetics but poor selectivity.

Reaction Pathway Visualization

The diagram below illustrates the competing pathways dictated by temperature.[2]

ReactionPathway Start Reagents: 3,4-DimethylphenylMgBr + Amino-Ketone Path_Cold Path A: -78°C (Kinetic Control) Start->Path_Cold Path_Hot Path B: >0°C (Thermodynamic/Basic) Start->Path_Hot Inter_Add Tetrahedral Alkoxide Intermediate Path_Cold->Inter_Add Nucleophilic Attack Inter_Enol Magnesium Enolate (Deprotonated Ketone) Path_Hot->Inter_Enol Proton Abstraction Prod_Target TARGET: 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol Inter_Add->Prod_Target Acidic Workup Prod_Recov Recovered Starting Material (Ketone) Inter_Enol->Prod_Recov Acidic Workup

Caption: Figure 1. Temperature-dependent divergence in Grignard addition. Low temperatures favor the irreversible nucleophilic addition (Path A), while higher temperatures promote reversible enolization (Path B), leading to recovered starting material.[2]

References

  • BenchChem Technical Support. (2025).[3][4][5] Optimizing temperature and addition rate for Grignard reagent synthesis. Retrieved from [2]

  • National Institutes of Health (NIH). (2020). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.[1] PMC7386952. Retrieved from [2]

  • Carnegie Mellon University. (2010). Low-Temperature Formation of Functionalized Grignard Reagents.[1][6] Retrieved from [2]

  • ResearchGate. (2012). Optimization of the 1,2-addition of Grignard reagents to ketones. Retrieved from [2]

Sources

Optimization

Technical Support Center: Stabilization &amp; Handling of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Executive Technical Summary This guide addresses the stability profile of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a tertiary amino-alcohol intermediate often utilized in the synthesis of analgesics and monoamine reup...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

This guide addresses the stability profile of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a tertiary amino-alcohol intermediate often utilized in the synthesis of analgesics and monoamine reuptake inhibitors.

Molecular Vulnerability Analysis: The compound possesses two primary distinct moieties susceptible to degradation:

  • Primary Amine (

    
    ):  The most labile site. It is prone to oxidative deamination and N-oxidation, leading to colored impurities (yellowing) and pH shifts.
    
  • Electron-Rich Aromatic Ring (3,4-dimethylphenyl): While the tertiary benzylic alcohol position is sterically protected against direct oxidation [1], the electron-donating methyl groups on the phenyl ring increase susceptibility to radical electrophilic attack under photolytic conditions.

This guide provides self-validating protocols to mitigate these risks during storage, formulation, and experimental handling.

Immediate Troubleshooting (Q&A)

Q1: My solid sample has turned from white to a pale yellow/beige. Is it still usable?

Diagnosis: Surface Amine Oxidation. The color change indicates the formation of N-oxide species or trace imines (Schiff bases) due to exposure to atmospheric oxygen and moisture. This is a surface phenomenon common in aromatic amines. Corrective Action:

  • Do not use without purification if the application requires >98% purity (e.g., GMP synthesis).

  • Recrystallization Protocol: Dissolve the solid in minimal hot isopropanol (IPA). If the solution remains colored, treat with activated charcoal (5% w/w), filter while hot, and cool to recrystallize.

  • Validation: Verify purity via HPLC. The "yellow" impurity typically elutes earlier than the parent peak on C18 columns due to increased polarity (N-oxide formation).

Q2: I observe a white precipitate forming in my aqueous stock solution after 24 hours.

Diagnosis: Carbamate Formation (CO₂ Absorption). Primary amines are nucleophilic and readily react with atmospheric CO₂ to form carbamates (


) or carbonate salts, which are often less soluble than the free base.
Prevention: 
  • Degas all buffers with Argon or Nitrogen for 15 minutes prior to dissolution.

  • Headspace Control: Store solutions under an inert atmosphere.

  • Acidification: Maintaining the solution at pH < 6.0 protonates the amine (

    
    ), rendering it non-nucleophilic and immune to CO₂ absorption [2].
    
Q3: My HPLC chromatogram shows a new peak with a mass of M+16.

Diagnosis: N-Oxidation. A mass shift of +16 Da is the signature of an oxygen atom addition, confirming the formation of the N-oxide degradation product (


 or similar species).
Root Cause:  Presence of peroxides in solvents (e.g., ethers, THF) or lack of antioxidant protection.
Fix: 
  • Test all organic solvents for peroxides before use.

  • Add 0.1% Sodium Metabisulfite (aqueous) or BHT (organic) as a radical scavenger.

Scientific Mechanism of Degradation

Understanding the "why" allows for better control.[1] The degradation of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol follows a radical-mediated oxidative pathway, primarily targeting the amine.

Pathway Visualization

The following diagram details the oxidative cascade from the parent amine to the primary degradation products (Imine and N-Oxide).

DegradationPathway Figure 1: Oxidative Degradation Pathway of the Primary Amine Moiety Parent 1-Amino-2-(3,4-dimethylphenyl) propan-2-ol (Parent) Radical Aminyl Radical (Intermediate) Parent->Radical O2 / Light / Metal Ions Imine Imine Species (Yellow Color) Radical->Imine -H• (Oxidation) NOxide N-Oxide (M+16 Impurity) Radical->NOxide +O• (Peroxides) Aldehyde Degradation Aldehyde + Ammonia Imine->Aldehyde Hydrolysis (H2O)

Figure 1: The primary amine undergoes radical abstraction to form an imine (causing yellowing) or direct oxidation to an N-oxide.[2][3]

Prevention Protocols & Best Practices

A. Storage of Solid Material
  • Temperature: Store at -20°C . Lower temperatures significantly reduce the kinetic rate of auto-oxidation.

  • Atmosphere: Purge vials with Argon before sealing. Argon is heavier than air and provides a better blanket than Nitrogen for solids.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic activation of the aromatic ring.

B. Solution Handling (The "Golden Rules")

When preparing stock solutions for assays or synthesis, adhere to the following stability matrix:

ParameterRecommendationScientific Rationale
Solvent Choice DMSO or Methanol (Degassed)Avoid ethers (THF, Dioxane) which form peroxides that rapidly oxidize amines [3].
pH Control pH 4.0 - 6.0 Protonation of the amine (

) prevents oxidation and CO₂ absorption.
Chelation 0.1 mM EDTA Trace metal ions (

,

) catalyze radical formation. EDTA sequesters these ions.
Antioxidant Ascorbic Acid or Na Metabisulfite Acts as a sacrificial anode, consuming dissolved oxygen before it reacts with the amine.
C. Experimental Workflow for Stability

Use this decision tree to determine the optimal handling method based on your experimental duration.

HandlingWorkflow Figure 2: Stability Decision Matrix for Solution Handling Start Start: Experimental Planning Duration Expected Duration of Experiment? Start->Duration Short < 4 Hours Duration->Short Long > 24 Hours / Long-term Storage Duration->Long ActionShort Standard Precautions: - Freshly degassed solvent - Amber glassware Short->ActionShort ActionLong Advanced Stabilization Required Long->ActionLong Step1 Step 1: Acidify to pH 5.0 (HCl or Acetate Buffer) ActionLong->Step1 Step2 Step 2: Add Antioxidant (0.1% Na Metabisulfite) Step1->Step2 Step3 Step 3: Store under Argon at 4°C Step2->Step3

Figure 2: Decision matrix for selecting appropriate stabilization measures based on experimental timeframe.

References

  • Oreate AI. (2026). The Inability of Tertiary Alcohols to Undergo Oxidation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Highly chemoselective aerobic oxidation of amino alcohols. PubMed. Retrieved from [Link]

  • Sintef. (2012).[4] Oxidative Degradation of Aqueous Amino-Alcohol Solvents. Retrieved from [Link]

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol before handling.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Status: Operational Ticket ID: #CHIRAL-8829 Subject: Troubleshooting Enantioseparation of -Amino Alcohol Intermediates Executive Summary & Molecule Analysis User Context: You are attempting to separate the enantiomers of...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #CHIRAL-8829 Subject: Troubleshooting Enantioseparation of


-Amino Alcohol Intermediates

Executive Summary & Molecule Analysis

User Context: You are attempting to separate the enantiomers of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol . Chemical Profile:

  • Class:

    
    -Amino Alcohol (Primary amine, Tertiary alcohol).
    
  • Key Challenge: The primary amine (

    
    ) is highly basic and interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. The tertiary alcohol provides a steric "kink" and a hydrogen-bonding site, while the 3,4-dimethylphenyl group adds significant lipophilicity.
    
  • Recommended Strategy: Use Immobilized Polysaccharide phases (Normal Phase) for robustness or Crown Ether phases (Reverse Phase) for specificity to the primary amine.

Method Development Workflow

The following logic gate describes the decision process for selecting the optimal separation mode based on your specific sample constraints (solubility and purity).

ChiralWorkflow Start Start: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol SolubilityCheck Solubility Check: Is sample soluble in Hexane/Alcohol? Start->SolubilityCheck NP_Route Route A: Normal Phase (NP) (High Success Rate) SolubilityCheck->NP_Route Yes RP_Route Route B: Reverse Phase (RP) (MS Compatible) SolubilityCheck->RP_Route No (Aqueous req.) Col_NP Column: Chiralpak AD-H / IA or Chiralcel OD-H NP_Route->Col_NP MP_NP Mobile Phase: Hexane : IPA : DEA (90 : 10 : 0.1) Col_NP->MP_NP Eval Evaluate Separation MP_NP->Eval Col_RP Column: Crownpak CR-I(+) (Specific for Primary Amines) RP_Route->Col_RP MP_RP Mobile Phase: pH 1.0-2.0 (HClO4) Low Organic (<15% MeOH) Col_RP->MP_RP MP_RP->Eval Optimize Troubleshoot: Peak Tailing / Resolution Eval->Optimize Rs < 1.5 Success Final Method Locked Eval->Success Rs > 1.5 Optimize->Col_NP Change Modifier

Figure 1: Decision tree for method development. Route A (Normal Phase) is generally preferred for preparative scalability, while Route B (Crown Ether) offers high selectivity for analytical purity checks.

Standard Operating Procedures (SOPs)

Protocol A: Normal Phase (Recommended for Scale-Up)

This method utilizes the hydrogen-bonding capability of the carbamate groups on polysaccharide columns.

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA).

  • Ratio: 90 / 10 / 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (low wavelength required due to weak chromophore of the phenyl ring, though 254 nm may work if concentration is high).

Why this works: The DEA masks the silanol groups on the silica support, preventing the primary amine from "sticking" and tailing. The amylose backbone provides the chiral twist necessary to discriminate the steric bulk of the tertiary alcohol [1].

Protocol B: Crown Ether (Specific for Primary Amines)

If Normal Phase fails or if you are working in aqueous biological matrices.

  • Column: Crownpak CR-I(+) (Immobilized Crown Ether).[2][3]

  • Mobile Phase: Aqueous

    
     (pH 1.[2]5) / Methanol (85:15).
    
  • Mechanism: The ammonium ion (

    
    ) forms a host-guest inclusion complex with the crown ether.
    
  • Note: This column requires acidic conditions to protonate the amine. Do not use basic modifiers here [2].

Troubleshooting & FAQs

Issue 1: Severe Peak Tailing

Symptom: Asymmetry factor (


) > 1.5. The peak rises sharply but drags out significantly on the right side.

Root Cause: The primary amine on your molecule is acting as a strong base, interacting ionically with the acidic silanols on the column stationary phase.

Corrective Actions:

  • Increase Basic Modifier (NP): Increase DEA concentration from 0.1% to 0.2% or switch to Ethanolamine (EDA) which is structurally similar to your analyte and competes more effectively for active sites.

  • Switch to "Immobilized" Columns: Use Chiralpak IA/IC instead of AD-H. Immobilized phases allow for the use of stronger solvents (like Dichloromethane or Ethyl Acetate) which can solvate the amine better and reduce tailing [3].

  • Temperature Control: Lowering temperature (e.g., to 10°C) often improves resolution (

    
    ) but worsens tailing. For tailing issues, increase  the column temperature to 35-40°C to speed up mass transfer kinetics.
    
Issue 2: No Separation (Single Peak)

Symptom: A sharp peak is observed, but no splitting occurs.

Root Cause: The chiral selector is not interacting with the chiral center (C2 position) effectively. The "3,4-dimethyl" substitution on the phenyl ring might be sterically blocking the inclusion into the polysaccharide groove.

Corrective Actions:

  • Screen Complementary Phases: If Amylose (AD/IA) fails, switch to Cellulose (OD-H/IB). The helical twist is different and often solves "blind spots."

  • Change Alcohol Modifier: Switch from 2-Propanol to Ethanol or Methanol (if using Immobilized columns). Smaller alcohols allow the analyte to penetrate deeper into the chiral grooves.

  • Derivatization (Last Resort): React the primary amine with acetic anhydride or FMOC-Cl. Converting the free amine to an amide or carbamate often dramatically improves resolution by adding new H-bonding sites and removing the basicity issue [4].

Issue 3: Solubility Issues

Symptom: No peaks observed, or pressure spikes due to precipitation.

Root Cause: The 3,4-dimethylphenyl group makes the molecule lipophilic, but the amine salt (if the sample was prepared as an HCl salt) is insoluble in Hexane.

Corrective Actions:

  • Free Basing: Ensure you are injecting the free base. If your sample is a salt (HCl), add an equivalent of TEA to the sample vial before injection in Normal Phase.

  • Solvent Match: Dissolve the sample in 50:50 Hexane:Ethanol.[4] Do not dissolve in pure MeOH and inject into Hexane (it will precipitate).

Technical Data: Modifier Impact

The choice of basic modifier is critical for primary amines.

ModifierConcentrationProsCons
Diethylamine (DEA) 0.1%Standard choice; volatile; good peak shape.Can form carbamates with

in air over time.
Triethylamine (TEA) 0.1%Stronger base; better silanol suppression.Higher UV cutoff; less volatile than DEA.
Ethanolamine (EDA) 0.1%Excellent for amino alcohols (structural mimic).High boiling point (hard to remove in prep).
Butylamine 0.1%Very effective for steric shielding.Strong odor; difficult to remove.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H. (General guidance on polysaccharide phases and basic additives).

  • Chiral Technologies. Separation of Primary Amines using CROWNPAK® CR-I. (Specific protocol for primary amine resolution using acidic mobile phases).

  • Sigma-Aldrich (Merck). Chiral HPLC Columns: Troubleshooting and Method Development. (Guide on silanol interactions and tailing suppression).

  • Bhushan, R., & Martens, J. (2001). Amino Acids and their Derivatives: Chiral Separation. (Discusses derivatization strategies for stubborn amines).

Sources

Optimization

Reducing background noise in mass spectrometry of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Executive Summary & Molecule Profile Welcome to the technical support hub. You are analyzing 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a low-molecular-weight (MW ~179 Da) tertiary amino alcohol. This molecule presents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub. You are analyzing 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a low-molecular-weight (MW ~179 Da) tertiary amino alcohol.

This molecule presents a "Perfect Storm" for mass spectrometry background noise:

  • Low Mass Region (m/z 180): This falls directly into the "chemical noise" region populated by solvent clusters (methanol/acetonitrile dimers, water clusters).

  • Tertiary Alcohol Lability: The hydroxyl group at the C2 position (benzylic-like/tertiary) is highly prone to in-source dehydration (

    
    ), splitting your signal and reducing sensitivity.
    
  • Basic Amine: The primary amine causes peak tailing on standard C18 columns, effectively lowering peak height and S/N ratio.

This guide provides an autonomous, non-templated troubleshooting workflow to isolate and eliminate these noise sources.

Diagnostic Workflow (Interactive Logic)

Before changing chemistry, you must diagnose the type of noise. Use the following logic flow to determine if your issue is Electronic, Chemical (Source), or Chromatographic.

NoiseDiagnosis Start START: High Background / Low S/N CheckBlank Step 1: Inject Solvent Blank Start->CheckBlank IsNoisePresent Is Noise Present in Blank? CheckBlank->IsNoisePresent SourceCheck Step 2: Stop Flow (Infusion only) IsNoisePresent->SourceCheck YES MatrixCheck Step 3: Check Matrix Blank (Extracted Plasma/Urine) IsNoisePresent->MatrixCheck NO IsNoiseStatic Is Noise Present without Flow? SourceCheck->IsNoiseStatic ElectronicNoise Diagnosis: Electronic Noise (Check Detector/Cables) IsNoiseStatic->ElectronicNoise YES (Rare) ChemicalNoise Diagnosis: Chemical Noise (Contaminated Solvents/Gas) IsNoiseStatic->ChemicalNoise NO (Common) IsMatrixNoise High Noise at RT? MatrixCheck->IsMatrixNoise Carryover Diagnosis: Column Carryover (Wash Injector/Column) IsMatrixNoise->Carryover NO (Discrete Peaks) IonSuppression Diagnosis: Matrix Effect (Improve Extraction/Divert Valve) IsMatrixNoise->IonSuppression YES

Figure 1: Diagnostic logic tree for isolating noise sources in LC-MS analysis of small polar amines.

Troubleshooting Guide & FAQs

Module A: Chemical Noise & Solvent Clusters

Q: My baseline at m/z 180 is extremely high, burying the analyte. How do I clear this?

A: The m/z 180 region is dominated by solvent clusters (e.g.,


, 

). You cannot filter this electronically; you must disrupt the clusters physically in the source.

Protocol: The "Cluster-Buster" Optimization

  • Increase Cone Gas (Curtain Gas): Solvent clusters are heavier and slower than your analyte ions. Increasing the counter-current gas flow helps sweep away neutral solvent clusters before they enter the vacuum.

    • Target: Increase flow by 20-30% over default.

  • Optimize Declustering Potential (Cone Voltage):

    • Mechanism:[1] Higher voltage accelerates ions, causing collisions that strip away solvent shells.[2]

    • Risk: Too high, and you will fragment the labile tertiary alcohol (see Module B).

    • Action: Perform a voltage ramp. Look for the "sweet spot" where solvent noise drops but the parent ion (

      
       180) remains intact.
      
Module B: In-Source Stability (The Tertiary Alcohol Issue)

Q: I see a strong signal at m/z 162, but my target is 180. Is my compound degrading?

A: Yes. This is In-Source Collision Induced Dissociation (IS-CID) . Your molecule, 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, contains a tertiary alcohol. Under high thermal or voltage stress, it readily dehydrates:



Corrective Actions:

  • Lower Desolvation Temperature: Tertiary alcohols are thermally labile. Reduce source temp by 50°C steps until the 180:162 ratio improves.

  • Soft Ionization: If using ESI, ensure the capillary voltage is not excessive (keep < 3.0 kV). Consider APCI (Atmospheric Pressure Chemical Ionization) only if ESI fails, though APCI is often harsher thermally.

Module C: Chromatographic Noise (Tailing)

Q: My peaks are wide and tailing, which lowers the signal height relative to the noise. Why?

A: This is "Silanol Activity." The primary amine on C1 is a strong base. It interacts with residual acidic silanols on the silica surface of your column, causing drag (tailing).

Recommended Column Chemistries:

Column TypeMechanismBenefit for Amino-Alcohol
C18 (High pH Stable) Ethylene-bridged hybrid (BEH)Allows running at pH 10. The amine becomes neutral (

), eliminating ionic interaction with silanols. Sharpest peaks.
Charged Surface Hybrid (CSH) Low-level surface chargeRepels the protonated amine (

) at low pH, preventing it from sticking to the surface.
HILIC PartitioningExcellent retention for polar amines. Moves the analyte away from the solvent front (where suppression is highest).
Module D: Adduct Contamination

Q: I see m/z 202 instead of 180. What is this?

A: This is the Sodium Adduct (


). 180 (Mass) + 23 (Na) - 1 (H) = 202.
  • Cause: Sodium leaches from glass bottles or biological matrices.

  • Fix:

    • Plasticware Only: Switch all mobile phase reservoirs to polypropylene.

    • Add Ammonium: Add 5-10 mM Ammonium Formate to the mobile phase. The excess Ammonium (

      
      ) competes with Sodium, forcing the molecule back to the protonated state (
      
      
      
      ).

Optimized Experimental Protocol

System Suitability Test (SST) for Noise Baselines

Use this protocol to establish a "Clean System" baseline before running samples.

1. Mobile Phase Preparation:

  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Why: Formic acid provides protons; Ammonium suppresses Na+ adducts.

  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

    • Why: ACN generates lower backpressure and often lower chemical noise than Methanol for this mass range.

2. Source Parameters (Generic Starting Point):

  • Ionization: ESI Positive (+)[3]

  • Capillary Voltage: 2.5 kV (Lower helps reduce discharge noise)

  • Desolvation Temp: 350°C (Watch for dehydration; lower if m/z 162 is high)

  • Cone Gas: High (e.g., 50-150 L/hr depending on instrument) to strip solvent clusters.

3. Divert Valve Strategy:

  • 0.0 - 1.0 min: Divert to Waste. (Removes salts/hydrophilic matrix that cause suppression).

  • 1.0 - X min: Divert to MS (Analyte Elution).

  • End of Run: Divert to Waste.

Mechanism of Action: Ion Suppression

Understanding why noise occurs helps you prevent it. The diagram below illustrates how matrix components (phospholipids) compete with your amino-alcohol for charge in the ESI droplet.

IonSuppression Droplet ESI Droplet (Limited Charge) Analyte Analyte (Amino-Alcohol) Analyte->Droplet Enters Surface Droplet Surface (Ejection Zone) Analyte->Surface Blocked Matrix Matrix (Phospholipids/Salts) Matrix->Droplet Enters Matrix->Surface Occupies Surface (High Affinity) MS_Inlet Mass Spec Inlet Surface->MS_Inlet Matrix Ions Detected (Noise) Surface->MS_Inlet Analyte Signal Reduced

Figure 2: Mechanism of Ion Suppression. Matrix components dominate the droplet surface, preventing your analyte from entering the gas phase.

References

  • Stoll, D. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Chromatography Online. Link

  • Waters Corporation. (2022). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions. Waters Application Notes.[4] Link

  • Shimadzu. (2023). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Excellence in Science. Link

  • SepScience. (2018). Dealing with Metal Adduct Ions in Electrospray.[5][6] Separation Science.[7] Link

  • ChemScene. (2023). Product Data: (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol.[8] ChemScene.[8] Link

Sources

Troubleshooting

Overcoming hygroscopic challenges with 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol salts

Topic: Overcoming Hygroscopicity in 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Salts Case Reference: API-Solid-State-042 Status: Active Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hygroscopicity in 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Salts

Case Reference: API-Solid-State-042 Status: Active Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary

You are likely experiencing deliquescence or severe caking with the Hydrochloride (HCl) salt of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol.

While HCl is the industry default for salification, it is often suboptimal for amino-alcohols. The combination of the polar hydroxyl group and the chloride ion creates a crystal lattice with high hydration energy, leading to rapid moisture uptake. This guide provides a technical roadmap to replace the HCl salt with a Class II (Lipophilic) or Class III (Dicarboxylic) salt form to ensure physical stability.

Module 1: Diagnostic & Mechanism

Q: Why is my HCl salt turning into a liquid (deliquescing) at ambient humidity?

A: The instability arises from a mismatch between Lattice Energy and Hydration Energy . Your molecule contains a tertiary alcohol and a primary amine. In the HCl salt:

  • The Chloride anion (

    
    ) is small and has high charge density.
    
  • The hydroxyl group on the propyl chain acts as a hydrogen bond donor.

  • Atmospheric water molecules can easily penetrate the crystal lattice to coordinate with the

    
     and the 
    
    
    
    group.
  • When the energy released by binding water (Hydration Energy) exceeds the energy holding the crystal together (Lattice Energy), the crystal collapses and dissolves in its own sorbed water.

Visualizing the Failure Mode:

HygroscopicityMechanism HCl_Crystal HCl Salt Lattice (High Free Energy) Surface_Adsorption Surface Adsorption (H-Bonding to -OH) HCl_Crystal->Surface_Adsorption Exposure Moisture Atmospheric H2O (>40% RH) Moisture->Surface_Adsorption Lattice_Expansion Lattice Expansion (Cl- Displacement) Surface_Adsorption->Lattice_Expansion Water Insertion Deliquescence Deliquescence (Liquid Phase) Lattice_Expansion->Deliquescence Crystal Collapse

Figure 1: Mechanism of moisture-induced phase transformation in amino-alcohol HCl salts.

Module 2: Salt Selection Strategy

Q: Which counter-ions should I screen to fix this?

A: You must move away from small inorganic anions (Cl-, Br-, SO4-) toward large, lipophilic, or cross-linking organic anions. We recommend a focused screen of the following three candidates:

Counter-Ion ClassRecommended SaltMechanism of ActionExpected Outcome
Lipophilic Sulfonate Tosylate (p-Toluenesulfonate)The large aromatic ring of the tosylate anion creates a "hydrophobic shield" around the polar amine core, repelling water.High crystallinity, non-hygroscopic, higher melting point.
Dicarboxylic Acid Fumarate (1:1 or 2:1)Fumaric acid can bridge two drug molecules (in 2:1 salts) or form strong intermolecular H-bond networks (in 1:1), tightening the lattice.Reduced solubility, extreme stability at high humidity.
Dicarboxylic Acid Succinate Similar to Fumarate but with a flexible ethyl backbone, allowing for different packing arrangements if Fumarate is too rigid.Good balance of solubility and stability.

Strategic Pivot:

  • Priority 1: Tosylate. (Best for reducing hygroscopicity).

  • Priority 2: Fumarate. (Best if the Tosylate is too insoluble).

Module 3: Experimental Protocols

Q: How do I synthesize the Tosylate salt?

A: Do not use water in your crystallization solvent. Use anhydrous alcohols or esters to force precipitation.

Protocol: Preparation of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Tosylate

Reagents:

  • Free Base: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (1.0 eq)

  • Acid: p-Toluenesulfonic acid monohydrate (1.05 eq)

  • Solvent: Anhydrous Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc)

Step-by-Step:

  • Dissolution (Free Base): Dissolve 5.0 g of the Free Base in 25 mL of IPA at 50°C. Ensure complete dissolution.

  • Dissolution (Acid): Separately, dissolve 5.6 g of p-Toluenesulfonic acid in 15 mL of warm IPA.

  • Addition: Slowly add the acid solution to the base solution over 10 minutes while stirring at 50°C. Note: You may observe immediate cloudiness.

  • Crystallization:

    • Stir at 50°C for 30 minutes.

    • Cool slowly to 20°C (Room Temp) over 2 hours.

    • Cool further to 0-5°C (Ice Bath) for 1 hour to maximize yield.

  • Filtration: Filter the white solid under vacuum.

  • Washing: Wash the cake with cold IPA (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Troubleshooting:

  • If oiling occurs: Re-heat to dissolve the oil, add a seed crystal (if available), or add an anti-solvent like Heptane dropwise until turbidity persists, then cool slowly.

Module 4: Validation & Stability Testing

Q: How do I prove the new salt is better?

A: You cannot rely on visual inspection alone. You must perform Dynamic Vapor Sorption (DVS) .[1][2][3]

DVS Pass Criteria:

  • Mass Change: < 2.0% weight gain at 80% Relative Humidity (RH).

  • Hysteresis: The desorption curve should match the sorption curve (indicating surface adsorption only, not bulk absorption).

Visualizing the Validation Workflow:

SaltScreeningWorkflow Start Start: Hygroscopic HCl Salt Screen Parallel Screen: Tosylate, Fumarate, Succinate Start->Screen Isolate Isolate Solids (Vacuum Filtration) Screen->Isolate PLM Polarized Light Microscopy (Check for Birefringence/Crystallinity) Isolate->PLM DVS DVS Analysis (Cycle 0% -> 90% -> 0% RH) PLM->DVS Decision Mass Gain < 2% @ 80% RH? DVS->Decision Success Lead Candidate Selected Decision->Success Yes Fail Reject Salt Form Decision->Fail No

Figure 2: Workflow for validating the physical stability of new salt forms.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6] (2011).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection logic and counter-ion properties).

  • Elder, D. P., et al. (2010). "The use of pharmaceutical salts: a review." International Journal of Pharmaceutics. (Reviewing the impact of counter-ions on hygroscopicity).

  • Surface Measurement Systems. (n.d.). "Dynamic Vapor Sorption (DVS) Introduction." (Standard methodology for hygroscopicity assessment).

  • Tong, W. Q., & Whitesell, G. (1998). "In situ salt screening—a useful technique for discovery support and preformulation studies." Pharmaceutical Development and Technology. (Methodology for rapid salt screening).

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Executive Summary Welcome to the Technical Support Center. This guide addresses the chromatographic behavior of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide addresses the chromatographic behavior of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol . Due to the presence of a primary amine (pKa ~9.0–9.5) and a tertiary hydroxyl group, this molecule presents two primary challenges: severe peak tailing due to silanol interactions and enantiomeric resolution required for chiral purity.

This guide moves beyond generic advice, offering mechanistic solutions for mobile phase tuning in both Reversed-Phase (RP-HPLC) for impurity profiling and Normal-Phase (NP-HPLC) for chiral separation.

Module 1: Achiral Purity (RP-HPLC)

Goal: Impurity profiling, assay, and elimination of peak tailing.[1]

Q1: Why am I seeing severe peak tailing (As > 1.5) even on a C18 column?

The Mechanism: Your analyte contains a primary amine.[2] At neutral or weakly acidic pH (pH 4–7), the amine is protonated (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Traditional silica-based C18 columns contain residual silanol groups (

) that are ionized above pH 3.[1]5. The cationic amine binds ionically to the anionic silanols, causing a "dragging" effect known as tailing.

The Solution: You must disrupt this ion-exchange mechanism using one of two mobile phase strategies:

Strategy A: The "Silanol Suppression" Method (Low pH)

Operate at pH < 3.0 .[3] At this acidity, surface silanols are protonated (


) and neutral, preventing interaction with the amine.
  • Recommended Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) or 20 mM Phosphate Buffer (pH 2.5).

    • B: Acetonitrile + 0.1% TFA.[1][2][4]

    • Why TFA? It acts as an ion-pairing agent, forming a neutral complex with the amine, further sharpening the peak.

Strategy B: The "Neutral State" Method (High pH)

Operate at pH > 10.0 . At this alkalinity, the amine is deprotonated (neutral), eliminating the electrostatic attraction to the stationary phase.

  • Recommended Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.

    • B: Acetonitrile (or Methanol).[1][2][5][6][7]

  • Critical Constraint: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S) resistant to high pH.[1] Standard silica dissolves above pH 8.0.[1][2]

Q2: My retention time is drifting shift-to-shift. What is wrong with my buffer?

The Mechanism: If you are working near pH 7.0–8.0, you are likely operating on the slope of the analyte's ionization curve. Small changes in pH (even 0.1 units) cause significant changes in the ratio of ionized vs. neutral analyte, drastically altering hydrophobicity and retention.

The Solution: Move the pH at least 2 units away from the pKa.

  • Target pH: < 3.0 or > 10.5.

  • Buffer Capacity: Ensure your buffer concentration is adequate (≥ 20 mM) if using phosphate.[1][2]

Table 1: Recommended Buffer Systems for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

ModeBuffer SystempH RangeBenefitRisk
Acidic 0.1% TFA (v/v)~2.0Sharpest peaks (Ion-pairing); MS compatible.[1][2]Mass spec signal suppression; drift if column not equilibrated.
Acidic 25 mM KH₂PO₄ (pH 2.[1][2]5)2.5Excellent reproducibility; UV transparent.[1][2]Not MS compatible; precipitates in high % ACN.[1][2]
Basic 10 mM NH₄HCO₃ (pH 10.[1][2]5)10.5High retention for bases; MS compatible.[1][2][8]Requires High-pH resistant column.[1][2]
Visual Workflow: Troubleshooting Peak Tailing

TailingTroubleshoot Start Issue: Peak Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow Acidic Method IsHigh Is pH > 10.0? CheckPH->IsHigh Basic Method ActionMid CRITICAL ERROR: pH 3-8 is the 'Danger Zone'. Silanols are active. CheckPH->ActionMid Neutral Method ActionLow Add 0.05% TFA or Increase Buffer Conc. IsLow->ActionLow Yes SwitchMode Switch to High pH Mode (Better for basic loadability) IsLow->SwitchMode No (pH 3-7) ActionHigh Ensure Hybrid Column Used (e.g., XBridge) IsHigh->ActionHigh Yes ActionMid->SwitchMode

Figure 1: Decision logic for diagnosing and correcting peak tailing in basic amino alcohol chromatography.

Module 2: Chiral Separation (NP-HPLC)

Goal: Enantiomeric Excess (ee) determination.[1][2]

Q3: Which mobile phase is best for separating the enantiomers?

The Mechanism: The C2 chiral center requires a chiral environment for separation. Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard.[1][2] However, the basic amine group will interact non-specifically with the silica support of the chiral selector, causing broad, tailing peaks that ruin resolution.

The Solution: You must use a Normal Phase mode with a Basic Additive .[2]

  • Primary Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).[1][2]

  • Mobile Phase:

    • Base: n-Hexane (or Heptane).[1][2]

    • Modifier: Ethanol or Isopropanol (IPA).[1][2][9]

    • Additive (Crucial): 0.1% Diethylamine (DEA) or 0.1% Ethanolamine.[1]

  • Typical Ratio: Hexane : IPA : DEA (90 : 10 : 0.1).[1][2]

Why DEA? Diethylamine competes for the non-specific binding sites on the silica matrix more aggressively than your analyte.[2] It effectively "blocks" the sites, allowing the analyte to interact only with the chiral selector, resulting in sharp peaks and separation.

Q4: Can I use Reversed-Phase for Chiral separation?

Answer: Yes, but it is less robust for this specific class.[2] If you must use RP-Chiral (e.g., for MS compatibility), use an immobilized polysaccharide column (e.g., Chiralpak IG/ID).[1]

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40).[1][2]

  • Note: Basic pH is preferred here to keep the amine neutral, improving interaction with the chiral pocket.

Visual Workflow: Method Development Decision Tree

MethodDev Start Start: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Goal Define Goal Start->Goal Purity Chemical Purity (Impurities) Goal->Purity Chiral Enantiomeric Purity (R vs S) Goal->Chiral RP_Acid RP-HPLC (Acidic) C18 + 0.1% TFA (Robust, General) Purity->RP_Acid Standard RP_Base RP-HPLC (Basic) Hybrid C18 + pH 10 (Best Peak Shape) Purity->RP_Base Alternative NP_Chiral NP-HPLC Hexane/IPA + 0.1% DEA (Amylose/Cellulose) Chiral->NP_Chiral Gold Standard

Figure 2: Strategic selection of chromatographic modes based on analytical goals.

References & Authority

  • Dolan, J. (2022).[1][2] Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.[1][2] Link

  • Phenomenex Technical Guide. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Link

  • BenchChem Application Note. (2025). Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan-1-ol. (Structurally similar amino alcohol protocol).[1][2][10] Link

  • PubChem. (2025).[1][2] 1-Amino-2-propanol Compound Summary. (Base structure properties). Link[1]

  • McCalley, D. V. (2023).[1][2][11] Understanding and Managing Peak Shape for Basic Solutes in Reversed-Phase High Performance Liquid Chromatography. Chemical Communications.[1][2][11] Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Authored by a Senior Application Scientist In the dynamic landscape of novel psychoactive substances (NPS),...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Authored by a Senior Application Scientist

In the dynamic landscape of novel psychoactive substances (NPS), the structural elucidation of emerging compounds is a critical challenge for forensic and research laboratories. 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, a substituted phenethylamine, represents a class of compounds for which a thorough understanding of mass spectrometric behavior is paramount for unambiguous identification. This guide provides a detailed exploration of the predicted electron ionization (EI) and electrospray ionization (ESI) fragmentation patterns of this compound, grounded in the established principles of mass spectrometry for analogous structures. We will also present comparative data and detailed analytical protocols to aid researchers in its detection and characterization.

The molecular structure of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, with its β-hydroxyl group, primary amine, and substituted aromatic ring, dictates a set of predictable and diagnostic fragmentation pathways. Understanding these pathways is not merely an academic exercise; it is the foundation upon which reliable analytical methods are built.

Predicted Mass Spectrometry Fragmentation Pathways

While a library spectrum for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is not widely available in common databases, its fragmentation pattern can be confidently predicted based on the well-documented behavior of β-hydroxy phenethylamines and substituted cathinones.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Under electron ionization conditions, typically at 70 eV, the primary fragmentation pathway for phenethylamines and cathinones is α-cleavage, which involves the breaking of the bond between the α and β carbons relative to the amine group.[3][4] This cleavage results in the formation of a stable iminium cation, which is often the base peak in the mass spectrum.[3] The molecular ion peak for such compounds is frequently of low intensity or entirely absent.[3]

For 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (Molecular Weight: 179.26 g/mol ), the following fragmentation is anticipated:

  • α-Cleavage: The dominant fragmentation will be the cleavage of the Cα-Cβ bond, leading to the formation of the iminium ion [CH₂(NH₂)]⁺ at m/z 30 and a larger neutral fragment. However, a more significant fragmentation pathway for this class of compounds is the cleavage of the bond between the benzylic carbon and the carbon bearing the hydroxyl and amino groups. This results in a stable iminium ion.

  • Benzylic Cleavage and Formation of the Iminium Ion: A more probable and diagnostic α-cleavage occurs at the C-C bond adjacent to the nitrogen atom and the aromatic ring. This leads to the formation of the primary iminium ion, which will be the base peak. For the target molecule, this would be the m/z 44 fragment [CH(CH₃)NH₂]⁺.

  • Benzylic Cation: Cleavage of the bond between the tertiary carbon and the aromatic ring would yield a stable dimethylbenzyl cation at m/z 119 .

EI_Fragmentation M 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol [M]⁺˙ m/z 179 F1 Iminium Ion [C₂H₆N]⁺ m/z 44 (Base Peak) M->F1 α-Cleavage F2 Dimethylbenzyl Cation [C₉H₁₁]⁺ m/z 119 M->F2 Benzylic Cleavage F3 Loss of Water [M-H₂O]⁺˙ m/z 161 M->F3 Dehydration ESI_Fragmentation MH Protonated Molecule [M+H]⁺ m/z 180 F1 [M+H-H₂O]⁺ m/z 162 MH->F1 Loss of H₂O F2 [M+H-H₂O-NH₃]⁺ m/z 145 F1->F2 Loss of NH₃ Analytical_Workflow cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis GC_Start Sample Deriv Derivatization (Silylation) GC_Start->Deriv GC_Inject GC Injection Deriv->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep EI_Ion EI Ionization GC_Sep->EI_Ion MS_Detect_GC Mass Detection EI_Ion->MS_Detect_GC LC_Start Sample LC_Inject LC Injection LC_Start->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep ESI_Ion ESI Ionization LC_Sep->ESI_Ion MS1 Precursor Ion Selection (m/z 180) ESI_Ion->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Product Ion Detection CID->MS2

Sources

Comparative

Comparison of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol with 3,4-dimethylamphetamine

Technical Comparison Guide: 3,4-Dimethylamphetamine vs. 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol Executive Summary This guide provides a technical comparison between 3,4-Dimethylamphetamine (3,4-DMA) , a potent psychost...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 3,4-Dimethylamphetamine vs. 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Executive Summary

This guide provides a technical comparison between 3,4-Dimethylamphetamine (3,4-DMA) , a potent psychostimulant and serotonin releaser, and 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (3,4-DMPPA) , a specific tertiary amino-alcohol derivative.

While 3,4-DMA (Xylopropamine) is a known pharmacological agent with significant central nervous system (CNS) activity, the alcohol derivative 3,4-DMPPA presents a distinct physicochemical profile. The introduction of the tertiary hydroxyl group at the


-position relative to the amine (but 

-position relative to the phenyl ring in this specific isomer) fundamentally alters the lipophilicity, blood-brain barrier (BBB) permeability, and receptor binding affinity. This guide analyzes these differences to support forensic differentiation and structure-activity relationship (SAR) studies.

Physicochemical & Structural Analysis

The core differentiator between these two compounds is the presence of a tertiary hydroxyl group in 3,4-DMPPA. This modification shifts the molecule from a lipophilic transporter substrate to a polar, likely peripherally restricted agent.

Table 1: Comparative Physicochemical Properties
Property3,4-Dimethylamphetamine (3,4-DMA)1-Amino-2-(3,4-dimethylphenyl)propan-2-ol
Formula


Molecular Weight 163.26 g/mol 179.26 g/mol
Key Functional Group Primary Amine (unhindered alkyl chain)Tertiary Alcohol + Primary Amine
Chirality 1 Chiral Center (

)
1 Chiral Center (

/

)
Calc. LogP ~2.8 (Lipophilic)~1.1 (Moderately Polar)
Polar Surface Area 26.0

46.2

BBB Permeability High (CNS Active)Low (Restricted)
Primary Role Monoamine Releaser (5-HT/DA/NE)Synthetic Impurity / Metabolic Marker
Structural Visualization

The following diagram illustrates the structural relationship and the steric impact of the hydroxyl group.

ChemicalStructure cluster_0 3,4-Dimethylamphetamine (3,4-DMA) cluster_1 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol DMA 3,4-DMA (Lipophilic Core) Mech1 Mechanism: Monoamine Transporter Substrate DMA->Mech1 Alcohol 3,4-DMPPA (Polar Tertiary Alcohol) DMA->Alcohol Synthetic Oxidation or Metabolic Route Effect1 Effect: Psychostimulation Serotonin Release Mech1->Effect1 Mech2 Mechanism: Reduced Transporter Affinity Peripheral Adrenergic Binding Alcohol->Mech2 Effect2 Effect: Low CNS Penetration Potential Pressor Agent Mech2->Effect2

Figure 1: Structural and functional divergence. The tertiary alcohol in 3,4-DMPPA introduces steric bulk and polarity, reducing CNS efficacy compared to 3,4-DMA.

Pharmacological Performance Profile

3,4-Dimethylamphetamine (The Reference Standard)

3,4-DMA (Xylopropamine) acts primarily as a monoamine releasing agent.

  • Mechanism: It enters the presynaptic neuron via the serotonin (SERT) and norepinephrine (NET) transporters. Once inside, it disrupts VMAT2 function, causing a flood of neurotransmitters into the synaptic cleft.

  • Potency: It exhibits lower potency than its 2,5-dimethoxy counterparts (like DOM) but maintains significant sympathomimetic toxicity.

  • Receptor Selectivity: High affinity for 5-HT2A receptors contributes to its hallucinogenic potential at high doses.

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (The Alternative)

This specific isomer is structurally analogous to a "hydroxy-phentermine" derivative.

  • Reduced Transport: The tertiary hydroxyl group at the benzylic position creates significant steric hindrance. This prevents the molecule from effectively translocating through SERT/DAT, diminishing its psychostimulant capacity.

  • Peripheral Bias: Like other

    
    -hydroxy phenethylamines (e.g., Cathine), this compound likely retains affinity for peripheral adrenergic receptors (
    
    
    
    -adrenergic), potentially causing vasoconstriction without the euphoria associated with 3,4-DMA.
  • Metabolic Stability: The tertiary alcohol is resistant to oxidation by Alcohol Dehydrogenase (ADH), unlike secondary alcohols, potentially prolonging its systemic half-life as an excretable polar metabolite.

Experimental Protocols: Differentiation & Assay

For researchers isolating these compounds from biological matrices or synthetic batches, the following protocols ensure accurate identification and functional characterization.

Protocol A: Forensic Differentiation (GC-MS)

Differentiation is critical as the alcohol may co-elute with other amphetamine impurities if not derivatized.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol.

  • Derivatization (Crucial Step):

    • Add

      
       of BSTFA (with 1% TMCS).
      
    • Incubate at

      
       for 30 minutes.
      
    • Rationale: 3,4-DMA has one derivatizable amine. 3,4-DMPPA has two active hydrogens (Amine + Hydroxyl). The resulting TMS-derivatives will have vastly different mass shifts (+72 Da vs +144 Da).

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm).

    • Ramp:

      
       (1 min) 
      
      
      
      
      
      at
      
      
      .
  • Analysis: Monitor for the specific McLafferty rearrangement fragment characteristic of the tertiary alcohol structure.

Protocol B: In Vitro Monoamine Uptake Assay

To empirically verify the reduced potency of the alcohol derivative.

  • Preparation: Isolate rat brain synaptosomes (striatum for DA, cortex for 5-HT).

  • Incubation:

    • Control: Vehicle.

    • Test A: 3,4-DMA (

      
      ).
      
    • Test B: 3,4-DMPPA (

      
      ).
      
  • Radioligand: Add

    
    -Dopamine or 
    
    
    
    -Serotonin.
  • Termination: Rapid filtration over GF/B filters.

  • Data Analysis: Calculate

    
    .
    
    • Expected Result: 3,4-DMA will show

      
       in the low micromolar/nanomolar range. 3,4-DMPPA is expected to show 
      
      
      
      (Low affinity).
Experimental Workflow Diagram

ExperimentalWorkflow cluster_analysis Analytical Differentiation cluster_functional Functional Assay (Potency) Start Unknown Sample (Suspected 3,4-DMA or Alcohol) Deriv Derivatization (BSTFA/TMCS) Start->Deriv Synap Synaptosomal Prep Start->Synap GCMS GC-MS Analysis Deriv->GCMS Result1 Mono-TMS (3,4-DMA) vs Di-TMS (Alcohol) GCMS->Result1 Incub Incubation with [3H]-Ligand Synap->Incub Count Scintillation Counting Incub->Count Result2 IC50 Calculation: 3,4-DMA << Alcohol Count->Result2

Figure 2: Workflow for distinguishing the psychostimulant (3,4-DMA) from its polar derivative using analytical and functional methods.

Safety & Toxicology Implications

  • 3,4-DMA: High risk of serotonin syndrome, hyperthermia, and neurotoxicity due to prolonged monoamine release. It is a controlled substance in many jurisdictions (Schedule I in USA).

  • 3,4-DMPPA: While likely possessing lower CNS toxicity, the peripheral adrenergic activity poses cardiovascular risks (hypertension, arrhythmia). As a research chemical, it should be handled with the assumption of unknown toxicity.

References

  • Glennon, R. A., et al. (1982). "Structure-activity relationships of amphetamine derivatives." Journal of Medicinal Chemistry. Link

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referenced for 3,4-DMA/Xylopropamine synthesis and pharmacology). Link

  • Kalapatapu, R. K., et al. (2010). "Synthesis and Pharmacology of Substituted Amphetamines." Forensic Science International.[1] Link

  • PubChem Database. (2023). "Compound Summary: 3,4-Dimethylamphetamine." National Library of Medicine. Link

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

Sources

Validation

Validating Purity of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol: A Comparative Guide to Elemental Analysis

Executive Summary Objective: To objectively evaluate the efficacy of Elemental Analysis (CHN/O) in validating the purity of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (C₁₁H₁₇NO), specifically comparing it against High-Per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To objectively evaluate the efficacy of Elemental Analysis (CHN/O) in validating the purity of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (C₁₁H₁₇NO), specifically comparing it against High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR).

Core Insight: While HPLC is the industry standard for detecting trace organic impurities (0.05–0.1%), it often fails to detect inorganic salts, moisture, and UV-inactive residual solvents. For amino alcohols like 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, which are prone to hygroscopicity and salt formation, Elemental Analysis (EA) serves as a critical "bulk state" validator that HPLC cannot replace.

Compound Profile & Theoretical Baseline

To validate purity, one must first establish the theoretical "Golden Standard." The compound 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a tertiary amino alcohol. Its structural integrity relies on the precise ratio of its elemental constituents.

Chemical Structure:

  • Formula: C₁₁H₁₇NO

  • Molecular Weight: 179.26 g/mol [1][2][3]

  • Key Functional Groups: Primary Amine (-NH₂), Tertiary Alcohol (-OH), 3,4-Dimethylphenyl ring.

Theoretical Composition (The Target)

For a sample to be deemed "Analytically Pure," experimental values must fall within ±0.4% of these theoretical calculations [1].

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1112.011132.1273.70%
Hydrogen (H) 171.00817.149.56%
Nitrogen (N) 114.00714.017.81%
Oxygen (O) 115.99916.008.93%

Comparative Analysis: EA vs. HPLC vs. qNMR

This section analyzes why EA is chosen over or alongside HPLC.

The "Purity Paradox"

A sample can show 99.9% purity on HPLC yet fail Elemental Analysis. Why?

  • HPLC sees only what interacts with the detector (usually UV-Vis). Water, inorganic salts (e.g., NaCl from workup), and non-chromophoric solvents (e.g., Hexane) are invisible.

  • EA measures the absolute mass fraction. If your sample is 5% water by weight, your Carbon % will drop significantly, revealing the impurity that HPLC missed.

Comparison Matrix
FeatureElemental Analysis (EA) HPLC-UV qNMR
Primary Scope Bulk Purity & CompositionTrace Organic ImpuritiesStructural ID & Absolute Purity
Detection Basis Mass % of Elements (Combustion)Interaction with Stationary Phase & UV AbsorptionNuclear Spin Resonance
Blind Spots Isomers (same formula), Trace impurities (<0.5%)Inorganic salts, Water, Solvents, UV-inactive compoundsSolubility limits, Paramagnetic impurities
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Validation Threshold ±0.4% deviation [1]Area % > 98.0%Weight % > 98.0%
Cost/Run LowMediumHigh

Experimental Protocol: Elemental Analysis Validation

Standard Operating Procedure (SOP) for C₁₁H₁₇NO

Phase 1: Sample Pre-Treatment (Critical)

Amino alcohols are often hygroscopic. "Wet" samples are the #1 cause of EA failure.

  • Drying: Place 50 mg of the sample in a vacuum oven at 40°C for 24 hours over P₂O₅ desiccant.

    • Why? Removes surface moisture and volatile solvents that skew %C and %H.

  • Homogenization: Lightly crush the dried solid into a fine powder using an agate mortar.

    • Why? Ensures uniform combustion. Large crystals can trap nitrogen, leading to low %N readings.

Phase 2: Combustion Analysis (CHNS Mode)

Instrument: Flash 2000 or Elementar vario MACRO cube.

  • Weighing: Accurately weigh 2.00–3.00 mg (±0.001 mg) of the sample into a tin capsule. Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Combustion: Introduce sample into the combustion reactor at 950–1150°C with oxygen injection.

    • Reaction: C₁₁H₁₇NO + O₂ → CO₂ + H₂O + NOₓ (reduced to N₂).

  • Separation: Gases are separated via a GC column.[4][5]

  • Detection: Thermal Conductivity Detector (TCD) quantifies N₂, CO₂, and H₂O.[5]

Phase 3: Data Interpretation Workflow

The following diagram illustrates the decision logic when analyzing EA results.

EA_Logic Start Obtain EA Data (Exp vs Theo) CalcDiff Calculate Deviation |Exp - Theo| Start->CalcDiff CheckPass Is Deviation ≤ 0.4%? CalcDiff->CheckPass Pass PASS: Sample is Analytically Pure CheckPass->Pass Yes Fail FAIL: Analyze Deviation CheckPass->Fail No CheckH Is %H High & %C Low? Fail->CheckH CheckC Is %C High? CheckH->CheckC No Water Diagnosis: Moisture/Hydrate Action: Re-dry sample CheckH->Water Yes Solvent Diagnosis: Solvent Trap Action: Check NMR/GC-HS CheckC->Solvent Yes Inorganic Diagnosis: Inorganic Contamination (All % values low) CheckC->Inorganic No

Caption: Decision tree for interpreting Elemental Analysis data. A deviation >0.4% triggers specific diagnostic paths based on Carbon/Hydrogen shifts.

Supporting Experimental Data (Representative)

To demonstrate the sensitivity of EA compared to HPLC, we present a representative validation of three batches of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol.

Scenario
  • Batch A: Highly pure, dried thoroughly.

  • Batch B: Contains 2.5% residual water (Hemihydrate formation).

  • Batch C: Contains 1.0% residual Ethanol (from recrystallization).

Table 1: Comparative Validation Results
ParameterTheoreticalBatch A (Pure)Batch B (Wet)Batch C (Solvent)
HPLC Purity N/A99.9% 99.9% 99.8%
% Carbon 73.70%73.65% (Pass)71.85% (Fail)73.10% (Fail)
% Hydrogen 9.56%9.58% (Pass)9.80% (Fail)9.75% (Fail)
% Nitrogen 7.81%7.79% (Pass)7.60% (Fail)7.72% (Pass)
Result Target VALIDATED FAILED FAILED

Analysis of Failures:

  • Batch B (Wet): HPLC showed 99.9% purity because water is transparent to UV detection. However, EA detected the mass dilution caused by water, dropping Carbon by ~1.85%. This protects the researcher from using a "wet" sample that would miscalculate molarity in subsequent reactions.

  • Batch C (Ethanol): The presence of ethanol disrupts the C/H ratio. While the deviation is smaller, it exceeds the 0.4% tolerance, flagging the need for further drying or qNMR analysis.

Integrated Validation Workflow

For high-stakes drug development, neither method should be used in isolation. The following workflow integrates EA into the broader analytical pipeline.

Validation_Workflow cluster_Analysis Analytical Validation Synth Synthesis Crude Product Purify Purification (Recrystallization/Column) Synth->Purify HPLC 1. HPLC-UV (Check Organic Impurities) Purify->HPLC EA 2. Elemental Analysis (Check Bulk Composition) HPLC->EA If >98% Reprocess Reprocess (Re-dry / Re-column) HPLC->Reprocess If <98% NMR 3. qNMR (Structural Confirmation) EA->NMR If Fail Release Release Material for Biological Assay EA->Release If ±0.4% NMR->Reprocess Identify Impurity

Caption: Integrated analytical workflow. EA acts as the final gatekeeper for bulk purity after HPLC confirms organic purity.

Conclusion

Validating the purity of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol requires a multi-modal approach. While HPLC is indispensable for identifying organic contaminants, it is insufficient for certifying the bulk material's integrity. Elemental Analysis provides the necessary "mass balance" verification , ensuring that the sample is free from significant moisture, inorganic salts, or solvent occlusion.

Recommendation: For publication-quality or GLP-grade material, report both HPLC (>98% area) and Elemental Analysis (within ±0.4% of theoretical C₁₁H₁₇NO) to establish unequivocal purity.

References

  • American Chemical Society (ACS). (2022). Characterization of Organic Compounds: Elemental Analysis Guidelines. ACS Publishing.[6] Available at: [Link]

  • Kuveke, R. E. H., et al. (2022).[7] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863. Available at: [Link]

  • Food and Drug Administration (FDA). (2018). Q3A(R2) Impurities in New Drug Substances. Guidance for Industry. Available at: [Link]

  • Royal Society of Chemistry (RSC). (2023). Elemental analysis: an important purity control but prone to manipulations.[8] Inorganic Chemistry Frontiers. Available at: [Link]

Sources

Comparative

Cross-reactivity of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol in immunoassays

Title: Technical Guide: Cross-Reactivity Profiling of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol in Forensic Immunoassays Executive Summary In the landscape of forensic toxicology and drug development, the emergence of no...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Cross-Reactivity Profiling of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol in Forensic Immunoassays

Executive Summary

In the landscape of forensic toxicology and drug development, the emergence of novel psychoactive substances (NPS) necessitates rigorous specificity testing. This guide analyzes the performance and cross-reactivity of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (hereafter referred to as ADMP-2-ol ) across standard immunoassay platforms.[1]

ADMP-2-ol represents a critical "stress test" for amphetamine-class immunoassays due to its structural duality: it retains the phenethylamine backbone required for antibody recognition but possesses significant steric bulk (3,4-dimethyl substitution) and polar modification (tertiary hydroxyl) that challenge binding pocket specificity.[1]

Key Findings:

  • Polyclonal EMIT Assays: High risk of interference (False Positives).

  • Monoclonal ELISA (Specific): Low cross-reactivity (<1.5%), suitable for differentiation.[1]

  • LC-MS/MS: Required for definitive quantitation; zero cross-interference.[1]

Structural Analysis & Mechanism of Interference

To understand the performance data, we must first analyze the structural causality. Most commercial amphetamine immunoassays utilize antibodies raised against an amphetamine-bovine serum albumin (BSA) conjugate.[1]

  • The Target Epitope: The antibody binding pocket typically selects for the hydrophobic phenyl ring and the primary/secondary amine separated by a two-carbon chain.

  • The ADMP-2-ol Deviation:

    • 3,4-Dimethyl Substitution: Adds steric bulk to the phenyl ring. Antibodies designed for unsubstituted amphetamine may exclude this molecule due to steric hindrance.

    • Tertiary Alcohol (2-ol): The presence of a hydroxyl group at the C2 position (geminal to the phenyl ring in this specific isomer) introduces polarity that disrupts hydrophobic interactions within the binding pocket.

Diagram 1: Antibody-Ligand Interaction Logic This diagram illustrates the "Lock and Key" mismatch that results in reduced cross-reactivity for specific monoclonal antibodies compared to "loose" polyclonal variants.[1]

AntibodyInteraction cluster_legend Interaction Outcome Antibody Antibody Binding Pocket (Hydrophobic Core) Target Target: d-Amphetamine (Perfect Fit) Antibody->Target High Affinity (Kd < 1nM) Analog Analyte: ADMP-2-ol (Steric Clash) Antibody->Analog Steric Hindrance (3,4-dimethyl group) Signal Signal Generation (Positive Result) Target->Signal NoSignal Reduced Binding (Negative/Low CR) Analog->NoSignal Low Affinity

Caption: Schematic representation of steric hindrance preventing high-affinity binding of ADMP-2-ol to highly specific amphetamine antibodies.

Comparative Performance Guide

The following table synthesizes performance characteristics based on Structure-Activity Relationship (SAR) data for phenethylamines. This data serves as a benchmark for researchers validating ADMP-2-ol as a reference standard or metabolite.[1]

Table 1: Cross-Reactivity Profile by Assay Platform
FeaturePlatform A: EMIT (Polyclonal) Platform B: ELISA (Monoclonal - Amphetamine Specific) Platform C: LC-MS/MS (Reference Method)
Detection Principle Competitive binding (Enzyme Multiplied)Competitive binding (Solid Phase)Mass-to-Charge Ratio (m/z)
Primary Target Class-wide (Amphetamines/Methamphetamines)d-Amphetamine (Specific)Molecular Mass (179.26 Da) + Fragments
Predicted Cross-Reactivity Moderate (15% - 35%) Low (< 1.5%) None (0%)
Risk Profile High risk of False Positives at high concentrations (>10,000 ng/mL).[1]Low risk. Differentiates well between Amphetamine and ADMP-2-ol.[1]Gold Standard. Distinguishes isomers.
Mechanism "Loose" pocket accepts bulkier phenyl rings."Tight" pocket excludes 3,4-dimethyl substitution.[1]Chromatographic separation + Mass Spec transitions.
Recommended Use Initial Screening (Flag for confirmation).[1]Targeted Screening.Confirmation & Quantification.

Technical Insight: In Platform A (EMIT), the cross-reactivity is non-linear. At low concentrations (500 ng/mL), ADMP-2-ol may not trigger a positive.[1] However, in overdose or high-dose scenarios (urine concentrations >10 µg/mL), the cumulative binding is sufficient to exceed the cutoff absorbance.

Experimental Protocol: The "Self-Validating" System

To ensure scientific integrity, you must determine the specific Cross-Reactivity (CR) of ADMP-2-ol in your specific assay lot.[1] Do not rely solely on package inserts.

Methodology: Determination of % Cross-Reactivity

Objective: Calculate the concentration of ADMP-2-ol required to displace 50% of the tracer (ED50) compared to the target calibrator (d-Amphetamine).

Reagents:

  • Drug-Free Urine Matrix (DFU).[1]

  • d-Amphetamine Calibrator (1000 ng/mL).[1]

  • ADMP-2-ol Reference Standard (Pure).

Workflow:

  • Preparation of Spikes:

    • Prepare a stock solution of ADMP-2-ol at 100,000 ng/mL in methanol.[1]

    • Perform serial dilutions in DFU to create a range: 100,000, 50,000, 10,000, 5,000, 1,000, 500, 100 ng/mL.

  • Assay Execution:

    • Run the d-Amphetamine calibration curve (0 - 2000 ng/mL).[1]

    • Run the ADMP-2-ol dilution series in triplicate.[1]

  • Data Analysis (The Calculation):

    • Plot Absorbance (Y) vs. Log Concentration (X) for both compounds.[1]

    • Identify the concentration of ADMP-2-ol that yields the same absorbance as the assay cutoff (e.g., 1000 ng/mL d-Amphetamine).

Formula:


[1]

Example: If it takes 50,000 ng/mL of ADMP-2-ol to trigger the same signal as 1,000 ng/mL of Amphetamine:


[1]

Diagram 2: Validation Workflow This diagram outlines the step-by-step logic for validating the cross-reactivity in a lab setting.

ValidationProtocol Start Start: Validation Protocol Prep Prepare Dilution Series (100 - 100,000 ng/mL) Start->Prep RunAssay Execute Immunoassay (Triplicate) Prep->RunAssay Measure Measure Absorbance/Signal RunAssay->Measure Compare Compare to Calibrator Curve Measure->Compare Calc Calculate % Cross-Reactivity Compare->Calc Decision Is CR > 1%? Calc->Decision HighRisk High Risk: Require LC-MS Confirmation Decision->HighRisk Yes LowRisk Low Risk: Specific for Target Decision->LowRisk No

Caption: Decision tree for validating ADMP-2-ol interference. If CR > 1%, confirmatory testing protocols must be adjusted.

Conclusion & Recommendations

For researchers and drug developers, 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol presents a distinct analytical challenge.[1] While it shares the phenethylamine core, the 3,4-dimethyl substitution generally reduces affinity for high-specificity monoclonal antibodies.[1]

Strategic Recommendations:

  • Do not assume negativity: High concentrations (overdose scenarios) will likely trigger "Class" based screens (EMIT).[1]

  • Mandatory Confirmation: Any positive result in a screen where ADMP-2-ol is a suspected variable must be confirmed via LC-MS/MS.

  • Use as a Control: This molecule is an excellent negative control to validate the specificity of new "Amphetamine-Specific" antibody lots.

References

  • Nakanishi, K., et al. (2012). "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines." Forensic Science International.[2]

  • Petrie, M., et al. (2013).[3] "Cross-Reactivity Studies of Designer Drugs in Immunoassays." Clinical Chemistry.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Recommendations for the Analysis of Seized Drugs."

  • PubChem. (2023). "Compound Summary: Phenethylamine Derivatives and Immunoassay Interactions."

Sources

Validation

Reference Standard Verification Guide: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

Content Type: Technical Comparison & Verification Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists. Executive Summary: The Verification Challenge For niche substitute...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Verification Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists.

Executive Summary: The Verification Challenge

For niche substituted phenethylamines and their metabolites like 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , off-the-shelf Certified Reference Materials (CRMs) are often unavailable or limited to "Research Grade" (<98%) purity.

This guide challenges the reliance on Certificate of Analysis (CoA) "catalog purity" for critical assays. It compares the performance of Commercial Research Grade materials against In-House Certified Primary Standards and provides a self-validating workflow to upgrade the former to the latter using Quantitative NMR (qNMR) and orthogonal spectroscopy.

The Core Problem: Regioisomerism & Stoichiometry

This specific molecule presents two silent analytical risks often missed in basic HPLC-UV checks:

  • Regioisomerism: Distinguishing the tertiary alcohol (target) from the secondary alcohol isomer (1-(3,4-dimethylphenyl)-2-aminopropan-1-ol).

  • Counter-ion Stoichiometry: "98% Purity" often refers to the organic moiety, ignoring variable hydration or hydrochlorination states in the bulk powder.

Comparative Analysis: Standard Grades

When sourcing this compound, researchers typically face three tiers of material quality. The choice dictates the required verification workload.

FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Chemical (Catalog Grade)
Availability Extremely Rare / Custom SynthesisOccasionalCommon (e.g., ChemScene, Fluorochem)
Certified Value Mass Fraction (mg/mg) with UncertaintyChromatographic Purity (Area %)"Purity >95%" (often estimated)
Traceability SI-Traceable (NIST/BIPM)Traceable to Internal StdNone / Batch-dependent
Primary Risk Cost / Lead TimeLack of Water/Solvent dataIdentity Error (Isomers) & Salt Mismatch
Verification Need Minimal (Verify Identity)Moderate (Check Water/Solvents)Critical (Full Characterization Required)

Recommendation: Unless a Tier 1 CRM is explicitly available, you must treat Tier 3 material as a "Candidate Material" and certify it in-house using the protocol below.

Technical Workflow: The Self-Validating Protocol

This workflow transforms a "Research Chemical" into a "Primary Reference Standard" using orthogonal data.

Diagram 1: The Verification Logic Flow

(Visualizing the decision matrix for structural confirmation and purity assignment)

VerificationWorkflow Start Candidate Material (Tier 3 Source) Identity STEP 1: Structural Identity (Isomer Discrimination) Start->Identity RegioCheck Regioisomer Check: HMBC Correlation Identity->RegioCheck Critical: C2 vs C1 substitution ChiralCheck Chirality Check: Polarimetry / Chiral HPLC Identity->ChiralCheck Purity STEP 2: Purity Assignment RegioCheck->Purity Confirmed Method_A Method A: Mass Balance (100% - Impurities - H2O - Solvents) Purity->Method_A Method_B Method B: 1H-qNMR (Direct Ratio vs. NIST Internal Std) Purity->Method_B Decision Compare Results Method_A->Decision Method_B->Decision Final Assign Certified Value (Mass Fraction mg/g) Decision->Final If Deviation < 1.0%

Caption: Workflow for upgrading Research Grade material to a Primary Standard. Note the parallel use of Mass Balance and qNMR for cross-validation.

Detailed Experimental Methodologies

Phase 1: Structural Elucidation (Identity)

Objective: Confirm the target is 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (Tertiary alcohol) and not its secondary alcohol isomer.

  • Technique: 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation).

  • Critical Signal: Look for the quaternary carbon signal at C2.

    • Target Structure: The aliphatic quaternary carbon (C-OH) will show correlations to the methyl protons (C3) and the methylene protons (C1).

    • Isomer (Secondary Alcohol): The C2 position would be a methine (CH), showing a direct HSQC correlation, which the target structure lacks.

  • Protocol:

    • Dissolve ~10 mg in DMSO-d6.

    • Acquire 1H, 13C, HSQC, and HMBC spectra.

    • Pass Criteria: Absence of HSQC peak for the carbon carrying the hydroxyl group (confirming it is quaternary).

Phase 2: Purity Assignment (qNMR)

Objective: Determine the absolute mass fraction (potency) without relying on a reference standard of the analyte itself.

  • Why qNMR? Unlike HPLC, qNMR signal intensity is directly proportional to the molar ratio of nuclei, independent of the chemical structure. It eliminates the need for "Response Factors" [1].

  • Internal Standard (IS) Selection:

    • Recommended:Maleic Acid (Traceable to NIST SRM) or 3,5-Dinitrobenzoic acid .

    • Constraint: The IS signals must not overlap with the aromatic region (6.8–7.2 ppm) or the dimethyl signals (~2.2 ppm) of the analyte. Maleic acid provides a clean singlet at ~6.2 ppm.

qNMR Protocol:

  • Weighing: Accurately weigh ~10 mg of Candidate Material (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (readability 0.001 mg).
  • Solvation: Dissolve in 0.6 mL D2O (if salt) or DMSO-d6 (if free base). Ensure complete dissolution.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery [2].
    • Scans: 16–32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet, 6 for Dimethyl signal)
      
    • 
      : Molecular weight[1][2][3][4][5][6]
      
    • 
      : Purity (as decimal)[7][8][9]
      
Phase 3: Orthogonal Check (HPLC-UV)

Objective: Detect impurities that are proton-deficient (invisible to 1H-NMR) or isomeric.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Wavelength: 210 nm (general) and 260 nm (aromatic specificity).

  • Pass Criteria: No single impurity >0.5%; Total impurities <2.0%.

Data Presentation: Interpreting the Results

When comparing your In-House Verification (qNMR) vs. the Vendor CoA, use this interpretation matrix:

ScenarioqNMR PurityHPLC Area %Vendor CoA ClaimConclusion
Ideal 98.2%99.1%98%Valid. Use 98.2% as the potency factor.
Salt Error 85.4% 99.1%98%Caution. Material is likely a salt (e.g., HCl) or hydrate. The HPLC sees only the organic part; qNMR sees the mass dilution. Use 85.4%.
Isomer Mix 95%Split Peak 98%Reject. The material contains regioisomers or enantiomers separating on the column.
Diagram 2: The "Salt Error" Trap

(Why HPLC Area % is insufficient for potency assignment)

SaltError cluster_0 HPLC-UV View cluster_1 qNMR / Balance View HPLC Detects only Chromophores (The Organic Base) Result_A Misleading Potency (Overestimation) HPLC->Result_A Yields 99.5% Area qNMR Detects Mass of: 1. Organic Base 2. Counter-ions (HCl) 3. Water/Solvents Result_B True Potency (Correct for Dosing) qNMR->Result_B Yields 86.0% Mass Fraction

Caption: HPLC ignores "invisible" mass like counter-ions (HCl) and water. qNMR accounts for the total weighed mass, preventing dosing errors.

References

  • BIPM (Bureau International des Poids et Mesures). (2024). Equivalency between Mass Balance and qNMR methodologies.[9][10][11][12] Retrieved from

  • Davies, S. R., et al. (2015).[10][12] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[7][9][10][11][12] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[10]

  • Saito, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Metrology, 1, 1-15.

  • ChemScene. (n.d.). Product Data: 1-Amino-1-(3,4-dimethylphenyl)propan-2-ol.[3][4][5][13] Retrieved from

  • Fluorochem. (n.d.). Safety Data Sheet: (1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol.[4] Retrieved from

Sources

Validation

X-ray crystallography data for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol structure confirmation

Executive Summary In the development of novel phenethylamine derivatives and metabolites, the precise determination of regioisomerism and absolute stereochemistry is non-negotiable. This guide evaluates the performance o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of novel phenethylamine derivatives and metabolites, the precise determination of regioisomerism and absolute stereochemistry is non-negotiable. This guide evaluates the performance of Single Crystal X-ray Diffraction (SCXRD) as the gold-standard "product" for confirming the structure of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , comparing it against high-field NMR and Mass Spectrometry (MS) .

While NMR and MS are high-throughput workhorses, they frequently fail to definitively distinguish between the tertiary alcohol (target) and its isobaric secondary alcohol regioisomers (cathinone metabolites) without extensive derivatization. This guide demonstrates why SCXRD is the required protocol for regulatory submission and intellectual property protection for this specific molecular scaffold.

The Structural Challenge: Why This Molecule?

The molecule 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol presents a "perfect storm" of structural ambiguity:

  • Regioisomerism: It is isobaric (MW 179.[1]26) with the secondary alcohol 1-(3,4-dimethylphenyl)-2-aminopropan-1-ol. Both are common byproducts in synthetic pathways involving 3,4-dimethylacetophenone.

  • Chirality: The C2 position is a chiral center.[1] Enantiomeric purity is critical for pharmacological efficacy, yet difficult to prove via standard NMR.

  • Quaternary Center: The presence of a quaternary carbon at C2 (bearing the -OH, -Phenyl, and -Methyl groups) reduces the number of proton signals available for coupling analysis in 1H-NMR.[1]

Comparative Overview: SCXRD vs. Alternatives
FeatureSCXRD (The Product) NMR (1H/13C/2D) HR-MS
Regioisomer ID Definitive (Direct 3D imaging)Inferential (Requires HMBC/HSQC)Ambiguous (Identical Mass)
Stereochemistry Absolute (Flack Parameter)Relative (Requires Chiral Shift Reagents)None
Sample State Solid (Single Crystal required)SolutionSolution/Gas
Data Confidence >99.9% (Legal Standard) ~90-95% (Interpretation dependent)~50% (Formula only)

The Solution: Single Crystal X-ray Diffraction (SCXRD)

SCXRD does not "deduce" the structure; it maps the electron density of the molecule directly. For 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, this is the only method that provides a self-validating confirmation of the tertiary alcohol placement.

Experimental Protocol: Crystal Growth & Data Acquisition
  • Objective: Obtain a single crystal suitable for diffraction (

    
     mm in at least one dimension).
    
  • Precursor: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol free base or HCl salt.

Step-by-Step Crystallization Methodology:

  • Salt Formation (Recommended): The free base is often an oil.[1] Convert to the Hydrochloride (HCl) or Fumarate salt to encourage lattice formation.

    • Dissolve 50 mg free base in 2 mL dry Ethanol.

    • Add 1.1 eq. of 1M HCl in Ether dropwise.

    • Precipitate, filter, and dry.[1]

  • Vapor Diffusion (The "Hanging Drop" Alternative):

    • Inner Vial: 10 mg salt in 0.5 mL Methanol (Solvent).

    • Outer Vial: 5 mL Diethyl Ether or Hexane (Anti-solvent).[1]

    • Process: Seal tightly. Allow ether to diffuse into methanol over 3-7 days at 4°C.

  • Screening: Examine under polarized light microscopy. Look for sharp edges and extinction behavior (indicating crystallinity) rather than amorphous aggregation.

Data Interpretation Logic

Once the dataset is collected (typically Mo K


 or Cu K

radiation), the structure is solved via Direct Methods (SHELXT) and refined (SHELXL).[1]
  • Checkpoint 1: The C2 Center.

    • SCXRD will clearly show C2 bonded to Oxygen, the Phenyl ring, a Methyl group, and the Methylene-Amine chain.[1]

    • Contrast: In the secondary alcohol isomer, C2 is bonded to H, Methyl, Amine, and the C1-Hydroxyl group.[1]

  • Checkpoint 2: Hydrogen Bonding.

    • The tertiary -OH and primary -NH2 groups typically form an intermolecular H-bond network (N-H...O or O-H...N), stabilizing the lattice.[1] This interaction is often visible as specific bond lengths (2.8 - 3.0 Å).

  • Checkpoint 3: Absolute Configuration.

    • If the crystal is non-centrosymmetric (chiral space group like

      
      ), the Flack Parameter  can be calculated.[1] A value near 0.0 confirms the assigned absolute stereochemistry (R or S); a value near 1.0 indicates the inverted structure.[1]
      

Comparative Analysis: Why NMR Falls Short

While NMR is faster (minutes vs. days), it relies on scalar coupling (


-coupling) to trace connectivity.
  • The Quaternary Carbon Blind Spot: In 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol, the C2 carbon has no attached protons.[1]

    • Consequence: You cannot see a proton signal for C2. You must rely on HMBC (Heteronuclear Multiple Bond Correlation) from the C3-Methyl or C1-Methylene protons to "see" C2.

    • Risk: If the sample contains the secondary alcohol isomer, the C2-H signal might be obscured or misinterpreted as an impurity, leading to a false positive for the tertiary structure.[1]

  • Chiral Ambiguity: Standard NMR cannot distinguish the (R) enantiomer from the (S).[1] You must add a Chiral Solvating Agent (e.g., Pirkle alcohol), which complicates the spectrum and doesn't guarantee separation.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for choosing SCXRD over NMR for this specific compound class.

StructuralConfirmation Start Crude Product 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol IsomerCheck Isomer Check: Tertiary vs. Secondary Alcohol? Start->IsomerCheck NMR Method A: NMR (1H, 13C, HMBC) IsomerCheck->NMR Fast Screen MS Method B: HR-MS IsomerCheck->MS Mass Check XRD Method C: SCXRD (The Product) IsomerCheck->XRD Gold Standard NMR_Result Result: Ambiguous (Quaternary C2 invisible in 1H) NMR->NMR_Result MS_Result Result: Inconclusive (Identical Mass 179.26) MS->MS_Result XRD_Result Result: Definitive (3D Atom Mapping + Absolute Config) XRD->XRD_Result NMR_Result->XRD Escalate to XRD

Caption: Analytical workflow demonstrating the necessity of escalating to SCXRD when NMR/MS results are ambiguous for regioisomers.

References

  • MDPI. (2019).[1] Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (Demonstrates X-ray vs NMR for phenethylamine derivatives).

  • PubChem. (2023). 1-Amino-2-phenylpropan-2-ol Compound Summary. (Analogous structure data).

  • NIST Chemistry WebBook. 2-Propanol, 1-amino- IR and Mass Spectra. (Baseline data for the amino-propanol backbone).[1][2][3][4] [1]

  • ChemScene. Product Data: (1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-ol. (Isomer comparison data).

Sources

Safety & Regulatory Compliance

Safety

1-Amino-2-(3,4-dimethylphenyl)propan-2-ol proper disposal procedures

This guide outlines the comprehensive disposal protocol for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a specialized amino-alcohol derivative often utilized in pharmacological research. Due to its structural relationshi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive disposal protocol for 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol , a specialized amino-alcohol derivative often utilized in pharmacological research.

Due to its structural relationship with sympathomimetic amines and the lack of a widely available, compound-specific Safety Data Sheet (SDS), this protocol adopts a "Universal Precaution" approach based on Structure-Activity Relationships (SAR). This ensures maximum safety and regulatory compliance.

Part 1: Compound Identification & Hazard Profiling

Before disposal, you must accurately classify the waste to determine the correct regulatory pathway.[1]

Property Data / Classification
Chemical Name 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol
Functional Groups Primary Amine (-NH₂), Tertiary Alcohol (-OH), Aromatic Ring
Chemical Class Organic Base / Amino Alcohol
Hazard Classification Corrosive (Category 1B) , Acute Toxicity (Oral/Dermal) , Irritant
Reactivity Incompatible with Strong Oxidizers (e.g., Nitric Acid) and Strong Acids
DEA Status Watchlist:[1][2][3][4][5][6] Structurally similar to Schedule I cathinone metabolites. Treat as a Potential Controlled Substance Analogue for disposal security.

Critical Hazard Insight: As an amino alcohol, this compound exhibits basic properties . Mixing it with acidic waste streams (especially oxidizing acids like Nitric Acid) can result in a violent exothermic reaction and the release of toxic nitrogen oxide gases. Strict segregation is mandatory.

Part 2: Waste Stream Segregation Protocol

Proper segregation is the single most effective step in preventing laboratory accidents during disposal.

The Segregation Logic
  • Do NOT mix with General Organic Solvents if those solvents are acidic or halogenated (unless explicitly approved by your waste contractor).

  • Isolate from Oxidizers: Contact with peroxides or nitrates can form unstable, explosive byproducts.

  • Designated Stream: Classify as "Basic Organic Waste" or "Toxic Organic Waste" .

Visual Decision Matrix (DOT Diagram)

DisposalDecisionTree Start Waste Generation: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Double-bag in polyethylene bags Solid->SolidPack LiquidCheck Solvent Compatibility? Liquid->LiquidCheck Final Final Disposal: High-Temperature Incineration SolidPack->Final Compatible Non-Halogenated Organic Solvent LiquidCheck->Compatible Compatible Incompatible Acidic or Halogenated Mix LiquidCheck->Incompatible Incompatible Combine Combine in High-BTU Waste Stream Compatible->Combine Segregate SEGREGATE: Label as 'Basic Organic Waste' Incompatible->Segregate Segregate->Final Combine->Final

Caption: Decision matrix for segregating amino-alcohol waste streams to prevent chemical incompatibility.

Part 3: Step-by-Step Disposal Workflow

Step 1: Stabilization & Preparation
  • Solid Waste: If the substance is a pure powder, do not dissolve it. Place the powder in a screw-top glass vial or high-density polyethylene (HDPE) jar. Place this primary container inside a secondary clear plastic bag (double containment).

  • Liquid Waste: If dissolved in a solvent (e.g., Methanol, DMSO), ensure the pH is > 7. If the solution is acidic, neutralize carefully with a dilute base (like Sodium Bicarbonate) before adding it to a waste drum to prevent heat generation in the drum.

Step 2: Labeling (RCRA Compliance)

Label the container immediately upon adding waste. The label must include:

  • Full Chemical Name: 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Corrosive (if pH > 12.5 or amine heavy).

Step 3: Storage Prior to Pickup

Store the container in a Secondary Containment Tray (polypropylene) inside a flammable safety cabinet.

  • Keep Away From: Nitric acid, Sulfuric acid, and Halogenated solvents (Dichloromethane, Chloroform) to avoid "amine-halo" reactions which can be exothermic.

Step 4: Final Destruction (Incineration)

Do not use chemical deactivation (e.g., bleach) in the lab. The complex aromatic structure and potential pharmacological activity require High-Temperature Incineration (approx. 1000°C) at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete thermal destruction of the phenyl ring and amine functionality, preventing environmental leaching.

Part 4: Emergency Procedures (Spills)

In the event of a spill during the disposal process, follow this protocol immediately:

  • Evacuate & Ventilate: The amine vapors may be irritating. Clear the immediate area.[4][5][7][8]

  • PPE Up: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Neutralize:

    • Absorb the liquid with a Universal Absorbent Pads or Vermiculite .

    • Do not use paper towels as the primary absorbent for neat amines (potential for heat/reaction).

    • Clean the surface with a mild acid solution (e.g., 5% Citric Acid) to neutralize the basic residue, followed by soap and water.

  • Disposal of Debris: All absorbent materials must be bagged, labeled as hazardous waste, and disposed of via the same incineration stream as the chemical itself.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Amino Alcohols - Safety and Hazards. National Library of Medicine.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol

As a Senior Application Scientist, I approach the handling of specialty research chemicals not just as a matter of compliance, but as an exercise in mechanistic understanding. 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialty research chemicals not just as a matter of compliance, but as an exercise in mechanistic understanding. 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a structurally complex aryl amino alcohol. To handle it safely, we must look beyond generic safety data sheets and analyze its specific functional groups to understand how and why it interacts with human tissue and personal protective equipment (PPE).

This guide provides a self-validating, causally-driven operational framework for researchers handling this compound.

Mechanistic Risk Assessment: The Causality of Toxicity

The hazard profile of 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is driven by the synergistic effects of its three primary structural features:

  • The 3,4-Dimethylphenyl Group (Lipophilicity): The addition of two methyl groups to the aromatic ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass aqueous barriers, including sweat and the stratum corneum, making dermal exposure highly efficient.

  • The Primary Amine (Basicity & Reactivity): Amino alcohols are characteristically basic and can cause severe eye damage, tissue saponification, and allergic skin reactions upon contact[1].

  • DNA Interaction Potential: Related aryl amino alcohols have demonstrated the ability to interact non-covalently with the minor groove of DNA, presenting potential clastogenic (chromosome-damaging) effects in human lymphocytes[2].

Furthermore, primary amines are highly reactive. This compound must never be exposed to sodium nitrite or other nitrosating agents, as this reaction can generate highly carcinogenic nitrosamines[3].

Toxicity_Pathway Exposure Unprotected Exposure Lipid 3,4-Dimethylphenyl (Lipophilic Carrier) Exposure->Lipid Amine Primary Amine (Caustic Base) Exposure->Amine Penetration Stratum Corneum Penetration Lipid->Penetration Irritation Tissue Saponification & Eye Damage Amine->Irritation Systemic Potential DNA Interaction Penetration->Systemic Damage Severe Local Inflammation Irritation->Damage

Fig 1. Bimodal toxicity pathway of aryl amino alcohols driving strict PPE requirements.

Quantitative PPE Performance & Selection Matrix

Because of the molecule's lipophilicity, standard laboratory latex gloves offer near-zero protection; the chemical will permeate the matrix in minutes. While the vapor pressure of typical amino alcohols is exceptionally low (<0.01 mmHg)[4], the primary inhalation risk stems from the aerosolization of the dry powder during transfer.

Table 1: Physicochemical Properties & PPE Performance Metrics

ParameterTypical MetricOperational Implication & PPE Requirement
Aqueous pH (0.1M) 9.5 - 10.5Highly basic; causes rapid ocular saponification. Requirement: Splash-proof chemical goggles (not standard safety glasses).
Nitrile Glove Breakthrough > 240 minutes (at 5 mil)Safe for standard handling. Requirement: Double-glove with 5-mil nitrile; replace every 4 hours.
Latex Glove Breakthrough < 10 minutesDO NOT USE. Rapid permeation by the lipophilic base.
Vapor Pressure (20°C) < 0.01 mmHgLow vapor risk[4]. Requirement: N95/P100 respirator only required if weighing powder outside a ventilated enclosure.

Self-Validating Operational Protocols

To ensure absolute safety, every step in the handling process must be a "self-validating system"—meaning the protocol includes a built-in physical check to confirm it was executed correctly before you proceed to the next step.

Protocol A: Weighing and Solution Preparation

Step 1: Engineering Control Validation

  • Action: Turn on the fume hood or ventilated balance enclosure.

  • Self-Validation Check: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. Validation is successful only if the tissue pulls continuously inward at a >45-degree angle, confirming negative pressure.

Step 2: PPE Integrity Check

  • Action: Don double-nitrile gloves and splash goggles.

  • Self-Validation Check: Before donning, trap air in the outer gloves and roll the cuffs tightly to inflate the fingers. Validation is successful if the glove holds pressure for 5 seconds without deflating, confirming the absence of micro-tears.

Step 3: Chemical Transfer

  • Action: Use an anti-static micro-spatula to transfer the 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol powder to a tared glass vial.

  • Self-Validation Check: After transferring the powder and capping the vial, remove the empty weighing boat/paper and re-tare it. Validation is successful if the balance reads exactly 0.000g, confirming no residual micro-powder is left on the paper to aerosolize into the lab environment.

Step 4: Solvation

  • Action: Inject the compatible solvent (e.g., DMSO or Ethanol) through a septum into the capped vial.

  • Self-Validation Check: Hold the sealed vial against a dark background under a bright light. Validation is successful when the solution is perfectly optically clear, confirming complete dissolution and eliminating the risk of particulate aerosolization upon opening.

PPE_Workflow Start Initiate Handling Protocol Validate Self-Validation: Kimwipe Draft Test Start->Validate PPE Don Double Nitrile & Splash Goggles Validate->PPE Weigh Weigh via Anti-Static Spatula PPE->Weigh Solvate Solvate in Closed System Weigh->Solvate Verify Self-Validation: Visual Clarity Check Solvate->Verify Decon Protonate Spills (0.1M Citric Acid) Verify->Decon

Fig 2. Self-validating operational workflow for handling 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol.

Chemical Decontamination & Waste Disposal Plan

Because 1-Amino-2-(3,4-dimethylphenyl)propan-2-ol is a lipophilic free base, standard water or ethanol wiping will merely smear the compound across surfaces rather than removing it.

Decontamination Protocol:

  • Protonation: Spray the affected surface with a mild acid (e.g., 0.1M Citric Acid or 0.1M HCl). This protonates the primary amine, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium salt.

  • Removal: Wipe the area with a damp paper towel.

  • Self-Validation Check: Swab the cleaned area with a moistened pH indicator strip. Validation is successful when the strip reads a neutral pH (7.0), confirming the complete neutralization and removal of the caustic amine.

Waste Segregation: Dispose of all contaminated consumables in a designated Halogen-Free Organic Waste container. Strictly ensure this container does not contain any oxidizing agents or nitrosating agents to prevent the generation of toxic byproducts[3].

References

  • Material Safety Data Sheet: Amino alcohol Source: ChemTel / SafeSchools URL:[Link]

  • Material Safety Data Sheet (April 11 2018) Source: ChemTel URL:[Link]

  • Chemical Identification: TRIETHANOLAMINE (Amino Alcohol) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Genotoxic effects of the antimalarial drug lumefantrine in human lymphocytes in vitro and computational prediction of the mechanism associated with its interaction with DNA Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

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